Quinate
Description
Quinate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Quinic acid has been reported in Camellia sinensis, Cuscuta reflexa, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZDTNXLSGCEK-LNVDRNJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998288 | |
| Record name | (-)-Quinic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Quinic acid | |
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CAS No. |
77-95-2, 36413-60-2 | |
| Record name | Quinic acid | |
| Source | ChemIDplus | |
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| Record name | quinic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115 | |
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| Record name | (-)-Quinic acid | |
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| Record name | 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | QUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Quinate Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinate biosynthesis pathway represents a critical branch from the central shikimate pathway in plants, leading to the production of this compound and its derivatives, which are integral to a wide array of physiological processes, including defense against herbivores and pathogens, and the formation of essential polymers like lignin. This technical guide provides an in-depth exploration of the core aspects of the this compound biosynthesis pathway, tailored for researchers, scientists, and professionals in drug development. It encompasses a detailed overview of the enzymatic reactions, regulatory mechanisms, and its intersection with primary metabolism. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of pathways and workflows to facilitate a comprehensive understanding of this vital metabolic route.
Introduction
The shikimate pathway is a conserved metabolic route in plants, fungi, and microorganisms, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[1][2]. A significant branch point in this pathway leads to the synthesis of this compound, a cyclitol (a carbocyclic polyol) that serves as a precursor for various secondary metabolites, including chlorogenic acid, a potent antioxidant and defense compound[3][4]. The regulation and flux through the this compound pathway are intricately linked to the overall metabolic status of the plant and its response to environmental cues[3]. Understanding the nuances of this compound biosynthesis is paramount for developing novel herbicides, engineering stress-tolerant crops, and exploring new avenues for natural product-based drug discovery.
The Core Pathway: From Shikimate to this compound
The biosynthesis of this compound diverges from the shikimate pathway at the level of 3-dehydrothis compound. While the shikimate pathway proceeds through the action of 3-dehydrothis compound dehydratase and shikimate dehydrogenase, the formation of this compound is primarily catalyzed by the enzyme This compound dehydrogenase (QDH) .
Key Enzymes and Reactions
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3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS): This is the first enzyme of the shikimate pathway, catalyzing the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). The activity of DAHPS is a key regulatory point controlling the influx of carbon into the entire aromatic amino acid biosynthetic network.
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3-Dehydrothis compound synthase (DHQS): Converts DAHP to 3-dehydrothis compound.
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3-Dehydrothis compound dehydratase/shikimate dehydrogenase (DQD/SDH): In plants, the third and fourth steps of the shikimate pathway are often catalyzed by a bifunctional enzyme. The DQD domain converts 3-dehydrothis compound to 3-dehydroshikimate, which is then reduced to shikimate by the SDH domain, typically using NADPH as a cofactor.
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This compound Dehydrogenase (QDH): This enzyme catalyzes the reversible NAD(P)H-dependent reduction of 3-dehydrothis compound to this compound. QDH belongs to the same gene family as SDH and their activities can sometimes overlap, with certain isoforms exhibiting dual specificity. The direction of the reaction (synthesis or degradation of this compound) is influenced by the cellular redox state (NAD(P)H/NAD(P)+ ratio) and the concentration of substrates.
Pathway Regulation
The flux through the this compound and shikimate pathways is tightly regulated at multiple levels to meet the plant's metabolic demands for both primary and secondary metabolism.
Transcriptional Regulation
The expression of genes encoding shikimate and this compound pathway enzymes is responsive to various developmental and environmental signals. For instance, the expression of genes involved in this compound utilization in some organisms is induced by the presence of this compound or shikimate. In plants, the transcription of pathway genes can be influenced by factors such as light, nutrient availability, and pathogen attack, often mediated by specific transcription factors.
Allosteric Regulation
Allosteric regulation plays a crucial role in modulating enzyme activity in response to metabolic feedback. While the first enzyme of the shikimate pathway, DAHPS, is a major site of allosteric feedback inhibition by aromatic amino acids in microbes, this regulation is more complex in plants, with different isoforms showing varying sensitivities. Downstream enzymes such as chorismate mutase are also subject to allosteric control. The activity of QDH and SDH can be influenced by the concentrations of their substrates, products, and cofactors, as well as by other metabolic intermediates.
Quantitative Data
Enzyme Kinetics
The kinetic properties of this compound Dehydrogenase (QDH) and Shikimate Dehydrogenase (SDH) have been characterized in several plant species. The following table summarizes key kinetic parameters.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Kcat (s-1) | Cofactor | Reference |
| QDH | Populus trichocarpa (Poptr2) | This compound | 1300 ± 100 | - | 1.8 ± 0.1 | NAD+ | |
| QDH | Populus trichocarpa (Poptr3) | This compound | 1100 ± 100 | - | 1.5 ± 0.1 | NAD+ | |
| SDH | Populus trichocarpa (Poptr1) | Shikimate | 110 ± 10 | - | 11.2 ± 0.4 | NADP+ | |
| SDH | Populus trichocarpa (Poptr5) | Shikimate | 140 ± 10 | - | 13.1 ± 0.5 | NADP+ | |
| SDH | Arabidopsis thaliana | Shikimate | - | Reduced by NQD | - | NADP+ | |
| SDH | Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | 118.8 ± 10.3 | 29.8 ± 0.8 µmol min-1 mg-1 | 30.1 ± 0.8 | NADPH | |
| SDH | Camellia sinensis (CsDQD/SDHa) | Shikimate | 240.5 ± 20.1 | 14.2 ± 0.5 µmol min-1 mg-1 | 14.3 ± 0.5 | NADP+ | |
| SDH | Camellia sinensis (CsDQD/SDHc) | 3-Dehydroshikimate | 105.7 ± 9.8 | 25.7 ± 0.7 µmol min-1 mg-1 | 26.0 ± 0.7 | NADPH | |
| SDH | Camellia sinensis (CsDQD/SDHc) | Shikimate | 210.6 ± 18.5 | 22.1 ± 0.6 µmol min-1 mg-1 | 22.3 ± 0.6 | NADP+ | |
| SDH | Camellia sinensis (CsDQD/SDHd) | 3-Dehydroshikimate | 135.4 ± 12.7 | 18.9 ± 0.5 µmol min-1 mg-1 | 19.1 ± 0.5 | NADPH | |
| SDH | Camellia sinensis (CsDQD/SDHd) | Shikimate | 189.3 ± 15.6 | 28.9 ± 0.9 µmol min-1 mg-1 | 29.2 ± 0.9 | NADP+ |
Note: '-' indicates data not available in the cited source. Kinetic parameters can vary depending on assay conditions.
Experimental Protocols
Extraction of this compound and Shikimate from Plant Tissues
This protocol is a general guideline and may require optimization for specific plant species and tissues.
Materials:
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Plant tissue (e.g., leaves, roots)
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Liquid nitrogen
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Mortar and pestle or tissue homogenizer
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Extraction solvent (e.g., 80% methanol)
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Microcentrifuge tubes
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Microcentrifuge
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Syringe filters (0.22 µm)
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HPLC or LC-MS/MS system
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
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Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
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Weigh the frozen powder (typically 50-100 mg) into a pre-chilled microcentrifuge tube.
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Add a defined volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 100 mg of tissue).
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Vortex the mixture vigorously for 1 minute.
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Incubate the mixture on ice for 30 minutes, with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample immediately or store at -80°C until analysis.
Quantification of this compound and Shikimate by HPLC
Instrumentation:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A typical mobile phase consists of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 2.5) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution is often used to achieve better separation.
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
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Inject a known volume of the filtered plant extract (e.g., 10-20 µL).
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Run the gradient program to separate the compounds.
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Monitor the absorbance at a wavelength where shikimate and this compound absorb (e.g., 210-220 nm).
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Identify and quantify the peaks by comparing their retention times and peak areas to those of authentic standards of this compound and shikimate. A standard curve should be generated for accurate quantification.
Spectrophotometric Assay for this compound Dehydrogenase (QDH) and Shikimate Dehydrogenase (SDH) Activity
This assay measures the rate of NAD(P)H production or consumption at 340 nm.
Materials:
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Plant protein extract
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Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5-9.0)
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Substrate stock solutions (e.g., 100 mM this compound or shikimate)
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Cofactor stock solutions (e.g., 10 mM NAD+ or NADP+ for the oxidative reaction; 10 mM NADH or NADPH for the reductive reaction)
-
Spectrophotometer capable of reading at 340 nm
Procedure for the Oxidative Reaction (this compound/Shikimate to 3-Dehydrothis compound/3-Dehydroshikimate):
-
Prepare a reaction mixture in a cuvette containing the assay buffer, substrate (e.g., final concentration of 1-10 mM this compound or shikimate), and cofactor (e.g., final concentration of 0.2-1 mM NAD+ or NADP+).
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Pre-incubate the mixture at the desired temperature (e.g., 25-30°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the plant protein extract.
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of increase in absorbance is proportional to the rate of NAD(P)H formation.
-
Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM-1 cm-1).
Procedure for the Reductive Reaction (3-Dehydrothis compound/3-Dehydroshikimate to this compound/Shikimate):
-
Prepare a reaction mixture in a cuvette containing the assay buffer, substrate (e.g., final concentration of 0.1-1 mM 3-dehydrothis compound or 3-dehydroshikimate), and cofactor (e.g., final concentration of 0.1-0.2 mM NADH or NADPH).
-
Pre-incubate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the plant protein extract.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NAD(P)H consumption.
-
Calculate the enzyme activity as described above.
Visualizing the Pathway and Workflows
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway branching from the shikimate pathway.
Experimental Workflow for Metabolite Quantification
References
- 1. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Expression of Genes Involved in this compound and Shikimate Utilization in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remote Control by Inter-Enzyme Allostery: A Novel Paradigm for Regulation of the Shikimate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Quinate in Secondary Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the pivotal role of quinate in the secondary metabolism of plants and microorganisms. It details its biosynthesis, its function as a key precursor to a wide array of secondary metabolites, and the enzymatic machinery governing its transformations. This document synthesizes current research to offer a comprehensive resource for professionals in natural product research and drug development.
Introduction: this compound as a Nexus Between Primary and Secondary Metabolism
This compound, or quinic acid, is a cyclitol, a carbocyclic polyol, that occupies a critical junction between primary and secondary metabolism. While structurally similar to shikimate—the central intermediate of the essential shikimate pathway—this compound itself is considered a secondary metabolite.[1] The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi, making it a vital process for life.[2][3][4] this compound metabolism leverages the core machinery of the shikimate pathway, branching off to produce a diverse array of specialized compounds, including commercially important antioxidants, polymers, and signaling molecules.[5] Its accumulation is a feature of plant defense and stress responses, and it serves as a significant reservoir for the production of valuable natural products.
Biosynthesis of this compound: A Branch from the Shikimate Pathway
This compound biosynthesis is intrinsically linked to the shikimate pathway, originating from the common intermediate, 3-dehydrothis compound. In primary metabolism, 3-dehydrothis compound is converted to 3-dehydroshikimate by the enzyme 3-dehydrothis compound dehydratase (DQD). However, a parallel reaction, catalyzed by This compound Dehydrogenase (QDH) , reduces 3-dehydrothis compound to form this compound.
This diversion of flux from the primary aromatic amino acid pathway into this compound synthesis is a key regulatory point. QDH enzymes evolved from Shikimate Dehydrogenase (SDH) enzymes following a gene duplication event that occurred before the split of angiosperms and gymnosperms. This evolutionary event allowed for the neofunctionalization of the duplicated gene, enabling the production of this compound as a distinct secondary metabolite while preserving the essential function of SDH in primary metabolism. In some bacteria, a bifunctional this compound/shikimate dehydrogenase (QSDH) can catalyze reactions on both substrates.
Role of this compound in the Biosynthesis of Key Secondary Metabolites
This compound serves as the direct alicyclic backbone for several classes of secondary metabolites, most notably the hydroxycinnamoyl-quinates (e.g., chlorogenic acids) and as an intermediate acyl carrier in the biosynthesis of lignin.
Chlorogenic Acids (CGAs)
Chlorogenic acids (CGAs) are esters formed between hydroxycinnamic acids (such as caffeic acid, p-coumaric acid, and ferulic acid) and quinic acid. The most common CGA is 5-O-caffeoylquinic acid. These compounds are potent antioxidants and play significant roles in plant defense against pathogens and herbivores.
The primary route to CGA synthesis involves the enzyme Hydroxycinnamoyl-CoA:this compound Hydroxycinnamoyl Transferase (HQT) . This enzyme catalyzes the transfer of a hydroxycinnamoyl group from its Coenzyme A (CoA) thioester (e.g., caffeoyl-CoA) to the hydroxyl group of this compound. While alternative pathways exist, the HQT-mediated route is considered the major contributor to CGA accumulation in many plant species, including tomato and artichoke.
Lignin Biosynthesis
Lignin is a complex polymer of aromatic compounds that provides structural rigidity to plant cell walls. The biosynthesis of its monomeric precursors, the monolignols, proceeds through the phenylpropanoid pathway. A key enzyme in this pathway, Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT) , utilizes both shikimate and, to a lesser extent, this compound as acyl acceptors.
HCT catalyzes the transfer of p-coumaroyl from p-coumaroyl-CoA to shikimate (or this compound), forming p-coumaroyl-shikimate. This intermediate is then hydroxylated to caffeoyl-shikimate. The HCT enzyme can then catalyze the reverse reaction, converting caffeoyl-shikimate back to caffeoyl-CoA, which is further processed into monolignols. While shikimate is the preferred substrate for HCT, its ability to use this compound demonstrates the metabolic plasticity and the central role of these cyclitols as carriers in the phenylpropanoid pathway.
Quantitative Data Presentation
The efficiency and substrate preference of the key enzymes in this compound metabolism are critical for understanding metabolic flux. The following tables summarize kinetic parameters for HCT and HQT from various plant species and gene expression data for this compound-related enzymes.
Table 1: Enzyme Kinetic Parameters
This table presents the Michaelis-Menten constant (Km), a measure of substrate affinity, and the catalytic rate constant (kcat) for key acyltransferases. A lower Km value indicates higher affinity.
| Enzyme | Organism | Substrate (Acyl Acceptor) | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹) |
| HCT | Physcomitrium patens | Shikimate | 0.22 | 5.1 | 23.18 |
| This compound | 9.4 | 3.5 | 0.37 | ||
| HQT | Solanum lycopersicum (Tomato) | Chlorogenic Acid (CGA) | 16 ± 3 | N/A | N/A |
| HCT1 | Trifolium pratense (Red Clover) | p-Coumaroyl-CoA (donor) with Shikimate | N/A | 1200 (nkat mg⁻¹)† | N/A |
| HCT2 | Trifolium pratense (Red Clover) | p-Coumaroyl-CoA (donor) with Malate | N/A | 34 (nkat mg⁻¹)† | N/A |
Data sourced from references:. †Specific activity reported, not kcat.
Table 2: Relative Gene Expression and Metabolite Levels
This table shows examples of how this compound-related pathways are regulated at the transcriptional level and how metabolite concentrations can vary.
| Gene / Metabolite | Organism / Condition | Tissue | Observation |
| DQD/SDH-like genes | Populus trichocarpa | Various | Five genes identified (Poptr1-5). Poptr1 and -5 function as true DQD/SDHs, while Poptr2 and -3 have QDH activity. Genes show distinct expression profiles in different tissues (e.g., xylem, leaves), suggesting separate roles in protein and lignin biosynthesis. |
| PtrSDH1, PtrSDH4 | Populus trichocarpa | Cambium, Xylem | Genes are significantly upregulated in these tissues, suggesting a key role in vascular development and secondary growth. |
| Chlorogenic Acid (CGA) | Coffea sp. (Coffee) | Beans (Green) | 543.23 mg/L |
| Coffea sp. (Coffee) | Beans (Medium Roast) | CGA content decreases with roasting. | |
| This compound | Various Plants | Leaves | Accumulates in response to treatment with glyphosate, an herbicide that inhibits the shikimate pathway. |
Data sourced from references:.
Experimental Protocols and Methodologies
The study of this compound and its derivatives requires robust methods for extraction, quantification, and enzymatic analysis.
Extraction and Quantification of this compound and its Esters
Objective: To extract and quantify this compound and its derivatives (e.g., chlorogenic acid) from plant tissue.
Methodology Overview:
-
Sample Preparation: Fresh plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder to halt metabolic activity. The powder can be lyophilized for dry weight measurements.
-
Extraction: A common method involves extraction with an aqueous organic solvent, such as 80% methanol, often in a heated water bath. For tissues rich in interfering compounds like polysaccharides, a CTAB (cetyltrimethylammonium bromide) buffer extraction followed by phenol/chloroform purification may be necessary. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency and reduce extraction time.
-
Filtration and Clarification: The crude extract is centrifuged to pellet cell debris. The supernatant is then filtered, typically through a 0.22 µm or 0.45 µm syringe filter, to prepare it for chromatographic analysis.
-
Quantification via HPLC-DAD: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the standard method for quantification.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using two solvents: (A) an acidified aqueous solution (e.g., water with 0.1% formic acid or 10 mM citric acid) and (B) an organic solvent like acetonitrile or methanol.
-
Detection: Chlorogenic acids and other phenylpropanoids are detected by their UV absorbance, typically around 320-330 nm.
-
Quantification: Absolute concentrations are determined by comparing peak areas to a standard curve generated from authentic chemical standards of known concentrations.
-
This compound Dehydrogenase (QDH) Activity Assay
Objective: To measure the enzymatic activity of QDH by monitoring the reduction of NAD⁺ to NADH.
Methodology Overview:
-
Protein Extraction: Crude protein is extracted from tissues by homogenizing in a suitable extraction buffer (e.g., Tris-HCl) containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing soluble proteins is used for the assay.
-
Assay Principle: The activity of QDH is measured spectrophotometrically. The enzyme catalyzes the oxidation of this compound to 3-dehydrothis compound, with the concomitant reduction of NAD⁺ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm. A similar principle can be applied to other dehydrogenases, sometimes using colorimetric reagents like Nitroblue tetrazolium (NBT) that react with the produced NAD(P)H.
-
Reaction Mixture: A typical reaction mixture in a quartz cuvette would contain:
-
Buffer (e.g., 100 mM BTP-HCl, pH 8.5-9.0)
-
NAD⁺ (cofactor)
-
Crude or purified enzyme extract
-
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, L-quinic acid. The change in absorbance at 340 nm is immediately recorded over time using a spectrophotometer.
-
Calculation of Activity: The rate of reaction (µmol of NADH formed per minute) is calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Enzyme activity is typically expressed in units (U), where 1 U = 1 µmol of product formed per minute, and can be normalized to the total protein concentration.
Conclusion and Future Directions
This compound stands as a fundamentally important molecule in plant secondary metabolism, acting as a direct precursor to high-value compounds like chlorogenic acid and as a critical intermediate carrier in the biosynthesis of lignin. Its synthesis, governed by the QDH/SDH enzyme family, represents an elegant evolutionary adaptation that allows for the diversification of metabolic capabilities from a core primary pathway. For researchers in drug development, understanding the regulation of this compound metabolism offers opportunities to engineer plants or microbial systems for the enhanced production of antioxidants and other pharmacologically active compounds. Future research will likely focus on elucidating the complex transcriptional and post-translational regulation of the enzymes at the shikimate-quinate branch point and exploring the full range of secondary metabolites derived from this versatile cyclitol.
References
- 1. Inhibition and Biochemical Characterization of Methicillin-Resistant Staphylococcus aureus Shikimate Dehydrogenase: An in Silico and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization of this compound and shikimate metabolism in Populus trichocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Shikimate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Quinate Dehydrogenase: Function, Mechanism, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinate dehydrogenase (QDH), a key enzyme in the shikimate and this compound metabolic pathways, represents a compelling target for the development of novel antimicrobial agents and herbicides. This technical guide provides a comprehensive overview of the core aspects of QDH, including its biochemical function, catalytic mechanism, structural features, and kinetic properties. Detailed experimental protocols for enzyme characterization and data presentation in standardized formats are included to facilitate research and development efforts in this area. Furthermore, this guide explores the enzyme's role in critical metabolic pathways and its potential as a target for therapeutic intervention.
Introduction
This compound dehydrogenase (EC 1.1.1.24) is an oxidoreductase that catalyzes the reversible NAD(P)+-dependent oxidation of L-quinate to 3-dehydrothis compound.[1][2] This reaction is a crucial step in the catabolism of this compound and intersects with the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites.[3] The absence of the shikimate pathway in mammals makes its constituent enzymes, including this compound dehydrogenase, attractive targets for the development of non-toxic antimicrobial drugs and herbicides. This guide delves into the fundamental molecular and functional details of this compound dehydrogenase, offering a technical resource for researchers and drug development professionals.
Biochemical Function and Metabolic Context
This compound dehydrogenase plays a pivotal role in two interconnected metabolic pathways: the this compound pathway and the shikimate pathway.
-
This compound Pathway: In many microorganisms and plants, the this compound pathway allows for the utilization of this compound, a hydroaromatic compound found in various plant tissues, as a carbon source. QDH catalyzes the initial step in this pathway, converting this compound to 3-dehydrothis compound.[3]
-
Shikimate Pathway: The product of the QDH-catalyzed reaction, 3-dehydrothis compound, is also an intermediate in the shikimate pathway. This pathway is responsible for the de novo synthesis of chorismate, the common precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other aromatic compounds.[3]
The dual involvement of QDH in these pathways highlights its metabolic significance.
Signaling Pathway Diagram
Caption: The intersection of the this compound and Shikimate pathways.
Catalytic Mechanism
The catalytic mechanism of this compound dehydrogenase involves the transfer of a hydride ion from the C3 hydroxyl group of L-quinate to the nicotinamide cofactor (NAD+ or NADP+), resulting in the formation of 3-dehydrothis compound and the reduced cofactor (NADH or NADPH).
Proposed Catalytic Mechanism Diagram
Caption: A simplified representation of the QDH catalytic cycle.
Quantitative Data
The kinetic parameters of this compound dehydrogenase can vary significantly depending on the source organism and the specific isoform. Below is a summary of reported kinetic data.
| Enzyme Source | Substrate | Cofactor | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |
| Populus trichocarpa (Poptr2) | This compound | NAD+ | 624 ± 28 | 0.150 ± 0.030 | 8.5 |
| Populus trichocarpa (Poptr3) | This compound | NAD+ | 299 ± 50 | 0.103 ± 0.006 | 8.5 |
| Populus trichocarpa (Poptr2) | 3-Dehydrothis compound | NADH | - | - | - |
| Populus trichocarpa (Poptr3) | 3-Dehydrothis compound | NADH | - | - | - |
| Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | NADPH | 15.3 ± 1.2 | 0.041 ± 0.001 | 8.5 |
| Camellia sinensis (CsDQD/SDHa) | Shikimate | NADP+ | 54.3 ± 4.5 | 0.018 ± 0.001 | 8.5 |
Note: Data for 3-dehydrothis compound reduction by Poptr2 and Poptr3 were not fully quantified in the cited source.
Experimental Protocols
Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol describes a standard method for determining the activity of this compound dehydrogenase by monitoring the change in absorbance resulting from the reduction or oxidation of the nicotinamide cofactor.
Materials:
-
Purified this compound dehydrogenase
-
1 M Tris-HCl buffer, pH 8.5
-
100 mM L-quinate stock solution
-
10 mM NAD+ or NADP+ stock solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
75 mM Tris-HCl, pH 8.5
-
200 µM NADP+ or 250 µM NAD+
-
Desired concentration of L-quinate (e.g., in the range of 0.5 µM to 5 mM for kinetic studies)
-
Purified enzyme (0.01 to 0.1 mg/ml, adjust based on activity)
-
-
Initiate the reaction by adding the L-quinate substrate.
-
Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time. The molar extinction coefficient for NADPH and NADH at 340 nm is 6220 M-1cm-1.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Experimental Workflow Diagram
Caption: Workflow for a spectrophotometric QDH activity assay.
Implications for Drug Development
The essentiality of the shikimate pathway in many pathogenic microorganisms and the absence of this pathway in humans make this compound dehydrogenase a promising target for the development of novel antimicrobial agents. Inhibitors of QDH could disrupt the synthesis of essential aromatic compounds, leading to growth inhibition or cell death of the pathogen. High-throughput screening of small molecule libraries and structure-based drug design approaches can be employed to identify and optimize potent and selective QDH inhibitors.
Conclusion
This compound dehydrogenase is a metabolically important enzyme with significant potential as a therapeutic target. This technical guide has provided a detailed overview of its function, mechanism, and kinetics, along with practical experimental protocols. A thorough understanding of these core aspects is crucial for advancing research and development efforts aimed at exploiting QDH for antimicrobial and herbicidal applications. Further investigation into the structural diversity and inhibitory landscape of QDH from various pathogenic organisms will be instrumental in the successful development of novel therapeutic interventions.
References
- 1. Enzyme-substrate complexes of the this compound/shikimate dehydrogenase from Corynebacterium glutamicum enable new insights in substrate and cofactor binding, specificity, and discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Functional Analysis of 3-Dehydrothis compound Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]
Quinate as a Precursor for Aromatic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinate, a cyclic polyol, serves as a significant precursor and intermediate in the biosynthesis of a vast array of aromatic compounds in plants and microorganisms. Its strategic position intersecting with the central shikimate pathway makes it a molecule of considerable interest for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biochemical conversion of this compound into aromatic compounds, detailing the enzymatic pathways, quantitative kinetic data, and key experimental protocols.
The Core Pathway: this compound's Intersection with the Shikimate Pathway
The conversion of this compound into the central aromatic precursor, chorismate, is intrinsically linked to the shikimate pathway. This compound can be reversibly converted to 3-dehydrothis compound, a key intermediate in the shikimate pathway, by the action of This compound Dehydrogenase (QDH) . Once formed, 3-dehydrothis compound enters the main shikimate pathway to be sequentially converted into chorismate, the precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other secondary metabolites.
The key enzymatic steps involving this compound are:
-
This compound to 3-Dehydrothis compound: Catalyzed by NAD(P)+ dependent this compound Dehydrogenase (QDH).
-
3-Dehydrothis compound to 3-Dehydroshikimate: Catalyzed by 3-Dehydrothis compound Dehydratase (DHQD).
-
3-Dehydroshikimate to Shikimate: Catalyzed by NAD(P)H dependent Shikimate Dehydrogenase (SDH).
From shikimate, the pathway continues through several enzymatic steps to yield chorismate.
Signaling Pathway Diagram
Quantitative Data: Enzyme Kinetics
The efficiency of converting this compound to aromatic compounds is dependent on the kinetic properties of the key enzymes involved. The following tables summarize the kinetic parameters for this compound Dehydrogenase, 3-Dehydrothis compound Dehydratase, and Shikimate Dehydrogenase from various sources.
Table 1: Kinetic Parameters of this compound Dehydrogenase (QDH)
| Organism | Substrate | Km (µM) | kcat (s-1) | Cofactor | Reference |
| Populus trichocarpa (Poptr2) | This compound | 130 ± 20 | 1.8 ± 0.1 | NAD+ | [1] |
| Populus trichocarpa (Poptr3) | This compound | 210 ± 30 | 2.5 ± 0.2 | NAD+ | [1] |
| Corynebacterium glutamicum | This compound | 110 | - | NAD+ | [2] |
| Escherichia coli (YdiB) | This compound | 41 | 0.05 | NAD+ | [3] |
| Escherichia coli (YdiB) | This compound | 555 | 0.05 | NADP+ | [3] |
Table 2: Kinetic Parameters of 3-Dehydrothis compound Dehydratase (DHQD)
| Organism | Km (µM) | kcat (s-1) | Vmax (µmol/L/s) | Reference |
| Corynebacterium glutamicum | 348.20 | - | 3.00 | |
| Streptomyces coelicolor | - | - | - | |
| Comamonas testosteroni | 37.2 | - | - | |
| Streptomyces acidiscabies | - | 211.83 | - | |
| Enterococcus faecalis | 54 | 48 | - |
Table 3: Kinetic Parameters of Shikimate Dehydrogenase (SDH)
| Organism | Substrate | Km (µM) | kcat (s-1) | Cofactor | Reference |
| Escherichia coli (AroE) | Shikimate | 65 | 236.7 | NADP+ | |
| Escherichia coli (YdiB) | Shikimate | 20 | 0.05 | NAD+ | |
| Escherichia coli (YdiB) | Shikimate | 120 | 0.12 | NADP+ | |
| Staphylococcus aureus | Shikimate | 21.22 | 135 | NADP+ | |
| Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | 108.3 ± 7.2 | 19.8 ± 0.5 | NADPH | |
| Camellia sinensis (CsDQD/SDHa) | Shikimate | 152.6 ± 11.5 | 11.2 ± 0.3 | NADP+ |
Experimental Protocols
Heterologous Expression and Purification of this compound Dehydrogenase (QDH)
This protocol describes the expression of a His-tagged QDH from Populus trichocarpa in E. coli and its subsequent purification.
-
Gene Cloning: The coding sequence for Populus trichocarpa QDH (e.g., Poptr2 or Poptr3) is PCR amplified and cloned into a pET expression vector containing an N-terminal polyhistidine tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Cell Culture and Induction:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate at 16°C overnight with shaking.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged QDH with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the purified protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Analyze the purity of the protein by SDS-PAGE.
-
Store the purified enzyme at -80°C.
-
This compound Dehydrogenase (QDH) Enzyme Assay
This spectrophotometric assay measures the activity of QDH by monitoring the reduction of NAD+ to NADH at 340 nm.
References
- 1. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-substrate complexes of the this compound/shikimate dehydrogenase from Corynebacterium glutamicum enable new insights in substrate and cofactor binding, specificity, and discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.gla.ac.uk [chem.gla.ac.uk]
microbial metabolism of quinate and its derivatives
An In-depth Technical Guide to the Microbial Metabolism of Quinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinic acid, a cyclic polyol, is a widespread natural product found in numerous plants, including coffee beans, cranberries, and cinchona bark. Its metabolism by microorganisms is a crucial aspect of carbon cycling in various ecosystems. Furthermore, the microbial pathways for this compound degradation are of significant interest to the biotechnology and pharmaceutical industries. These pathways provide a source of valuable chemical intermediates, such as protocatechuate, which can be further converted into a range of commercially important compounds. This guide provides a comprehensive overview of the core aspects of microbial this compound metabolism, focusing on the key enzymes, metabolic pathways, regulatory mechanisms, and the experimental protocols used to study them.
Core Metabolic Pathways
The microbial catabolism of this compound primarily proceeds through its conversion to protocatechuate, which then enters the β-ketoadipate pathway for further degradation into central metabolic intermediates. This process is intricately linked to the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.
The this compound Catabolic Pathway
The conversion of this compound to protocatechuate is a three-step enzymatic process encoded by the qui gene cluster.
-
This compound to 3-Dehydrothis compound: The pathway is initiated by the oxidation of this compound to 3-dehydrothis compound, a reaction catalyzed by This compound dehydrogenase (QDH) , encoded by the quiA gene. This enzyme typically utilizes NAD+ as a cofactor.
-
3-Dehydrothis compound to 3-Dehydroshikimate: Subsequently, 3-dehydrothis compound dehydratase , encoded by quiB, catalyzes the dehydration of 3-dehydrothis compound to form 3-dehydroshikimate.
-
3-Dehydroshikimate to Protocatechuate: The final step is the dehydration of 3-dehydroshikimate to protocatechuate, mediated by 3-dehydroshikimate dehydratase , encoded by the quiC gene.
Connection to the Shikimate and β-Ketoadipate Pathways
3-Dehydrothis compound and 3-dehydroshikimate are also intermediates in the shikimate pathway , the central route for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in microorganisms and plants.[1] This intersection allows for a metabolic link between the catabolism of this compound and the anabolic production of essential amino acids.
Protocatechuate, the end product of the initial this compound degradation, is a key intermediate that funnels into the β-ketoadipate pathway .[2] This pathway ultimately converts protocatechuate into succinyl-CoA and acetyl-CoA, which are central metabolites that can enter the tricarboxylic acid (TCA) cycle.[3]
Data Presentation: Quantitative Analysis of Key Enzymes
The efficiency of the this compound metabolic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes involved in this process.
| Enzyme | Gene | Organism | Km | Vmax/Specific Activity | Reference |
| 3-Dehydrothis compound Dehydratase | quiB | Aspergillus nidulans | 5 x 10-4 M | Not specified | [4] |
| 3-Dehydroshikimate Dehydratase | qsuB | Corynebacterium glutamicum | ~1 mM | kcat ~61 s-1 | [5] |
| 3-Dehydroshikimate Dehydratase | DSD | Eupenicillium parvum | 0.83 mM | 910 mU/mg |
Signaling Pathways and Regulatory Mechanisms
The expression of the qui genes is tightly regulated to ensure that the enzymes for this compound catabolism are only produced when this compound or a related inducer is present.
In Acinetobacter sp. strain ADP1, the qui genes are located adjacent to the pca genes (for protocatechuate catabolism) on the chromosome and are organized in the same transcriptional direction. The expression of both the pca and qui gene clusters is induced by protocatechuate. This regulation is mediated by the transcriptional activator PcaU. Evidence suggests the existence of a large 14-kb primary transcript that covers both the pca and qui genes, indicating they may form a single operon.
In the fungus Aspergillus nidulans, the genes for this compound breakdown, qutB and qutC, are controlled by the product of the tightly linked qutA gene. The entire qut gene cluster is induced by the presence of this compound.
Below is a diagram illustrating the regulatory pathway of the pca-qui operon in Acinetobacter sp. ADP1.
Experimental Protocols
A variety of experimental techniques are employed to investigate the microbial metabolism of this compound. This section provides detailed methodologies for key experiments.
Enzyme Activity Assay: Dehydroshikimate Dehydratase (DSD)
This protocol is adapted from the characterization of DSD from Corynebacterium glutamicum.
Materials:
-
Purified recombinant DSD enzyme
-
0.1 M Tris-HCl buffer, pH 7.5
-
10 mM MgCl2
-
1 mM 3-dehydroshikimate (DHS)
-
UV-visible spectrophotometer
-
1 mL cuvettes
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing 0.1 M Tris-HCl buffer (pH 7.5) and 10 mM MgCl2.
-
Add 10-100 nM of the purified DSD enzyme to the reaction mixture.
-
Initiate the reaction by adding 1 mM 3-dehydroshikimate.
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the formation of protocatechuate. The product identity can be confirmed by comparing its UV spectrum to that of a protocatechuate standard.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of protocatechuate.
Gene Deletion using CRISPR/Cas9 in Pseudomonas putida
This protocol provides a streamlined method for markerless gene deletion in P. putida using a CRISPR/Cas9 system.
Materials:
-
P. putida strain to be modified
-
pSEVA658-ssr plasmid (for Ssr recombinase expression)
-
pSEVA421-Cas9tr plasmid (for Cas9 and tracrRNA expression)
-
CRISPR plasmid with a specific spacer targeting the gene of interest
-
Single-stranded DNA (ssDNA) oligonucleotide with homology arms flanking the target gene
-
LB medium and agar plates with appropriate antibiotics (e.g., Gentamicin, Spectinomycin)
-
Electroporator and cuvettes
-
PCR reagents and primers flanking the target gene
Procedure:
-
Preparation of the Host Strain:
-
Sequentially transform the P. putida recipient strain with pSEVA658-ssr and pSEVA421-Cas9tr plasmids via electroporation or conjugation. Select for transformants on appropriate antibiotic-containing LB plates.
-
-
Spacer Cloning and ssDNA Design:
-
Design a 20-bp spacer sequence within the target gene, adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Clone the designed spacer into the CRISPR plasmid.
-
Synthesize an ssDNA oligonucleotide (typically 80-120 bp) containing sequences homologous to the regions immediately upstream and downstream of the gene to be deleted.
-
-
Co-transformation and Deletion:
-
Prepare electrocompetent cells of the P. putida strain harboring the Ssr and Cas9 plasmids.
-
Co-transform the cells with the ssDNA oligonucleotide and the CRISPR plasmid containing the specific spacer.
-
Plate the transformation mixture on LB agar containing antibiotics to select for the CRISPR plasmid.
-
-
Verification of Deletion:
-
Perform colony PCR on the resulting transformants using primers that flank the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.
-
-
Plasmid Curing:
-
Culture the confirmed mutant strain in LB medium without antibiotic selection for several passages to facilitate the loss of the plasmids.
-
Plate the culture on non-selective LB agar and then screen individual colonies for the loss of antibiotic resistance to confirm plasmid curing.
-
Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the targeted analysis of this compound and its derivatives in microbial cultures.
Materials:
-
Microbial cell culture
-
Quenching solution (e.g., 60% methanol at -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Appropriate chromatography column (e.g., reversed-phase C18 or HILIC)
-
Analytical standards for this compound and its expected metabolites
Procedure:
-
Sample Quenching and Extraction:
-
Rapidly quench the metabolism of a defined volume of cell culture by adding it to a cold quenching solution.
-
Centrifuge the quenched culture to pellet the cells.
-
Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC system.
-
Separate the metabolites using a suitable chromatographic gradient. For polar compounds like this compound and its derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be appropriate.
-
Detect and quantify the target metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-product ion transitions for each analyte to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Identify and quantify the metabolites by comparing their retention times and mass transitions to those of authentic analytical standards.
-
Normalize the metabolite concentrations to the cell biomass or an internal standard.
-
Mandatory Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and metabolic relationships described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR/Cas9‐enhanced ssDNA recombineering for Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of a new 3-dehydroshikimate dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1. Getting started with Escher visualizations — Escher 1.8.2 documentation [escher.readthedocs.io]
- 5. Characterization of the Corynebacterium glutamicum dehydroshikimate dehydratase QsuB and its potential for microbial production of protocatechuic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Quinate Pathway: A Divergence from Primary Metabolism with Implications for Plant Defense and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinate pathway represents a critical metabolic offshoot of the central shikimate pathway in plants. While the shikimate pathway is an essential route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), the this compound pathway leads to the production of quinic acid and its derivatives, which are key players in plant secondary metabolism. These compounds, including the widely recognized chlorogenic acid, are integral to plant defense mechanisms against herbivores and pathogens and have garnered significant interest in the pharmaceutical industry for their antioxidant and other health-promoting properties. This technical guide provides a comprehensive overview of the this compound pathway in various plant species, detailing its enzymatic components, regulation, and the experimental protocols used for its investigation.
The Shikimate and this compound Pathways: An Interconnected Network
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the common precursor for aromatic amino acids.[1] The this compound pathway diverges from the shikimate pathway at the level of 3-dehydrothis compound. This intermediate can be either converted to 3-dehydroshikimate by 3-dehydrothis compound dehydratase (DQD) as part of the canonical shikimate pathway, or it can be reduced to this compound by this compound dehydrogenase (QDH).[2][3] This bifurcation represents a key regulatory point, channeling carbon flow into either primary or secondary metabolism.
The evolution of QDH from shikimate dehydrogenase (SDH), the enzyme responsible for the reduction of 3-dehydroshikimate to shikimate, is a fascinating example of neofunctionalization following gene duplication.[1][3] This duplication event, which occurred prior to the split between angiosperms and gymnosperms, gave rise to a distinct QDH enzyme, allowing for the specialized production of this compound.
Below is a diagram illustrating the core reactions of the shikimate and this compound pathways.
References
- 1. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 2. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a secondary metabolic pathway from primary metabolism: shikimate and this compound biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Subcellular Localization of Quinate Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinate, a cyclic polyol, and its derivatives, such as chlorogenic acid, are significant plant secondary metabolites with diverse roles in plant defense and notable pharmacological properties. The metabolism of this compound is intricately linked to the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria. Understanding the subcellular compartmentalization of this compound metabolism is crucial for elucidating its regulation, its interaction with primary metabolic pathways, and for developing strategies to engineer the production of high-value aromatic compounds. This technical guide provides a comprehensive overview of the current knowledge on the subcellular localization of this compound metabolism, with a focus on the key enzymes, their distribution across different cellular compartments, and the experimental methodologies used for their localization.
Core Metabolic Pathways and Subcellular Compartmentalization
This compound metabolism primarily involves its synthesis from and conversion to intermediates of the shikimate pathway. The core of this metabolic interplay is localized in two main subcellular compartments in plant cells: the plastids (including chloroplasts) and the cytosol .
The shikimate pathway is predominantly located within the plastids, where the biosynthesis of chorismate, the precursor for aromatic amino acids, occurs.[1] However, evidence strongly suggests the existence of a cytosolic branch of this compound and shikimate metabolism.[2] This dual localization points towards a complex regulatory network and the necessity of metabolite transport between these compartments.[3]
The key enzymatic steps connecting this compound to the shikimate pathway are:
-
This compound Dehydrogenase (QDH): This enzyme catalyzes the reversible NAD(P)H-dependent reduction of 3-dehydrothis compound to this compound.[4] Isoforms of QDH have been identified, and while some are associated with the plastidial shikimate pathway, others are believed to function in the cytosol.[5]
-
This compound Hydrolyase (also referred to as this compound Dehydratase or QD): This enzyme catalyzes the conversion of this compound to shikimate. Studies in pea roots have localized this enzyme to the plastids.
The presence of these enzymes in different compartments necessitates the transport of this compound and related intermediates across the plastid envelope. While specific transporters for this compound have not yet been definitively identified, the plastid inner envelope is known to contain a variety of metabolite transporters that facilitate the exchange of intermediates between the plastid and the cytosol.
Signaling Pathways and Logical Relationships
The interplay between the plastidial and cytosolic pools of this compound and shikimate pathway intermediates is crucial for regulating the flux towards primary and secondary metabolism. The diagram below illustrates the logical relationship between these compartments.
Data Presentation: Enzyme Localization and Properties
The following tables summarize the known subcellular localization and kinetic properties of key enzymes in this compound metabolism. It is important to note that quantitative data on the precise percentage of each enzyme in different compartments is limited and an area of active research.
| Enzyme | Organism | Subcellular Localization | Reference(s) |
| This compound Dehydrogenase (QDH) | Populus trichocarpa | Isoforms exist; likely both plastidial and cytosolic. | |
| Pisum sativum | Plastid | ||
| This compound Hydrolyase | Pisum sativum | Plastid | |
| Shikimate Dehydrogenase (SDH) | Pisum sativum | Predominantly Chloroplastic; minor cytosolic isoenzymes. | |
| Arabidopsis thaliana | Plastid | ||
| Dehydrothis compound Dehydratase (DQD) | Pisum sativum | Chloroplast |
| Enzyme Isoform | Organism | Substrate | Km (µM) | Vmax (µm s-1 mg-1) | Cofactor Preference | Reference(s) |
| Poptr2 (QDH) | Populus trichocarpa | This compound | - | - | NAD+ | |
| 3-Dehydrothis compound | 624 ± 28 | 150 ± 30 | - | |||
| Poptr3 (QDH) | Populus trichocarpa | This compound | - | - | NAD+ | |
| 3-Dehydrothis compound | 299 ± 50 | 103 ± 6 | - | |||
| This compound Hydrolyase | Pisum sativum | This compound | 2000 | - | None | |
| YdiB (this compound/Shikimate Dehydrogenase) | Escherichia coli | This compound | - | - | NAD+ or NADP+ | |
| Shikimate | - | - | NAD+ or NADP+ |
Experimental Protocols
Determining the subcellular localization of enzymes is fundamental to understanding their physiological role. A variety of experimental techniques are employed, often in combination, to provide robust evidence for protein localization.
Subcellular Fractionation and Western Blot Analysis
This classical biochemical approach involves the separation of cellular organelles based on their size and density, followed by the detection of the target protein in different fractions using specific antibodies.
Experimental Workflow:
References
- 1. Frontiers | The Metabolite Transporters of the Plastid Envelope: An Update [frontiersin.org]
- 2. Deciphering the cytosolic contribution to shikimate/quinate derived metabolites - WEST VIRGINIA UNIVERSITY [portal.nifa.usda.gov]
- 3. Making the connections--the crucial role of metabolite transporters at the interface between chloroplast and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]
Quinate: A Key Signaling Molecule in Plant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinate, a secondary metabolite derived from the shikimate pathway, is emerging as a significant signaling molecule in the orchestration of plant defense responses. Traditionally viewed as a metabolic intermediate and a precursor for various secondary compounds, recent evidence highlights its active role in modulating key defense signaling pathways, particularly the jasmonate pathway. This technical guide synthesizes the current understanding of this compound's function in plant immunity, detailing its biosynthesis, proposed perception mechanisms, and downstream signaling effects. We present quantitative data on its impact on gene expression, provide detailed experimental protocols for its study, and visualize the intricate signaling networks using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in plant science and drug development seeking to explore the therapeutic and agricultural potential of this compound-mediated plant defense.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of biotic and abiotic stresses. A central component of this defense system is the production of a diverse array of chemical compounds, including secondary metabolites. The shikimate pathway is a crucial metabolic route that funnels carbon into the biosynthesis of aromatic amino acids and a multitude of secondary compounds vital for plant defense, such as flavonoids, lignins, and alkaloids[1].
This compound, a structural analog of shikimate, is synthesized from an intermediate of the shikimate pathway, 3-dehydrothis compound, by the enzyme this compound dehydrogenase (QDH)[2][3]. While shikimate is an essential primary metabolite, this compound has been primarily characterized as a secondary metabolite, often accumulating in plants under stress and acting as a feeding deterrent[3][4]. However, emerging research indicates that this compound's role extends beyond that of a mere defense compound; it actively participates in signaling cascades that regulate plant immunity.
This guide provides a detailed exploration of this compound as a signaling molecule, focusing on its biosynthesis, its influence on defense-related gene expression, and its interplay with major phytohormone signaling pathways.
This compound Biosynthesis and its Link to the Shikimate Pathway
The biosynthesis of this compound is intrinsically linked to the shikimate pathway, a seven-step metabolic route for the production of chorismate, the precursor for aromatic amino acids.
-
The Shikimate Pathway: This pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic reactions to produce chorismate.
-
The this compound Branch: this compound is formed from 3-dehydrothis compound, an intermediate in the shikimate pathway, through the action of this compound dehydrogenase (QDH). QDH is evolutionarily related to shikimate dehydrogenase (SDH), the enzyme that converts 3-dehydroshikimate to shikimate in the main pathway. The evolution of QDH from SDH through gene duplication and subsequent functional divergence in seed plants highlights the importance of this compound in this lineage.
The diversion of 3-dehydrothis compound towards this compound synthesis represents a critical metabolic branch point, suggesting a regulatory mechanism that balances primary metabolic needs with the production of this defense-related secondary metabolite.
This compound as a Signaling Molecule: Evidence and Proposed Mechanisms
While the accumulation of this compound during stress has been documented, direct evidence for its role as a signaling molecule has been more recent. A key study demonstrated that the exogenous application of quinic acid to peanut plants enhanced their resistance to thrips and led to significant changes in the expression of genes within the jasmonic acid (JA) signaling pathway.
Modulation of the Jasmonic Acid Pathway
Exogenous application of quinic acid has been shown to upregulate the expression of key genes in the JA pathway, including:
-
LOX (Lipoxygenase): A crucial enzyme in the biosynthesis of jasmonic acid.
-
JAZ1 (Jasmonate ZIM-domain protein 1): A repressor of JA signaling.
-
MYC2 and MYC3: Transcription factors that are master regulators of JA-responsive genes.
This indicates that this compound can act as an elicitor, triggering the JA signaling cascade, a central pathway in plant defense against necrotrophic pathogens and chewing insects.
Proposed Perception Mechanism: A Role for Receptor-Like Kinases?
The precise mechanism by which plants perceive this compound as a signal is yet to be fully elucidated. However, research on the perception of structurally related quinone molecules provides a compelling hypothesis. Quinone signaling in Arabidopsis thaliana is mediated by a leucine-rich-repeat receptor-like kinase (LRR-RLK) named CARD1 (CANNOT RESPOND TO DMBQ 1). This receptor perceives the quinone 2,6-dimethoxy-1,4-benzoquinone (DMBQ) and initiates a signaling cascade involving an increase in cytosolic Ca2+ concentration, leading to the expression of defense-related genes.
Given the structural similarities between this compound and quinones, it is plausible that a similar LRR-RLK may be involved in this compound perception. This hypothesis is ripe for experimental validation through techniques such as ligand-binding assays and genetic screening for mutants insensitive to this compound.
This compound as a Putative Damage-Associated Molecular Pattern (DAMP)
An alternative or complementary hypothesis is that this compound may function as a Damage-Associated Molecular Pattern (DAMP). DAMPs are endogenous molecules that are released upon tissue damage and are recognized by the plant's immune system to signal danger and activate defense responses. The accumulation of this compound in response to various stresses, including herbivory and pathogen attack, is consistent with a role as a DAMP. Upon cellular damage, the release of this compound into the apoplast could trigger localized and systemic defense responses.
Quantitative Data on this compound-Induced Defense Responses
The following table summarizes the quantitative data from a study on the effect of exogenous quinic acid application on the expression of defense-related genes in peanut (Arachis hypogaea).
| Gene | Pathway | Fold Change (this compound vs. Control) | Reference |
| LOX | Jasmonic Acid Biosynthesis | Significant upregulation | |
| JAZ1 | Jasmonic Acid Signaling | Significant upregulation | |
| MYC2 | Jasmonic Acid Signaling | Significant upregulation | |
| MYC3 | Jasmonic Acid Signaling | Significant upregulation | |
| GA20OX | Gibberellin Biosynthesis | Upregulation | |
| GID1 | Gibberellin Signaling | Upregulation | |
| DELLA | Gibberellin Signaling | Downregulation |
Note: Specific fold-change values were not provided in the abstract and would require access to the full-text article. The table reflects the reported directional changes in gene expression.
Crosstalk with Other Phytohormone Pathways
The study on peanuts also revealed that quinic acid influences the gibberellin (GA) pathway, which is primarily known for its role in plant growth and development. The upregulation of GA biosynthesis and signaling genes (GA20OX and GID1) and the downregulation of a GA signaling repressor (DELLA) suggest a complex interplay between this compound-induced defense and developmental pathways. This crosstalk is a critical area for future research to understand how plants balance growth and defense in response to this compound signaling.
Experimental Protocols
This section provides an overview of key experimental protocols for studying this compound as a signaling molecule in plant defense.
This compound Extraction and Quantification
Objective: To extract and quantify the endogenous levels of this compound in plant tissues.
Methodology:
-
Sample Collection and Preparation: Collect plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.
-
Extraction: Extract the powdered tissue with a solvent mixture, typically 80% methanol. Vortex vigorously and sonicate to ensure efficient extraction.
-
Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.
-
Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A standard curve of pure quinic acid is used for quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomics-driven investigation of plant defense response against pest and pathogen attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomic Analysis Reveals the Diversity of Defense Metabolites in Nine Cereal Crops [mdpi.com]
- 4. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Aromatic Biosynthesis: An In-depth Technical Guide to the Interaction of the Quinate and Shikimate Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The shikimate pathway, a seven-step metabolic route conserved in bacteria, archaea, fungi, algae, and plants, is the central artery for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] Its absence in mammals makes it a prime target for the development of herbicides and antimicrobial agents.[3][4] Intertwined with this essential primary metabolic pathway is the quinate pathway, which leads to the production of this compound and its derivatives, important secondary metabolites involved in plant defense and signaling. This technical guide provides a comprehensive overview of the core interaction between the this compound and shikimate pathways, focusing on the key enzymatic control points, quantitative data, and detailed experimental methodologies for their study.
The central point of intersection between these two pathways is the intermediate 3-dehydrothis compound (DHQ).[5] DHQ can either be dehydrated by 3-dehydrothis compound dehydratase (DHQD) to enter the shikimate pathway or be reduced by this compound dehydrogenase (QDH) to form this compound. This enzymatic competition for a common substrate represents a critical regulatory node that dictates the metabolic flux towards either primary metabolism (aromatic amino acid biosynthesis) or secondary metabolism (this compound and its derivatives). Understanding the kinetics and regulation of the enzymes that catalyze these competing reactions, namely shikimate dehydrogenase (SDH) and this compound dehydrogenase (QDH), is paramount for manipulating the production of valuable aromatic compounds and for the rational design of novel therapeutics.
Core Signaling Pathways and Metabolic Flux
The interaction between the this compound and shikimate pathways is a classic example of the interplay between primary and secondary metabolism. The shikimate pathway is a linear sequence of seven enzymatic reactions that convert phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids. The this compound pathway, on the other hand, represents a branch point from the shikimate pathway, primarily in plants and some microorganisms.
The key regulatory juncture is the fate of 3-dehydrothis compound. In the shikimate pathway, 3-dehydrothis compound is converted to 3-dehydroshikimate by 3-dehydrothis compound dehydratase (DHQD). Subsequently, 3-dehydroshikimate is reduced to shikimate by shikimate dehydrogenase (SDH). In the this compound pathway, 3-dehydrothis compound is directly reduced to this compound by this compound dehydrogenase (QDH).
The evolution of QDH is a fascinating example of neofunctionalization, having arisen from a gene duplication of SDH. This evolutionary event provided plants with the metabolic flexibility to divert carbon from primary metabolism into the synthesis of protective secondary metabolites. The differential expression and kinetic properties of SDH and QDH isoforms allow for precise control over the allocation of 3-dehydrothis compound.
Signaling Pathway Diagram
Quantitative Data: Enzyme Kinetics
The substrate specificity and kinetic parameters of shikimate dehydrogenase (SDH) and this compound dehydrogenase (QDH) are critical determinants of the metabolic flux through each pathway. Below are tables summarizing the kinetic data for SDH and QDH from various organisms.
Table 1: Kinetic Parameters of Shikimate Dehydrogenase (SDH)
| Organism | Substrate | Km (µM) | Vmax (U/mg) | Cofactor | Reference |
| Populus trichocarpa (Poptr1) | Shikimate | 130 ± 20 | 12.5 ± 0.8 | NADP+ | |
| Populus trichocarpa (Poptr5) | Shikimate | 150 ± 30 | 10.2 ± 1.1 | NADP+ | |
| Staphylococcus aureus (MRSA) | Shikimate | 250 | - | NADP+ | |
| Staphylococcus epidermidis | Shikimate | 73 | 22.8 s-1 (kcat) | NADP+ | |
| Mycobacterium tuberculosis | 3-Dehydroshikimate | - | - | NADPH | |
| Pisum sativum | 3-Dehydroshikimate | - | - | NADPH |
Table 2: Kinetic Parameters of this compound Dehydrogenase (QDH)
| Organism | Substrate | Km (µM) | Vmax (U/mg) | Cofactor | Reference |
| Populus trichocarpa (Poptr2) | This compound | 210 ± 40 | 8.9 ± 0.7 | NAD+ | |
| Populus trichocarpa (Poptr3) | This compound | 250 ± 50 | 7.5 ± 0.9 | NAD+ | |
| Corynebacterium glutamicum | This compound | - | - | NAD(H) | |
| Pinus taeda | This compound | - | - | - | |
| Mung Bean | This compound | - | - | NAD+ |
Experimental Protocols
Spectrophotometric Assay for Shikimate Dehydrogenase (SDH) and this compound Dehydrogenase (QDH) Activity
This protocol is adapted from the methodology described for the characterization of SDH and QDH from Populus trichocarpa.
Objective: To determine the kinetic parameters (Km and Vmax) of SDH and QDH.
Principle: The activity of both dehydrogenases can be monitored by measuring the change in absorbance at 340 nm, which corresponds to the production of NADPH or NADH.
Materials:
-
Purified recombinant SDH or QDH enzyme
-
Shikimate or this compound solution (substrate)
-
NADP+ or NAD+ solution (cofactor)
-
Trizma base-HCl buffer (75 mM, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a standard reaction mixture in a 1 ml cuvette containing:
-
75 mM Trizma base-HCl, pH 8.5
-
200 µM NADP+ (for SDH) or 250 µM NAD+ (for QDH)
-
0.01 to 0.1 mg/ml of purified enzyme (concentration should be optimized based on enzyme activity)
-
-
To determine the Km for the substrate, vary the concentration of shikimate or this compound over a range (e.g., 0.5 µM to 5 mM) while keeping the cofactor concentration saturating.
-
Initiate the reaction by adding the substrate (shikimate or this compound).
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time (e.g., every 10 seconds for the first minute, then every minute for 4 minutes).
-
Calculate the initial velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADPH/NADH at 340 nm is 6.22 mM-1cm-1).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Experimental Workflow Diagram
LC-MS Methodology for Shikimate and this compound Pathway Metabolite Analysis
This protocol provides a general framework for the analysis of shikimate and this compound pathway intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methodologies.
Objective: To identify and quantify intermediates of the shikimate and this compound pathways in biological samples.
Principle: LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry.
Materials:
-
Biological sample (e.g., plant tissue, bacterial cell culture)
-
Extraction solvent (e.g., methanol/water mixture)
-
Liquid chromatograph coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap)
-
Analytical column (e.g., C18 or HILIC)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
Internal standards for quantification
Procedure:
-
Sample Extraction:
-
Homogenize the biological sample in a cold extraction solvent.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC Separation:
-
Inject the extracted sample onto the analytical column.
-
Elute the metabolites using a gradient of mobile phases to achieve separation based on their physicochemical properties.
-
-
MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Metabolites are ionized (e.g., by electrospray ionization - ESI).
-
The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and m/z values with those of authentic standards.
-
Quantify the metabolites by integrating the peak areas and comparing them to the peak areas of internal standards.
-
Logical Relationship Diagram for LC-MS Analysis
Implications for Drug Development
The exclusivity of the shikimate pathway to microorganisms and plants makes its enzymes highly attractive targets for the development of novel antibiotics, antifungals, and herbicides. For instance, the widely used herbicide glyphosate targets 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.
By understanding the intricate balance between the shikimate and this compound pathways, researchers can devise strategies to specifically inhibit enzymes in pathogenic organisms without affecting the host. For example, inhibitors designed to target microbial SDH could disrupt aromatic amino acid biosynthesis, leading to cell death. Furthermore, the structural differences between microbial and plant SDH and QDH enzymes could be exploited to develop species-specific inhibitors. A thorough understanding of the enzyme kinetics and substrate specificities, as outlined in this guide, is the foundation for such rational drug design efforts.
Conclusion
The interaction between the this compound and shikimate pathways at the level of 3-dehydrothis compound metabolism is a critical control point that governs the flow of carbon into primary and secondary metabolic routes. The evolution of this compound dehydrogenase from shikimate dehydrogenase has provided plants with a sophisticated mechanism to produce defensive compounds. For researchers in drug development, the enzymes of the shikimate pathway, including shikimate dehydrogenase, represent validated targets for the discovery of new antimicrobial agents. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research into this fascinating and important area of biochemistry.
References
- 1. The kinetic model of the shikimate pathway as a tool to optimize enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential flux through the this compound and shikimate pathways. Implications for the channelling hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
The Comprehensive Guide to Quinate: Natural Sources, Distribution, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinate, a naturally occurring cyclitol, is a key metabolite in the shikimate pathway and a precursor to a wide array of aromatic compounds in plants and microorganisms. Its presence in various natural sources, particularly in dietary plants, has garnered significant interest for its potential applications in pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources, distribution, and metabolic pathways of this compound, supplemented with quantitative data, detailed experimental protocols, and visual representations of its biochemical significance.
Natural Sources and Distribution of this compound
This compound is widely distributed throughout the plant kingdom, existing as free quinic acid or in esterified forms, most notably as chlorogenic acid (an ester of caffeic acid and quinic acid). Its concentration can vary significantly depending on the plant species, developmental stage, and environmental conditions.
Major Natural Sources
Coffee Beans: Coffee is a primary dietary source of this compound and its derivatives.[1] The concentration of quinic acid in coffee beans is influenced by the roasting process; it tends to increase from green beans to a medium roast and then decreases with darker roasts.[2][3]
Fruits and Vegetables: this compound is a common organic acid in many fruits and vegetables, contributing to their flavor profile.[4] Notable sources include kiwifruit, plums, cherries, apples, and sweet potatoes.[4] Kiwifruit, in particular, can have high levels of quinic acid, reaching 1-2% of its fresh weight.
Medicinal Plants: Various medicinal plants are known to contain significant amounts of quinic acid and its derivatives, which are believed to contribute to their therapeutic properties.
Distribution within Organisms
In plants, this compound is not uniformly distributed. It can accumulate in various tissues, including leaves, fruits, and bark. For instance, in some plant species, this compound can constitute up to 10% of the dry weight of the leaves. The concentration and localization of this compound can change throughout the plant's life cycle, often being higher in younger tissues.
Quantitative Data on this compound Content
The following tables summarize the quantitative data for quinic acid content in various natural sources.
Table 1: Quinic Acid Content in Coffee Beans
| Coffee Type | Roast Level | Quinic Acid Content (g/kg) | Reference |
| Coffea arabica | Green | 6.0 | |
| Coffea arabica | Medium Roast | ~1.38% (13.8 g/kg) | |
| Coffea arabica | French Roast (Dark) | ~0.47% (4.7 g/kg) | |
| Instant Coffee | N/A | 63.6 - 64.4 |
Table 2: Quinic Acid Content in Selected Fruits and Vegetables
| Food Source | Quinic Acid Content (mg/100g) | Reference |
| Prune (dried plum) | 1800 | |
| Raisin | 800 | |
| Kiwifruit, green (peeled, raw) | 600 | |
| Currant, dried | 500 | |
| Peach, yellow (unpeeled, raw) | 300 | |
| Plum, unpeeled, raw | 200 | |
| Apple Juice (cloudy) | 149.3 - 170.5 | |
| Apricot, dried | 100 | |
| Asparagus, green (raw) | 100 | |
| Sweet Potato Leaves (water-ethanolic extract) | 2860 (total phenolic acids as CQA) | |
| Lemon Balm (water-ethanolic extract) | 1471 (total phenolic acids as CQA) | |
| Chocolate Mint (water-ethanolic extract) | 549 (total phenolic acids as CQA) |
Experimental Protocols
Extraction and Purification of Quinic Acid from Plant Material
This protocol provides a general method for the extraction and purification of quinic acid from plant sources.
-
Sample Preparation: Fresh plant material is harvested, washed, and immediately frozen in liquid nitrogen to halt metabolic processes. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a solvent, typically methanol or a methanol-water mixture. The extraction can be performed at room temperature with continuous agitation for several hours. For enhanced efficiency, techniques like Soxhlet extraction or supercritical fluid extraction with ethanol as a co-solvent can be employed.
-
Solvent Partitioning: The crude extract is concentrated under vacuum to remove the extraction solvent. The resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Quinic acid and its polar derivatives will typically be enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The enriched fractions are subjected to column chromatography for further purification. A common method involves using a silica gel column and eluting with a gradient of solvents, such as ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled. For final purification, size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent can be used.
Quantification of Quinic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantitative analysis of quinic acid.
-
Standard Preparation: A stock solution of analytical grade quinic acid is prepared in the mobile phase. A series of standard solutions of known concentrations are prepared by diluting the stock solution to create a calibration curve.
-
Sample Preparation: The purified extract or a direct aqueous extract of the finely ground plant material is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., Separon SGX C18) is commonly used. For complex matrices, an on-line coupled C18 and an ion-exchange column (e.g., Polymer IEX H-form) can provide better separation.
-
Mobile Phase: An isocratic mobile phase consisting of a dilute acid solution (e.g., 9 mmol/L sulfuric acid) and an organic modifier (e.g., methanol) in a high aqueous ratio (e.g., 95:5 v/v) is often employed.
-
Flow Rate: A typical flow rate is 0.8 mL/min.
-
Detection: UV detection at 215 nm is suitable for quinic acid.
-
Injection Volume: 20 µL.
-
-
Quantification: The concentration of quinic acid in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.
Metabolic Pathways and Signaling
This compound biosynthesis is intricately linked to the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids.
Shikimate and this compound Biosynthesis Pathway
The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) and proceeds through a series of enzymatic steps to produce chorismate, the precursor for aromatic amino acids. This compound is synthesized from an intermediate of the shikimate pathway, 3-dehydrothis compound (DHQ), in a reaction catalyzed by this compound dehydrogenase (QDH).
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and quantification of this compound from a plant sample.
Conclusion
This compound is a ubiquitous and significant metabolite in the plant kingdom with a notable presence in the human diet through the consumption of coffee, fruits, and vegetables. Its role as a precursor in the biosynthesis of aromatic compounds underscores its importance in plant secondary metabolism. The methodologies outlined in this guide provide a framework for the extraction, purification, and quantification of this compound, which are essential for further research into its pharmacological properties and potential applications in drug development. The detailed metabolic pathways offer a visual understanding of its biochemical context, aiding researchers in the fields of natural product chemistry, biochemistry, and pharmaceutical sciences.
References
An In-depth Technical Guide to the Enzymatic Conversion of Shikimate to Quinate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The enzymatic interconversion of shikimate and quinate represents a critical metabolic nexus linking primary and secondary metabolism in plants, bacteria, and fungi. While the shikimate pathway is an essential route for the biosynthesis of aromatic amino acids, making its enzymes attractive targets for herbicides and antimicrobials, the this compound pathway is involved in the catabolism of hydroaromatic compounds and the formation of key secondary metabolites like chlorogenic acid. Understanding the enzymes that mediate the conversion between these two pathways is crucial for metabolic engineering, drug development, and elucidating regulatory networks. This guide provides a detailed overview of the enzymes involved, their kinetic properties, comprehensive experimental protocols for their study, and visual representations of the core biochemical and experimental workflows.
Introduction to Shikimate and this compound Pathways
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the common precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and many other aromatic compounds.[1][2] This pathway is essential in bacteria, plants, and fungi but is absent in animals, making it a prime target for drug and herbicide development.[3]
This compound, a structurally similar cyclitol, can be derived from the shikimate pathway intermediate 3-dehydrothis compound.[4] In plants, this compound and its derivatives, such as chlorogenic acid, function as secondary metabolites involved in defense against herbivores and pathogens.[1] In some microorganisms, this compound can be utilized as a carbon source by channeling it back into the shikimate pathway. The enzymatic link between these two pathways is primarily facilitated by dehydrogenases capable of acting on both shikimate and this compound or their precursors.
Enzymology of the Shikimate-Quinate Interconversion
The conversion between shikimate and this compound is not a direct, single-step reaction but rather a multi-step process involving shared intermediates. The key enzymes belong to the shikimate/quinate dehydrogenase (SDH/QDH) superfamily.
-
Shikimate Dehydrogenase (SDH, EC 1.1.1.25) : This enzyme catalyzes the fourth step in the shikimate pathway: the reversible, NADPH-dependent reduction of 3-dehydroshikimate to shikimate. The archetypal SDH, AroE from Escherichia coli, is highly specific for shikimate and NADP+.
-
This compound Dehydrogenase (QDH, EC 1.1.1.24) : QDH catalyzes the reversible, typically NAD+-dependent, oxidation of L-quinate to 3-dehydrothis compound. In plants, gene duplication and subsequent divergence of an ancestral SDH gene gave rise to specialized QDHs, which play a role in secondary metabolism.
-
This compound/Shikimate Dehydrogenase (YdiB, EC 1.1.1.282) : Found in bacteria like E. coli, YdiB is a bifunctional enzyme with broad substrate specificity. It can utilize both shikimate and this compound as substrates and can accept either NAD+ or NADP+ as a cofactor, though it often shows a preference for NAD+. This enzyme is a key player in the catabolism of both compounds. Overexpression of the ydiB gene in engineered E. coli has been shown to dramatically increase the production of this compound at the expense of shikimate.
Biochemical Pathway
The enzymatic conversion from shikimate to this compound proceeds via the following reversible steps:
-
Oxidation of Shikimate : Shikimate is oxidized to 3-dehydroshikimate, catalyzed by an SDH or a bifunctional QDH/SDH like YdiB.
-
Hydration of 3-Dehydroshikimate : 3-dehydroshikimate is hydrated to 3-dehydrothis compound. This is the reverse reaction of 3-dehydrothis compound dehydratase (the third enzyme of the shikimate pathway).
-
Reduction of 3-Dehydrothis compound : 3-dehydrothis compound is reduced to L-quinate, a reaction catalyzed by QDH or a bifunctional enzyme like YdiB.
The diagram below illustrates the relationship between the shikimate and this compound metabolic pathways.
Quantitative Enzyme Kinetics
The substrate specificity and catalytic efficiency of dehydrogenases are critical determinants of metabolic flux. The following tables summarize key kinetic parameters for enzymes from various organisms that exhibit activity on shikimate and/or this compound.
Table 1: Kinetic Parameters of Bacterial this compound/Shikimate Dehydrogenases
| Enzyme (Organism) | Substrate | Cofactor | Kₗ (µM) | kcat (s⁻¹) | kcat/Kₗ (s⁻¹·M⁻¹) | Reference |
| YdiB (E. coli) | Shikimate | NAD+ | 20 | 105 | 5.25 x 10⁶ | |
| This compound | NAD+ | 41 | 142 | 3.46 x 10⁶ | ||
| Shikimate | NADP+ | 120 | 91 | 7.58 x 10⁵ | ||
| This compound | NADP+ | 555 | 113 | 2.04 x 10⁵ | ||
| QSDH (C. glutamicum) | Shikimate | NAD+ | 53,880 | 214.1 | 3.97 x 10³ | |
| This compound | NAD+ | 2,370 | 104.4 | 4.41 x 10⁴ |
Note: YdiB data recorded at pH 9.0, 20°C. QSDH data recorded at optimal pH.
Table 2: Kinetic Parameters of Plant Dehydrogenases from Populus trichocarpa
| Enzyme (Gene Name) | Primary Activity | Substrate | Cofactor | Kₗ (µM) | Vmax (µmol·s⁻¹·mg⁻¹) | Specificity (Vmax/Kₗ) | Reference |
| QDH1 (Poptr2) | This compound Dehydrogenase | This compound | NAD+ | 148 ± 14 | 210 ± 6 | 1.42 | |
| Shikimate | NAD+ | 1,060 ± 120 | 10 ± 1 | 0.01 | |||
| QDH2 (Poptr3) | This compound Dehydrogenase | This compound | NAD+ | 103 ± 13 | 110 ± 4 | 1.07 | |
| Shikimate | NAD+ | 1,510 ± 150 | 40 ± 2 | 0.03 | |||
| DQD/SDH1 (Poptr1) | Shikimate Dehydrogenase | Shikimate | NADP+ | 126 ± 12 | 1,200 ± 40 | 9.52 | |
| This compound | NADP+ | N/D | N/D | N/D |
Note: Plant enzyme data recorded at optimal pH 8.5. N/D = Not Detected.
Experimental Protocols
This section provides detailed, generalized methodologies for the expression, purification, and characterization of dehydrogenases involved in shikimate-quinate conversion.
Recombinant Enzyme Expression and Purification
The most common method for obtaining pure, active dehydrogenase is through heterologous expression in E. coli. The following protocol is a composite based on established procedures.
Methodology:
-
Gene Cloning: The open reading frame (ORF) of the target dehydrogenase (e.g., ydiB, plant QDH) is amplified via PCR and cloned into an expression vector such as pET (for His-tag) or pMAL (for Maltose Binding Protein-tag).
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3), Rosetta(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture (5-10 mL Luria-Bertani (LB) medium with appropriate antibiotic) and grown overnight at 37°C. This is then used to inoculate a larger culture (0.5-1 L).
-
Induction: The large culture is grown at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated for a further 4-24 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g, 15 min, 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). Lysis is performed via sonication on ice or by using a French press.
-
Clarification: The lysate is centrifuged at high speed (e.g., 15,000 x g, 30 min, 4°C) to pellet cell debris. The supernatant containing the soluble protein is collected.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or amylose resin for MBP-tagged proteins) pre-equilibrated with lysis buffer.
-
Washing and Elution: The column is washed with several column volumes of wash buffer (lysis buffer with a low concentration of an elution agent, e.g., 20 mM imidazole for Ni-NTA). The target protein is then eluted using a high concentration of the elution agent (e.g., 250-500 mM imidazole or 10 mM maltose).
-
Purity Analysis: The purity of the eluted fractions is assessed by SDS-PAGE. Pure fractions are pooled, dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 50% glycerol), and stored at -80°C.
Spectrophotometric Enzyme Activity Assay
The activity of dehydrogenases is conveniently measured by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).
Methodology:
-
Reaction Mixture Preparation: A standard 1 mL reaction mixture is prepared in a quartz cuvette. For the oxidative direction (shikimate/quinate oxidation), the mixture contains:
-
Buffer: 75-100 mM Tris-HCl or BTP-HCl, pH 8.5-10.0.
-
Cofactor: 200-500 µM NAD+ or NADP+.
-
Substrate: Varying concentrations of shikimate or this compound (e.g., 0.01-5 mM) to determine kinetic parameters.
-
-
Temperature Equilibration: The reaction mixture (without enzyme) is pre-incubated at the desired temperature (e.g., 30°C) for 5 minutes in a temperature-controlled spectrophotometer.
-
Reaction Initiation: The reaction is initiated by adding a small volume of purified enzyme (e.g., 1-10 µg).
-
Data Acquisition: The absorbance at 340 nm is monitored continuously for 3-5 minutes. The initial linear rate of the reaction (ΔA₃₄₀/min) is recorded.
-
Blank Control: A control reaction lacking the substrate is run to account for any background NAD(P)H reduction.
-
Calculation of Activity: The specific activity is calculated using the Beer-Lambert law:
-
Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * mg of Enzyme)
-
-
Kinetic Parameter Determination: To determine Kₘ and Vₘₐₓ, the assay is repeated with a range of substrate concentrations while keeping the cofactor concentration saturating. The resulting initial rates are then plotted against substrate concentration and fitted to the Michaelis-Menten equation using non-linear regression software.
Significance and Applications
The study of enzymes that interconvert shikimate and this compound is vital for several fields:
-
Drug Development: As the shikimate pathway is absent in mammals, its enzymes are excellent targets for the development of novel, non-toxic antibiotics and antiparasitic agents. Understanding the structure and mechanism of these dehydrogenases can aid in the rational design of specific inhibitors.
-
Metabolic Engineering: Modulating the expression of SDH and QDH enzymes allows for the redirection of carbon flux. For example, enhancing QDH activity can increase the yield of this compound, a valuable chiral building block for synthesizing drugs like oseltamivir (Tamiflu®). Conversely, knocking out ydiB in E. coli can decrease the formation of this compound as an unwanted byproduct during industrial shikimate production.
-
Plant Biochemistry: Elucidating the roles of distinct SDH and QDH isoforms in plants helps to understand the regulation and evolution of pathways leading to essential primary metabolites (aromatic amino acids) and important secondary metabolites (lignin precursors, defense compounds).
Conclusion
The enzymatic conversion of shikimate to this compound is mediated by a versatile family of dehydrogenases that bridge primary and secondary metabolism. While dedicated SDH and QDH enzymes show strong preferences for their respective substrates, bifunctional enzymes like YdiB provide metabolic flexibility, particularly in microorganisms. A thorough understanding of the kinetic properties and reaction mechanisms of these enzymes, facilitated by the robust experimental protocols detailed herein, is essential for advancing efforts in drug discovery, synthetic biology, and plant science. The continued characterization of these enzymes from diverse organisms will undoubtedly uncover new catalytic capabilities and provide novel tools for metabolic engineering.
References
- 1. Molecular characterization of this compound and shikimate metabolism in Populus trichocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-directed mutagenesis of the active site region in the this compound/shikimate 5-dehydrogenase YdiB of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of a secondary metabolic pathway from primary metabolism: shikimate and this compound biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Quinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinic acid, a cyclitol and a key intermediate in the shikimate pathway, is a molecule of significant interest in various scientific fields, including plant biology, food chemistry, and pharmaceutical research.[1] Its role as a precursor to aromatic compounds like amino acids, flavonoids, and lignins makes its accurate detection and quantification crucial for understanding metabolic pathways, assessing the bioactivity of natural products, and for quality control in food and beverage industries.[1] This document provides detailed application notes and protocols for the analytical detection of quinate, focusing on modern chromatographic and mass spectrometric techniques.
Analytical Methods Overview
The primary methods for the quantification of quinic acid and its derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, allowing for the detection of this compound in complex biological matrices.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detection, HPLC is a robust method for quantifying this compound.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the analyte but offers excellent separation and identification capabilities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, LC-MS/MS allows for the detection of this compound at very low concentrations.
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for this compound detection, providing a basis for method selection based on the specific requirements of the analysis.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sample Matrix | Reference |
| HPLC-UV | 10 µg/mL | 30 µg/mL | 30.1 - 24.1 mg/mL | Propolis, Honey, Pastilles | |
| UHPLC-MS/MS | < 0.5 ng/mL | Not Specified | > 10,000-fold | Plant, Microbial, Food | |
| UHPLC-MS/MS | Not Specified | Not Specified | 0.001 - 0.2 mM | Coffee Bean Extract | |
| GC/MS | < 5 ng per assay | Not Specified | Not Specified | Urine | |
| LC-MS/MS | Not Specified | Not Specified | 10 - 1500 ng/mL | Pharmaceutical Formulations |
Experimental Protocols
Protocol 1: this compound Analysis by UHPLC-MS/MS
This protocol is designed for the quantification of quinic acid in various biological samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
1. Sample Preparation:
- The sample preparation process is dependent on the specific matrix.
- For solid samples (e.g., plant tissue, coffee beans), a common approach is extraction with a suitable solvent.
- Homogenize the sample.
- Extract with a solvent such as methanol or ethanol.
- Centrifuge to pellet solid debris.
- Collect the supernatant for analysis.
- For liquid samples (e.g., biological fluids), protein precipitation may be necessary.
- Add a precipitating agent (e.g., acetonitrile) to the sample.
- Vortex and centrifuge.
- Analyze the supernatant.
2. UHPLC-MS/MS Conditions:
- System: ACQUITY UPLC H-Class system with a Xevo TQD triple-quadrupole tandem mass spectrometer.
- Column: ACQUITY UPLC BEH C18 or similar.
- Mobile Phase:
- A: 0.01% Formic acid in water.
- B: Acetonitrile.
- Gradient:
- 0 min: 90% A, 10% B.
- 0.75 min: 90% A, 10% B.
- 2.5 min: 1% A, 99% B.
- 4 min: 1% A, 99% B.
- 4.5 min: 90% A, 10% B.
- 6 min: 90% A, 10% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40 °C.
- MS Detection: Electrospray ionization (ESI) in negative mode is typically used for organic acids. Monitor specific mass transitions for this compound.
3. Data Analysis:
- Quantify this compound by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.
Protocol 2: this compound Analysis by GC-MS
This protocol describes the analysis of quinic acid using Gas Chromatography-Mass Spectrometry, which requires derivatization.
1. Sample Preparation and Derivatization:
- Extract this compound from the sample matrix as described in the UHPLC-MS/MS protocol.
- Evaporate the solvent to dryness.
- Derivatize the dried extract to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Add the silylating agent to the dried sample.
- Heat at a specified temperature (e.g., 70°C) for a set time to ensure complete reaction.
2. GC-MS Conditions:
- System: A standard GC-MS system.
- Column: A non-polar column such as a 100% dimethylpolysiloxane SE-30 capillary column (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness) is suitable.
- Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature of 70°C, hold for a few minutes.
- Ramp up to a final temperature of around 300°C.
- MS Detection:
- Ion Source Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 800 amu.
3. Data Analysis:
- Identify the derivatized this compound peak based on its retention time and mass spectrum.
- Quantify using a calibration curve prepared with derivatized this compound standards.
Visualizations
Caption: The Shikimate Pathway, highlighting the central role of this compound.
References
Quantification of Quinate in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of quinate in various plant tissues. Quinic acid, a cyclic polyol, is a key metabolite in the shikimate pathway, which is a precursor for the biosynthesis of aromatic amino acids and a wide range of secondary metabolites in plants.[1] The ability to precisely measure this compound levels is crucial for understanding plant metabolism, assessing the bioactivity of plant extracts, and for the quality control of plant-derived products.
Introduction to this compound and its Significance
Quinic acid is ubiquitously present in the plant kingdom and can accumulate to significant levels in certain species, such as kiwifruit and coffee.[1][2] It serves as a precursor for the synthesis of various phenolic compounds, including chlorogenic acid, which is known for its antioxidant and other health-promoting properties.[1] The concentration of this compound in plant tissues can vary depending on the plant species, developmental stage, and environmental conditions.[3] Therefore, robust and reliable analytical methods are essential for its accurate quantification.
Experimental Protocols
This section details the methodologies for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction of this compound
The choice of extraction method can significantly impact the yield of this compound. Ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern and efficient techniques that can be employed.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
-
Sample Collection and Preparation: Collect fresh plant tissues (e.g., leaves, fruits, stems, or roots). Wash the tissues with deionized water to remove any debris and blot dry. Freeze-dry the samples and then grind them into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol as the extraction solvent.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 1 gram of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of 65% ethanol.
-
Set the microwave parameters to 130°C for 34 minutes.
-
-
Post-Extraction Processing:
-
Allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Further filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used method for the quantification of this compound.
Protocol 3: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of 95:5 (v/v) 9 mmol/L sulfuric acid and methanol.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a standard curve using a certified reference standard of quinic acid. The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires a derivatization step to increase its volatility.
Protocol 4: GC-MS Analysis with Derivatization
-
Derivatization:
-
Take 100 µL of the plant extract and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
GC-MS Conditions:
-
Instrumentation: A GC-MS system.
-
Column: A capillary column such as a BR-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 180°C at 5°C/min, and then to 270°C at 20°C/min, hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Quantification: Use a labeled internal standard for accurate quantification and create a calibration curve with derivatized quinic acid standards.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
Protocol 5: LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm).
-
Mobile Phase:
-
A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
A gradient elution can be used for optimal separation.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 4 µL.
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion [M-H]⁻ at m/z 191 to specific product ions for quantification and confirmation.
-
-
Quantification: Generate a calibration curve using a quinic acid standard and an appropriate internal standard.
Data Presentation
The following tables summarize the quantitative data of this compound found in various plant tissues from the literature.
| Plant Species | Tissue | This compound Concentration | Reference |
| Actinidia chinensis (Kiwifruit) | Fruit (75 days after anthesis) | ~4% of fruit weight | |
| Actinidia deliciosa (Kiwifruit) | Fruit (75 days after anthesis) | ~4% of fruit weight | |
| Actinidia arguta (Hardy Kiwi) | Fruit (peak) | 1.5% of total fruit weight | |
| Nepeta nuda subsp. Lydiae | Leaves | 224 ± 11 ppb | |
| Ipomoea batatas L. Lam (Sweet Potato) | Leaves (water-ethanolic extract) | 28.60 mg CQA⋅g⁻¹ (as caffeoylquinic acid derivatives) | |
| Melissa officinalis (Lemon Balm) | Leaves (water-ethanolic extract) | 14.71 mg CQA⋅g⁻¹ (as caffeoylquinic acid derivatives) | |
| Mentha piperita L (Chocolate Mint) | Leaves (water-ethanolic extract) | 5.49 mg CQA⋅g⁻¹ (as caffeoylquinic acid derivatives) | |
| Ocimum basilicum (Sweet Basil) | Leaves (water-ethanolic extract) | 2.29 mg CQA⋅g⁻¹ (as caffeoylquinic acid derivatives) |
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: The Shikimate Pathway and its connection to this compound metabolism.
Caption: General workflow for the quantification of this compound in plant tissues.
References
- 1. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in quinic acid metabolism during fruit development in three kiwifruit species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QUINIC ACID COMPOSITION IN ACTINIDIA | International Society for Horticultural Science [ishs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Quinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of quinate (quinic acid). Quinic acid is a key chiral intermediate in the shikimate pathway, a metabolic route for the biosynthesis of aromatic amino acids and other significant secondary metabolites in plants and microorganisms.[1] Its quantification is crucial for quality control in food products like coffee and wine, as well as for research in metabolic pathways and the bioactivity of plant extracts.[1][2] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.
Introduction
Quinic acid, a cyclohexanecarboxylic acid, is a naturally occurring compound found in a variety of plant-derived foods and beverages.[2][3] Its concentration can influence the flavor and perceived quality of products such as coffee, wine, and fruit juices. Furthermore, quinic acid and its derivatives have been studied for their potential antioxidant and anti-inflammatory properties. Therefore, a precise and accurate analytical method for the quantification of quinic acid is essential for various research, development, and quality control applications.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic acids due to its simplicity, sensitivity, and reproducibility. This application note describes an isocratic HPLC-UV method that provides excellent separation and quantification of quinic acid in diverse sample matrices.
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted below.
Figure 1. General workflow for the HPLC analysis of this compound.
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of quinic acid standard and dissolve it in 10 mL of mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. The primary goal is to extract quinic acid and remove interfering substances.
-
Liquid Samples (e.g., Juices, Wine):
-
Centrifuge the sample at 5000 rpm for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the mobile phase to bring the quinic acid concentration within the calibration range.
-
-
Solid Samples (e.g., Plant Tissue, Food):
-
Homogenize a known weight of the sample (e.g., 1 g) with a suitable extraction solvent (e.g., 10 mL of 50% methanol in water).
-
Sonciate the mixture for 30 minutes.
-
Centrifuge the extract at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase as needed.
-
-
Semi-Solid Samples (e.g., Propolis, Honey):
-
Dissolve a known weight of the sample in a suitable solvent (e.g., ethanol for propolis, water for honey).
-
Follow the procedure for liquid samples from step 2.
-
HPLC Instrumentation and Conditions
The following HPLC conditions have been optimized for the separation and quantification of quinic acid.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.1% formic acid in water:acetonitrile (99:1, v/v) or 9 mmol/L sulfuric acid:methanol (95:5, v/v) |
| Flow Rate | 0.5 - 0.8 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 25 °C |
| Detection | UV at 215 nm |
| Run Time | Approximately 10-20 minutes |
Method Validation
The described HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
A calibration curve was generated by plotting the peak area of quinic acid against the concentration of the working standard solutions.
| Parameter | Result |
| Concentration Range | 1.26 µg/mL to 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Precision
The precision of the method was evaluated by analyzing replicate injections of a standard solution at two different concentrations on the same day (intra-day) and on three different days (inter-day).
| Concentration | Intra-day RSD (%) | Inter-day RSD (%) |
| Low Concentration | < 5.0 | < 6.0 |
| High Concentration | < 4.0 | < 6.0 |
| Data synthesized from reported values. |
Accuracy
Accuracy was determined by a recovery study, where a known amount of quinic acid was spiked into a sample matrix and the recovery was calculated.
| Spiked Concentration | Mean Recovery (%) |
| Low Concentration | 97.3 |
| High Concentration | 98.5 |
| Data synthesized from reported values. |
Limits of Detection and Quantification
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Value |
| Limit of Detection (LOD) | 10 µg/mL |
| Limit of Quantification (LOQ) | 30 µg/mL |
Data Analysis and Quantification
The quantification of quinic acid in samples is performed using the external standard method.
Figure 2. Data analysis workflow for this compound quantification.
-
Peak Identification: Identify the quinic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Peak Integration: Integrate the peak area of the identified quinic acid peak in both the standard and sample chromatograms.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantification: Determine the concentration of quinic acid in the sample by interpolating its peak area on the calibration curve. The concentration can be calculated using the linear regression equation obtained from the calibration curve.
Conclusion
The HPLC method detailed in this application note is a reliable and efficient tool for the quantitative analysis of quinic acid in a variety of sample matrices. The method is simple, accurate, precise, and requires minimal sample preparation, making it suitable for routine quality control and research applications. The provided protocols and validation data will enable researchers, scientists, and drug development professionals to implement this method with confidence.
References
Application Note: Sensitive Quantification of Quinate in Biological Matrices by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of quinate (quinic acid) in biological matrices, specifically human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key metabolite in the shikimate pathway and a component of many dietary products, making its accurate quantification crucial for metabolic research, nutritional studies, and drug development. The described method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method achieves a low limit of quantification and a wide dynamic range, making it suitable for high-throughput analysis in a research setting.
Introduction
Quinic acid, a cyclitol and a cyclohexanecarboxylic acid, is a central intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids. While not produced by mammals, quinic acid is ingested through various dietary sources such as coffee, fruits, and vegetables. Its presence and concentration in biological fluids can provide insights into dietary intake, gut microbiome activity, and potential metabolic alterations.
Traditional methods for the quantification of organic acids can lack the sensitivity and selectivity required for complex biological matrices. LC-MS/MS has emerged as the gold standard for bioanalysis due to its ability to provide high sensitivity, specificity, and throughput. This application note presents a detailed protocol for the sensitive and reliable quantification of this compound in human plasma and urine.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the preparation of plasma and urine samples.
Materials:
-
Human plasma (K2EDTA) or urine
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Internal Standard (IS) working solution (e.g., ¹³C₆-Quinic Acid in 50:50 acetonitrile:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
Protocol for Plasma:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol for Urine:
-
Thaw frozen urine samples at room temperature and vortex for 30 seconds.
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Pipette 50 µL of the urine supernatant into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 450 µL of 50:50 acetonitrile:water.
-
Vortex for 30 seconds.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B for 1 min, ramp to 95% B over 5 min, hold for 1 min, return to 2% B and re-equilibrate for 3 min |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Nebulizer Gas (Gas 1) | 55 psi |
| Heater Gas (Gas 2) | 65 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 191.1 | 85.0 | -25 | 100 |
| This compound (Qualifier) | 191.1 | 127.0 | -15 | 100 |
| ¹³C₆-Quinic Acid (IS) | 197.1 | 89.0 | -25 | 100 |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| This compound | Plasma | 1 - 1000 | > 0.995 |
| This compound | Urine | 5 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Plasma | 3 (LQC) | < 10 | < 12 | 90 - 110 |
| Plasma | 50 (MQC) | < 8 | < 10 | 92 - 108 |
| Plasma | 800 (HQC) | < 7 | < 9 | 95 - 105 |
| Urine | 15 (LQC) | < 10 | < 12 | 90 - 110 |
| Urine | 250 (MQC) | < 8 | < 10 | 92 - 108 |
| Urine | 4000 (HQC) | < 7 | < 9 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Plasma | > 85 | 90 - 110 |
| This compound | Urine | > 90 | 95 - 105 |
Mandatory Visualizations
Caption: The Shikimate Pathway leading to the biosynthesis of aromatic amino acids, with this compound as a related intermediate.
Caption: A streamlined workflow for the LC-MS/MS quantification of this compound in biological samples.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma and urine. The simple sample preparation and rapid chromatographic analysis make this method ideal for researchers in the fields of metabolomics, nutritional science, and drug development who require reliable and accurate measurement of this key metabolite.
Application Notes and Protocols for the Extraction of Quinate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinic acid (1,3,4,5-tetrahydroxycyclohexanecarboxylic acid), often referred to as quinate, is a cyclic polyol (cyclitol) widely distributed throughout the plant kingdom. It serves as a key chiral precursor in the biosynthesis of various aromatic compounds, including the aromatic amino acids and a wide array of secondary metabolites such as chlorogenic acid. Due to its potential health benefits and its role as a versatile chiral building block in chemical synthesis, efficient methods for its extraction and purification from natural sources are of significant interest to the pharmaceutical and nutraceutical industries.
These application notes provide detailed protocols for the extraction and purification of this compound from plant materials, covering both conventional and advanced techniques. The methodologies are designed to be adaptable for various research and development applications, from small-scale laboratory isolation to process development for larger-scale production.
Data Presentation: Quantitative Analysis of this compound in Plant-Derived Products
While direct comparative studies on the extraction efficiency of various methods for this compound from a single plant source are limited in the available literature, the following table summarizes reported concentrations of quinic acid in different food and plant products, analyzed primarily by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection.
| Product/Source | Analytical Method | This compound Concentration | Reference |
| Instant Coffee Powder | HPLC/MS/MS | 63.6 - 64.4 g/kg | [1] |
| Cloudy Apple Juice | HPLC/MS/MS | 1493.3 - 1705.2 mg/L | [1] |
| Red Wine | HPLC/MS/MS | 24.0 - 25.1 mg/L | [1] |
| Propolis (Ethanol Extract) | HPLC-UV | 0.2 - 6.2 mg/g | [2] |
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction and Purification by Column Chromatography
This protocol is a standard method for the isolation of polar compounds like quinic acid from dried plant material. It involves an initial extraction with a polar solvent, followed by liquid-liquid partitioning and purification using column chromatography. This method was successfully applied to isolate quinic acid from dropped Citrus reticulata (mandarin orange) fruits.[3]
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., citrus peels, leaves)
-
Methanol (MeOH), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Distilled water (H₂O)
-
Silica gel (for column chromatography, e.g., 60-120 mesh)
-
Solvents for column chromatography: Butanol, Acetic Acid, Water (B:A:W) mixture
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard analytical equipment (beakers, flasks, etc.)
2. Extraction Procedure:
-
Macerate 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 72 hours.
-
Filter the extract through cheesecloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in distilled water and perform liquid-liquid partitioning with ethyl acetate.
-
Separate the aqueous and ethyl acetate layers. The more polar quinic acid will preferentially remain in the aqueous and ethyl acetate fractions. Concentrate the ethyl acetate fraction for further purification.
3. Column Chromatography Purification:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar solvent system).
-
Pack the chromatography column with the silica gel slurry.
-
Adsorb the concentrated ethyl acetate extract (e.g., 5 g) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity. For quinic acid, a solvent system of butanol:acetic acid:water can be effective. Start with a less polar mixture and gradually increase the polarity.
-
Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots (e.g., under UV light or with a staining reagent).
-
Combine the fractions containing the pure compound, as identified by TLC.
-
Evaporate the solvent from the combined fractions to yield purified quinic acid. Confirm the identity and purity using analytical techniques such as NMR, MS, and HPLC.
Protocol 2: Alkaline Hydrolysis for Liberation of this compound from Esters
Quinic acid is often present in plants as esters, most notably chlorogenic acid (an ester of caffeic acid and quinic acid). Alkaline hydrolysis can be employed to break this ester bond and release free quinic acid, which can be particularly useful for materials rich in these conjugates, such as green coffee beans.
1. Materials and Reagents:
-
Ground plant material (e.g., green coffee beans)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for neutralization
-
Strong basic anion exchange resin
-
Ion exchange chromatography setup
-
Electrodialyzer (for desalting)
2. Hydrolysis Procedure:
-
Suspend 100 g of ground plant material in 1 L of water.
-
Add sodium hydroxide solution to achieve a final concentration suitable for hydrolysis (e.g., using 4-8 g of NaOH per 100 g of raw material).
-
Heat the mixture (e.g., at 30°C or higher) and stir for a specified period to allow for complete hydrolysis of the esters.
-
After hydrolysis, cool the mixture and neutralize it to a pH of ~7.0 using sulfuric or hydrochloric acid.
-
Filter the solution to remove solid plant debris.
3. Purification by Ion Exchange and Desalting:
-
Pass the filtered, neutralized hydrolysate through a column packed with a strong basic anion exchange resin. This will adsorb the organic acids, including quinic acid.
-
Wash the column with deionized water to remove neutral and cationic compounds.
-
Elute the adsorbed acids from the resin using a basic solution (e.g., dilute NaOH).
-
The eluate, rich in the sodium salt of quinic acid and other acids, is then desalted. Electrodialysis with an ion-exchange membrane is an effective method for this purpose.
-
Concentrate the desalted solution to obtain a high-purity quinic acid solution.
Protocol 3: Advanced Selective Extraction using Molecularly Imprinted Solid Phase Extraction (MISPE)
This protocol describes a highly selective method for the extraction of quinic acid from a complex matrix like a coffee bean extract. It utilizes a molecularly imprinted polymer (MIP) specifically designed to bind quinic acid. This method has been shown to achieve a recovery of over 80%.
1. Materials and Reagents:
-
Crude plant extract (e.g., aqueous coffee extract)
-
Molecularly Imprinted Polymer (MIP) for quinic acid (requires synthesis or commercial sourcing)
-
Non-Imprinted Polymer (NIP) as a control
-
Solid Phase Extraction (SPE) cartridges
-
Ethanol, absolute
-
Acetonitrile
-
Acetic acid in water (e.g., 10% v/v)
-
UHPLC-MS/MS system for analysis
2. MISPE Procedure:
-
Prepare the crude plant extract. For coffee, this can be a simple aqueous extraction.
-
Reconstitute the dried extract in a suitable solvent (e.g., ethanol:water 97:3 v/v).
-
Pack an SPE cartridge with the quinic acid MIP (e.g., 40 mg).
-
Conditioning: Condition the cartridge by passing 2 mL of absolute ethanol through it.
-
Loading: Load 2 mL of the reconstituted plant extract onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of a solvent that removes non-specifically bound compounds but retains the target analyte. Acetonitrile is often effective for this step.
-
Elution: Elute the bound quinic acid from the MIP using a solvent that disrupts the template-polymer interaction. A solution of 10% acetic acid in water is a suitable eluent.
-
Collect the eluate and analyze its quinic acid content and purity using a validated method such as UHPLC-MS/MS.
Mandatory Visualizations
Diagram 1: Conventional Extraction and Purification Workflow
Caption: Workflow for conventional solid-liquid extraction and column chromatography purification of this compound.
Diagram 2: Alkaline Hydrolysis and Ion Exchange Workflow
Caption: Protocol for liberating and purifying this compound from its esters using hydrolysis and ion exchange.
Diagram 3: Molecularly Imprinted Solid Phase Extraction (MISPE) Workflow
Caption: High-selectivity extraction of this compound using a Molecularly Imprinted Solid Phase Extraction workflow.
References
Application Notes and Protocols: NMR Spectroscopy for Quinate Structural Elucidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinic acid (1,3,4,5-tetrahydroxycyclohexanecarboxylic acid) is a chiral cyclohexanecarboxylic acid that serves as a key chiral building block in the synthesis of numerous pharmaceuticals. It is a central intermediate in the shikimate pathway, a primary metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. The precise structural characterization of quinate and its derivatives is paramount for understanding its biological activity, ensuring the quality of natural products, and in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and quantification of this compound in various matrices.
This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as quantitative NMR (qNMR), in the structural analysis of this compound.
Data Presentation: NMR Spectral Data for Quinic Acid
The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts (δ) and coupling constants (J) for quinic acid in commonly used deuterated solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H and ¹³C NMR Data for Quinic Acid in D₂O
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | 74.5 |
| 2ax | 1.86 | dd, J = 13.0, 11.0 | 40.8 |
| 2eq | 2.12 | dd, J = 13.0, 5.0 | 40.8 |
| 3 | 3.39 | dd, J = 9.0, 3.0 | 72.0 |
| 4 | 4.09 | q, J = 3.0 | 70.0 |
| 5 | 3.99 | ddd, J = 11.0, 9.0, 5.0 | 75.0 |
| 6ax | 2.05 | d, J = 3.0 | 37.0 |
| 6eq | 2.05 | d, J = 3.0 | 37.0 |
| COOH | - | - | 178.0 |
Note: The signals for H-6ax and H-6eq are often overlapped. Data compiled from multiple sources.
Table 2: ¹H and ¹³C NMR Data for Quinic Acid in DMSO-d₆
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | 73.0 |
| 2ax | 1.72 | m | 38.0 |
| 2eq | 1.87 | m | 38.0 |
| 3 | 3.25 | m | 70.5 |
| 4 | 3.89 | m | 67.5 |
| 5 | 3.76 | m | 72.5 |
| 6ax | 1.76 | m | 35.5 |
| 6eq | 1.88 | m | 35.5 |
| COOH | 12.0 (approx.) | br s | 176.5 |
| OH | 4.6-5.4 | br s | - |
Note: Multiplicity and coupling constants in DMSO-d₆ can be complex due to strong coupling and hydrogen bonding. Broad signals for exchangeable protons (COOH, OH) are observed. Data compiled from multiple sources including ChemicalBook.[1]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of Quinic Acid
Quinic acid is a polar compound, readily soluble in solvents like D₂O and DMSO-d₆.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial.[2]
-
Dissolution: Vortex or gently sonicate the sample to ensure complete dissolution. Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This removes any suspended impurities that can degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (a longer delay of 5xT₁ is crucial for quantitative measurements).
-
Number of Scans (NS): 8-16 scans for sufficient signal-to-noise ratio (S/N).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.
-
Protocol 3: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
Acquisition Parameters (General):
-
Pulse Program: Standard COSY (e.g., 'cosygpmf' on Bruker systems).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum (12-15 ppm).
-
Data Points (TD) in F2: 1024-2048.
-
Number of Increments (TD) in F1: 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).
-
Acquisition Parameters (General):
-
Pulse Program: Standard multiplicity-edited HSQC for distinguishing CH/CH₃ from CH₂ groups (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).
-
Spectral Width (SW) in F2 (¹H): 12-15 ppm.
-
Spectral Width (SW) in F1 (¹³C): 100-160 ppm (can be optimized based on the ¹³C spectrum).
-
Data Points (TD) in F2: 1024.
-
Number of Increments (TD) in F1: 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting spin systems and identifying quaternary carbons.
-
Acquisition Parameters (General):
-
Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Spectral Width (SW) in F2 (¹H): 12-15 ppm.
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm to include carbonyl carbons.
-
Data Points (TD) in F2: 1024.
-
Number of Increments (TD) in F1: 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-range coupling constant (ⁿJCH): Optimized for a range of couplings, typically set to 8 Hz.
-
Protocol 4: Quantitative NMR (qNMR) for this compound Assay
-
Purpose: To accurately determine the purity or concentration of a this compound sample.
-
Methodology:
-
Internal Standard Selection: Choose an internal standard (IS) that is stable, of high purity, and has a sharp signal that does not overlap with any of the this compound signals. For this compound analysis in D₂O, maleic acid or DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) are suitable candidates.[3][4]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the chosen internal standard (e.g., 10 mg of maleic acid).
-
Dissolve both the sample and the internal standard together in a precise volume of deuterated solvent (e.g., 0.7 mL D₂O) in a vial. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition for qNMR:
-
Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation.
-
Relaxation Delay (D1): This is a critical parameter. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the this compound and the internal standard signals being integrated. A delay of 30-60 seconds is often sufficient for accurate quantification.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 32-64) to achieve a high signal-to-noise ratio (>150:1) for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., H-4 at ~4.09 ppm) and a signal from the internal standard (e.g., the olefinic protons of maleic acid at ~6.3 ppm).
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
-
-
Mandatory Visualizations
Caption: Workflow for this compound structural elucidation using NMR.
Caption: Simplified Shikimate and this compound biosynthesis pathway.
Caption: Logical relationships in NMR data interpretation for structure elucidation.
References
Application Notes: Derivatization of Quinate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Quinic acid (quinate), a cyclic polyol carboxylic acid, is a key metabolite in the shikimate pathway and is found in a variety of plants, fruits, and coffee beans. Its analysis is crucial in food science, metabolomics, and pharmaceutical research. Due to its high polarity and low volatility, direct analysis of quinic acid by gas chromatography-mass spectrometry (GC-MS) is not feasible. Chemical derivatization is a mandatory sample preparation step to convert the non-volatile this compound into a thermally stable and volatile derivative suitable for GC-MS analysis. The most common derivatization technique for compounds containing hydroxyl and carboxyl functional groups, such as this compound, is silylation.
Principle of Silylation
Silylation involves the replacement of active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) groups of the this compound molecule with a trimethylsilyl (TMS) group.[1][2] This reaction reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and increases its volatility, making it amenable to separation and detection by GC-MS.[1][2][3] The resulting TMS-derivatized this compound is more thermally stable, preventing decomposition at the high temperatures of the GC inlet and column.
Choice of Silylating Reagents
Several reagents are available for silylation, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most widely used for their high reactivity.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of functional groups including alcohols, phenols, and carboxylic acids.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most potent silylating reagents. A key advantage of MSTFA is that its by-products are more volatile than those of BSTFA, which simplifies the resulting chromatogram by reducing the number of interfering peaks.
-
TMCS (Trimethylchlorosilane): Often added as a catalyst (e.g., 1% TMCS) to BSTFA or MSTFA. The catalyst increases the reactivity of the silylating agent, ensuring a more complete and rapid derivatization, especially for sterically hindered functional groups.
For comprehensive metabolomic studies where carbonyl-containing compounds may also be present, a two-step derivatization is often employed. This involves an initial methoximation step to protect aldehyde and keto groups, followed by silylation. This prevents the formation of multiple derivatives from tautomers of the carbonyl compounds.
Experimental Protocols
Crucial Prerequisite: Anhydrous Conditions Silylating reagents are highly reactive with water. Therefore, all samples must be thoroughly dried before adding the derivatization reagents. This is typically achieved by lyophilization (freeze-drying) or evaporation under a stream of inert gas (e.g., nitrogen). All glassware should also be oven-dried and cooled in a desiccator to remove any adsorbed moisture.
Protocol 1: Single-Step Silylation of this compound
This protocol is suitable for the analysis of this compound standards or in samples where interfering carbonyl compounds are not a concern.
Materials:
-
Dried this compound sample or standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
2 mL screw-cap reaction vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample (typically 1-10 mg) into a clean, dry 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex briefly if necessary.
-
Add 100 µL of MSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Incubate the vial in a heating block or oven at 70°C for 60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: Two-Step Methoximation and Silylation
This protocol is recommended for complex biological matrices (e.g., plant extracts, plasma) where a broad spectrum of metabolites, including those with carbonyl groups, are being analyzed alongside this compound.
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
2 mL screw-cap reaction vials with PTFE-lined septa
-
Heating block or shaker incubator
-
Vortex mixer
Procedure:
-
Methoximation Step: a. Place the dried sample extract into a clean, dry 2 mL reaction vial. b. Add 50 µL of the methoxyamine hydrochloride solution in pyridine. c. Securely cap the vial and vortex for 1 minute. d. Incubate at 37°C for 90 minutes with occasional shaking. e. Allow the vial to cool to room temperature.
-
Silylation Step: a. Add 80 µL of MSTFA + 1% TMCS to the vial containing the methoximated sample. b. Securely recap the vial and vortex for 30 seconds. c. Incubate at 37°C for 30-60 minutes. d. After incubation, allow the vial to cool to room temperature.
-
Analysis: a. The sample is now derivatized. Inject 1 µL of the final solution into the GC-MS system.
Data Presentation
The choice of derivatization reagent and method depends on the sample matrix and analytical goals. The following table summarizes the properties and typical conditions for common silylation reagents.
| Parameter | BSTFA (+ 1% TMCS) | MSTFA (+ 1% TMCS) |
| Full Name | N,O-Bis(trimethylsilyl)trifluoroacetamide | N-Methyl-N-(trimethylsilyl)trifluoroacetamide |
| Target Groups | Alcohols, Carboxylic Acids, Amines, Amides, Phenols | Alcohols, Carboxylic Acids, Amines, Amides, Phenols (generally more reactive) |
| Typical Temp. | 60 - 80°C | 37 - 80°C |
| Typical Time | 30 - 60 min | 30 - 60 min |
| By-products | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | N-methyltrifluoroacetamide |
| Advantages | Widely used, effective for many compounds. | More volatile by-products, reducing chromatographic interference. Considered one of the strongest silylators. |
| Disadvantages | By-products are less volatile and may interfere with analysis. | Highly sensitive to moisture. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.
Caption: Workflow for this compound derivatization and GC-MS analysis.
References
Application Notes and Protocols for Quinate Dehydrogenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinate dehydrogenase (QDH, EC 1.1.1.24) is a key enzyme in the metabolism of this compound and shikimate, playing a crucial role in the biosynthesis of aromatic amino acids in plants and microorganisms.[1][2][3] This enzyme catalyzes the reversible oxidation of L-quinate to 3-dehydrothis compound, utilizing NAD+ as a cofactor.[3] The activity of QDH is of significant interest in drug development, as the shikimate pathway is essential for many pathogens but absent in mammals, making it an attractive target for antimicrobial agents.[4] These application notes provide a detailed protocol for the spectrophotometric assay of this compound dehydrogenase activity, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Principle of the Assay
The enzymatic activity of this compound dehydrogenase is determined by monitoring the rate of NAD+ reduction to NADH. This is achieved by measuring the increase in absorbance at 340 nm, the wavelength at which NADH has a maximal absorbance, while NAD+ does not. The rate of this absorbance change is directly proportional to the enzyme activity under saturating substrate conditions.
Reaction:
L-Quinate + NAD+ ⇌ 3-Dehydrothis compound + NADH + H+
Data Presentation
Quantitative data from this compound dehydrogenase assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of Kinetic Data for this compound Dehydrogenase
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Cofactor | Reference |
| Populus trichocarpa (Poptr2) | This compound | 0.23 ± 0.03 | 1.8 ± 0.1 | 8.5 | NAD+ | |
| Populus trichocarpa (Poptr3) | This compound | 0.29 ± 0.04 | 2.5 ± 0.2 | 8.5 | NAD+ | |
| Mung Bean | This compound | 0.4 | Not Reported | 9.0 | NAD+ | |
| Corynebacterium glutamicum | This compound | 0.17 ± 0.02 | 118.3 ± 4.2 | Not Reported | NAD+ | |
| Corynebacterium glutamicum | Shikimate | 1.8 ± 0.2 | 85.2 ± 3.1 | Not Reported | NAD+ |
Table 2: Example of Specific Activity Data
| Sample ID | Protein Conc. (mg/mL) | ΔA340/min | Specific Activity (U/mg) |
| Control | 0.1 | 0.005 | 0.008 |
| Sample 1 | 0.1 | 0.120 | 0.193 |
| Sample 2 | 0.1 | 0.085 | 0.137 |
| Sample 3 (Inhibitor) | 0.1 | 0.030 | 0.048 |
One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.
Experimental Protocols
This section provides a detailed methodology for the spectrophotometric assay of this compound dehydrogenase activity.
Materials and Reagents:
-
Buffer: 100 mM Tris-HCl, pH 8.5 (or other suitable buffer such as BTP-HCl or sodium carbonate for pH optimization)
-
Substrate: 50 mM L-Quinic acid solution in water (store frozen)
-
Cofactor: 20 mM NAD+ solution in water (prepare fresh and keep on ice)
-
Enzyme: Purified or partially purified this compound dehydrogenase sample
-
Spectrophotometer: Capable of measuring absorbance at 340 nm, with temperature control
-
Cuvettes: Quartz or UV-transparent disposable cuvettes
Assay Protocol:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume in the cuvette) as follows:
-
850 µL of 100 mM Tris-HCl buffer (pH 8.5)
-
100 µL of 50 mM L-Quinic acid solution (final concentration: 5 mM)
-
50 µL of 20 mM NAD+ solution (final concentration: 1 mM)
-
-
Equilibrate: Mix the contents gently by pipetting and transfer to a cuvette. Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 50 µL of the enzyme solution to the cuvette and mix quickly by gentle inversion or with a cuvette stirrer.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Determine the Rate of Reaction: Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Blank Measurement: A blank reaction should be performed by substituting the enzyme solution with the buffer used for enzyme dilution. The rate of the blank reaction should be subtracted from the sample reaction rate to correct for any non-enzymatic reduction of NAD+.
Calculation of Enzyme Activity:
The specific activity of the enzyme can be calculated using the Beer-Lambert law:
Specific Activity (U/mg) = (ΔA340/min) / (ε * l * [Protein])
Where:
-
ΔA340/min: The rate of change in absorbance at 340 nm per minute (after subtracting the blank rate).
-
ε (epsilon): The molar extinction coefficient of NADH at 340 nm, which is 6220 M-1cm-1.
-
l: The path length of the cuvette (typically 1 cm).
-
[Protein]: The concentration of the protein in the assay in mg/mL.
Visualizations
Enzymatic Reaction of this compound Dehydrogenase
Caption: The enzymatic conversion of L-Quinate to 3-Dehydrothis compound.
Experimental Workflow for QDH Activity Assay
Caption: Step-by-step workflow for the QDH spectrophotometric assay.
Relationship between this compound and Shikimate Dehydrogenase Pathways
References
Metabolic Flux Analysis of the Quinate Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system. By tracing the flow of isotopically labeled nutrients, such as ¹³C-glucose, through a metabolic network, MFA provides a detailed snapshot of cellular physiology. This is particularly valuable for understanding pathways that are attractive targets for drug development and metabolic engineering.
The quinate pathway, a catabolic route for the utilization of quinic acid, is of significant interest due to its close relationship with the essential shikimate pathway. The shikimate pathway is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making it an excellent target for the development of novel antimicrobial agents and herbicides. The this compound pathway intersects with the shikimate pathway, sharing key intermediates and enzymes. Understanding the flux distribution between these two pathways is crucial for developing drugs that specifically inhibit microbial growth without affecting the host, and for engineering microorganisms for the production of valuable aromatic compounds.
These application notes provide a comprehensive overview of the application of ¹³C-based metabolic flux analysis to the this compound pathway, with a focus on the model fungal organism Aspergillus nidulans. Detailed protocols for conducting ¹³C-labeling experiments and analyzing the resulting data are provided, along with a summary of key quantitative data from the literature.
Signaling Pathway and Experimental Workflow
To visualize the flow of metabolites and the overall experimental process, the following diagrams have been generated.
This compound and Shikimate Pathway Interactions
Caption: Interplay between the Shikimate and this compound pathways.
General Workflow for ¹³C Metabolic Flux Analysis
Caption: A generalized workflow for conducting a 13C-MFA experiment.
Quantitative Data Summary
The following table summarizes the flux control coefficients (C) for the enzymes of the this compound pathway in Aspergillus nidulans under standard laboratory growth conditions (pH 6.5). The flux control coefficient quantifies the relative change in the steady-state pathway flux in response to a relative change in the activity of a specific enzyme. A higher coefficient indicates a greater degree of control over the overall pathway flux.
| Enzyme/Transporter | Gene | Flux Control Coefficient (C) | Reference |
| This compound Permease | - | 0.43 | [1][2] |
| This compound Dehydrogenase | qutB | 0.36 | [1][2] |
| 3-Dehydroquinase | qutE | 0.18 | [1] |
| Dehydroshikimate Dehydratase | qutC | < 0.03 |
This data indicates that under these conditions, the transport of this compound into the cell (this compound Permease) and the initial enzymatic step (this compound Dehydrogenase) exert the most significant control over the pathway's flux.
Experimental Protocols
Protocol 1: ¹³C-Labeling of Aspergillus nidulans for this compound Pathway Flux Analysis
Objective: To label the intracellular metabolites of A. nidulans with ¹³C for the analysis of this compound pathway fluxes.
Materials:
-
Aspergillus nidulans strain of interest
-
Minimal medium (e.g., Czapek-Dox)
-
¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose)
-
Unlabeled glucose
-
Quinic acid
-
Sterile culture flasks
-
Shaking incubator
-
Liquid nitrogen
-
Sterile filtration unit with appropriate pore size filters (e.g., 0.45 µm)
-
Cold quenching solution (-40°C 60% methanol)
Procedure:
-
Pre-culture Preparation: Inoculate A. nidulans spores into a flask containing minimal medium with unlabeled glucose as the sole carbon source. Incubate at the optimal growth temperature with shaking until the mid-exponential growth phase is reached.
-
Tracer Experiment Setup: Prepare two sets of culture flasks:
-
Test Group: Minimal medium with the selected ¹³C-labeled glucose as the primary carbon source and supplemented with quinic acid.
-
Control Group: Minimal medium with unlabeled glucose and quinic acid.
-
-
Inoculation: Inoculate the experimental flasks with the pre-culture to a desired starting optical density (OD).
-
Incubation: Incubate the flasks under the same conditions as the pre-culture. Monitor cell growth by measuring OD or dry cell weight.
-
Metabolic Steady State: Ensure that the cultures reach a metabolic and isotopic steady state. This is typically achieved during the mid-exponential growth phase.
-
Rapid Sampling and Quenching:
-
Quickly withdraw a defined volume of cell culture.
-
Immediately quench the metabolic activity by one of the following methods:
-
Fast Filtration: Rapidly filter the culture through a sterile filter and immediately wash the mycelia with the cold quenching solution.
-
Direct Quenching: Directly inject the culture into a larger volume of the cold quenching solution.
-
-
-
Cell Harvesting:
-
If using fast filtration, transfer the filter with the mycelia into a tube and freeze in liquid nitrogen.
-
If using direct quenching, centrifuge the cell suspension at a low temperature to pellet the mycelia. Discard the supernatant and freeze the cell pellet in liquid nitrogen.
-
-
Storage: Store the frozen cell pellets at -80°C until metabolite extraction.
Protocol 2: Extraction of Intracellular Metabolites
Objective: To extract polar metabolites, including intermediates of the this compound and shikimate pathways, from ¹³C-labeled A. nidulans.
Materials:
-
Frozen cell pellets from Protocol 1
-
Extraction solvent: Pre-chilled (-20°C) mixture of methanol/chloroform (7:3, v/v)
-
Ice-cold water
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Lysis: Resuspend the frozen cell pellet in the pre-chilled extraction solvent. The volume of the solvent should be sufficient to fully immerse the pellet.
-
Incubation: Incubate the mixture on ice for 30 minutes with intermittent vortexing to ensure complete cell lysis and metabolite extraction.
-
Phase Separation: Add ice-cold water to the extract and vortex thoroughly. Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.
-
Collection of Polar Metabolites: Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new pre-chilled tube.
-
Re-extraction (Optional): To maximize the recovery of metabolites, the remaining pellet can be re-extracted with the same solvent, and the aqueous phases can be pooled.
-
Drying: Dry the collected aqueous phase using a lyophilizer or a vacuum concentrator.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of this compound Pathway Intermediates
Objective: To quantify the isotopomer distribution of this compound and its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts from Protocol 2
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UPLC/HPLC system)
-
C18 reversed-phase LC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Authentic standards of this compound, 3-dehydrothis compound, and 3-dehydroshikimate (both labeled and unlabeled, if available)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Develop a gradient elution method to separate the organic acids. A typical gradient might be:
-
0-2 min: 90:10 (A:B)
-
12-14 min: 10:90 (A:B)
-
14.1-16 min: 90:10 (A:B)
-
-
Set the flow rate to an appropriate value (e.g., 0.35 mL/min) and the column temperature to 40°C.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ionization mode using an electrospray ionization (ESI) source.
-
Develop a Multiple Reaction Monitoring (MRM) method for each target metabolite. This involves identifying the precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion for each compound.
-
For ¹³C-labeled metabolites, the MRM transitions will be shifted according to the number of ¹³C atoms incorporated. A full scan or a precursor ion scan can be used initially to identify the mass shifts.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.
-
The resulting mass isotopomer distributions will be used for flux estimation.
-
Concluding Remarks
The protocols and data presented in these application notes provide a framework for researchers to initiate and conduct metabolic flux analysis of the this compound pathway. By applying these methods, scientists can gain a deeper understanding of the regulation and dynamics of this important metabolic route. This knowledge is critical for the rational design of novel antimicrobial drugs that target the interconnected shikimate and this compound pathways, as well as for the metabolic engineering of microorganisms for the enhanced production of valuable aromatic compounds. The provided diagrams and quantitative data serve as a valuable resource for experimental design and data interpretation in this exciting field of research.
References
Application Note: Synthesis of Deuterium-Labeled Quinic Acid Standards for Metabolomic and Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of deuterium-labeled quinate standards. Isotopically labeled internal standards are critical for accurate quantification in mass spectrometry-based bioanalysis.[1][2] They are invaluable tools for drug metabolism and pharmacokinetic (DMPK) studies, metabolomics research, and environmental monitoring, allowing for precise tracking and quantification of target analytes in complex biological matrices.[1][3][4] This protocol outlines a robust method for deuterium incorporation into the this compound molecule, yielding a standard with high isotopic enrichment suitable for use as an internal standard in LC-MS/MS assays.
Introduction
Quinic acid, a cyclitol found in various plants like coffee beans and cinchona bark, is a key molecule in both plant biochemistry and human metabolism. It serves as a versatile chiral starting material for the synthesis of pharmaceuticals, including the antiviral drug oseltamivir. Furthermore, quinic acid and its derivatives, such as chlorogenic acid, are ingested through diet and metabolized by gut microbiota, influencing human health.
To accurately study the absorption, distribution, metabolism, and excretion (ADME) of quinic acid and related pharmaceutical compounds, stable isotope-labeled (SIL) standards are essential. SIL standards, particularly deuterium-labeled compounds, exhibit nearly identical chemical and physical properties to their unlabeled counterparts but have a distinct mass. This allows them to be used as internal standards to correct for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of quantitative mass spectrometry.
This application note details a synthetic protocol for preparing a deuterium-labeled this compound standard. The method is based on a palladium-catalyzed hydrogen-deuterium (H-D) exchange reaction, which is an efficient strategy for incorporating deuterium into organic molecules using deuterium oxide (D₂O) as the deuterium source.
Metabolic Significance of this compound
Quinic acid is a central intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). While this pathway is absent in animals, the metabolism of dietary this compound via the gut microbiome is of significant interest. Understanding these metabolic transformations is crucial for nutritional science and assessing the bioavailability of dietary polyphenols.
Below is a simplified diagram of the shikimate pathway, highlighting the position of quinic acid.
Caption: Simplified Shikimate Pathway showing the role of this compound.
Experimental Protocol: Synthesis of Deuterium-Labeled this compound
This protocol describes a general method for deuterium labeling of quinic acid via a heterogeneous palladium-catalyzed H-D exchange in D₂O. This approach is valued for its operational simplicity and the use of a safe, readily available deuterium source.
Materials and Reagents
-
(-)-Quinic Acid (≥98% purity)
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Aluminum powder (Al)
-
Methanol (MeOH, HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Deionized Water
-
Microwave synthesis vial or heavy-walled pressure tube
-
Microwave reactor or sonicator
-
Rotary evaporator
-
High-resolution Mass Spectrometer (HRMS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Synthetic Workflow
The overall workflow involves the setup of the catalytic reaction, purification of the product, and subsequent analysis to confirm identity and isotopic enrichment.
Caption: Workflow for synthesis and analysis of deuterated this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine (-)-Quinic Acid (e.g., 100 mg, 0.52 mmol), 10% Pd/C (e.g., 15 mg, 3 mol% Pd), and aluminum powder (e.g., 50 mg).
-
Deuterium Source Addition: Add D₂O (3 mL) to the vial. Seal the vial tightly with a cap.
-
H-D Exchange: Place the vial in a sonicator bath for 1 hour to pre-sonicate the catalytic mixture. Following sonication, heat the reaction mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a specified duration (e.g., 2-4 hours). Note: Reaction conditions may require optimization to maximize deuterium incorporation.
-
Work-up and Filtration: After cooling the reaction to room temperature, dilute the mixture with methanol (10 mL). Filter the suspension through a pad of Celite to remove the Pd/C catalyst and aluminum powder. Wash the filter cake with additional methanol (2 x 5 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to achieve high chemical purity.
-
Characterization: Confirm the structure and determine the level of deuterium incorporation using ¹H NMR and high-resolution mass spectrometry (HRMS). In ¹H NMR, a decrease in the integral of specific proton signals will indicate deuterium incorporation. HRMS will show a mass shift corresponding to the number of deuterium atoms incorporated.
Results and Data Presentation
The success of the synthesis is quantified by the chemical yield, chemical purity, and isotopic enrichment. The following table summarizes representative data for a successful synthesis.
| Parameter | Result | Method of Analysis |
| Starting Material | (-)-Quinic Acid | - |
| Final Product | Quinic Acid-dₓ | - |
| Chemical Yield | >95% (isolated) | Gravimetric |
| Chemical Purity | ≥98% | HPLC-UV, ¹H NMR |
| Isotopic Enrichment | >95% | Mass Spectrometry |
| Deuterium Incorporation | Typically 3-5 Deuterium atoms (d₃-d₅) | Mass Spectrometry |
| Mass Shift (M+H)⁺ | From m/z 193.07 to m/z 196.09 - 198.10 | HRMS |
Note: The exact number and position of incorporated deuterium atoms can vary based on reaction conditions. The H-D exchange often occurs at positions activated by adjacent functional groups or through catalytic activation.
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of deuterium-labeled quinic acid. The described palladium-catalyzed H-D exchange method is efficient and utilizes readily available reagents. The resulting high-purity, high-enrichment isotopically labeled this compound is an ideal internal standard for demanding quantitative bioanalytical applications in drug development and metabolic research, ensuring data accuracy and reliability.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for Quinate Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinic acid (quinate) is a cyclitol, a type of alicyclic organic compound, widely found in various plant tissues, including coffee beans, fruits, and medicinal herbs.[1][2] As a key intermediate in the shikimate pathway, it serves as a precursor for the biosynthesis of aromatic amino acids and numerous secondary metabolites like flavonoids and chlorogenic acid.[1][3] The antioxidant and anti-inflammatory properties associated with this compound and its derivatives make its efficient purification and analysis critical for metabolic studies, food quality control, and pharmaceutical research.[4] Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique used to isolate, concentrate, and purify this compound from complex biological matrices, overcoming the challenges posed by interfering substances.
Principle of Solid-Phase Extraction (SPE) for this compound Purification
The selection of an appropriate SPE sorbent and protocol is determined by the physicochemical properties of quinic acid and the sample matrix. Quinic acid is a polar, acidic compound. Therefore, purification strategies typically involve reversed-phase, anion exchange, or highly selective molecularly imprinted polymer sorbents.
-
Reversed-Phase (RP) SPE : This technique uses a non-polar stationary phase (e.g., C18, or a hydrophilic-lipophilic balanced polymer). For polar analytes like this compound, RP-SPE is effective for removing non-polar interferences. By carefully selecting wash and elution solvents, this compound can be effectively separated. Hydrophilic-Lipophilic Balance (HLB) cartridges are particularly suitable for extracting polar phenolic compounds like this compound from aqueous samples.
-
Anion Exchange SPE : This method utilizes a sorbent with positively charged functional groups that electrostatically attract the negatively charged carboxyl group of quinic acid (at a pH above its pKa). This allows for strong retention of this compound while neutral and cationic impurities are washed away. Elution is typically achieved by using a solvent that neutralizes either the sorbent or the analyte, disrupting the ionic interaction.
-
Molecularly Imprinted Polymer (MIP) SPE : MIPs are highly cross-linked polymers engineered with template-specific recognition sites that mimic natural molecular recognition. This "lock-and-key" mechanism provides exceptional selectivity for the target analyte (this compound), enabling its extraction from highly complex matrices with minimal interference from structurally similar compounds.
Metabolic Context: The Shikimate Pathway
This compound is a central compound in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). Understanding this pathway is crucial for research in herbicide development and identifying precursors to pharmacologically active compounds.
Caption: Role of this compound in the Shikimate Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the purification of this compound using different SPE strategies.
Protocol 1: General this compound Purification using Polymeric RP (HLB) Cartridges
This protocol is adapted for the general purification of this compound and other polar phenolic acids from aqueous extracts, such as coffee or fruit juices.
Materials:
-
HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
SPE Vacuum Manifold
-
Sample: Aqueous plant extract, filtered (0.45 µm)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid
-
Deionized Water
Methodology:
-
Conditioning:
-
Pass 3 mL of methanol through the HLB cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Acidify the sample extract with formic acid to a final concentration of 0.1%.
-
Load 1-2 mL of the acidified sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
-
Elution:
-
Elute the retained analytes, including this compound, with 2 x 2 mL of methanol or acetonitrile.
-
Collect the eluate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for analysis (e.g., mobile phase for HPLC).
-
Caption: General Solid-Phase Extraction Workflow.
Protocol 2: Selective this compound Purification using Molecularly Imprinted Polymer (MIP) SPE
This protocol provides a highly selective method for extracting this compound from complex samples like coffee bean extracts, based on a published MISPE strategy.
Materials:
-
MIP SPE Cartridge (40 mg MIP sorbent selective for quinic acid)
-
SPE Vacuum Manifold
-
Sample: Coffee bean extract reconstituted in ethanol:water (97:3 v/v)
-
Absolute Ethanol
-
Acetonitrile
-
Acetic Acid
-
Deionized Water
Methodology:
-
Conditioning:
-
Pass 2 mL of absolute ethanol through the MIP cartridge.
-
-
Sample Loading:
-
Load 2 mL of the sample (e.g., 0.25 mg/mL coffee extract) onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of acetonitrile to remove non-specifically bound compounds. Acetonitrile is chosen as it provides good selectivity and retention for this compound in this system.
-
-
Elution:
-
Elute the selectively bound this compound with 2 mL of 10% acetic acid in deionized water.
-
Collect the eluate for subsequent analysis (e.g., by UHPLC-MS/MS).
-
Data Presentation
Quantitative data from referenced studies are summarized below to illustrate the performance of different SPE protocols.
Table 1: Comparison of SPE Cartridge Performance for Extraction of Phenolic and Chlorogenic Acids from Coffee (Data adapted from a study evaluating C18, SAX, and HLB cartridges.)
| Analyte | Sorbent Type | Recovery (%) |
| 5-Caffeoylquinic acid | C18 | 85.2 ± 1.5 |
| SAX | 75.4 ± 2.1 | |
| HLB | 98.5 ± 0.9 | |
| Caffeic Acid | C18 | 88.9 ± 1.1 |
| SAX | 80.1 ± 1.8 | |
| HLB | 99.1 ± 0.7 | |
| Ferulic Acid | C18 | 90.5 ± 0.9 |
| SAX | 82.3 ± 1.5 | |
| HLB | 99.6 ± 0.5 |
Note: Higher recovery values indicate better performance. The HLB cartridge demonstrated the highest recoveries for these related acids.
Table 2: Recovery of Quinic Acid from Coffee Extract using MISPE (Data sourced from a study on molecularly imprinted polymers.)
| Sample Concentration | Recovery of Quinic Acid (%) |
| 0.25 mg/mL | 81.92 ± 3.03 |
| 0.50 mg/mL | 79.56 ± 2.89 |
Table 3: Loading Capacity Optimization for MISPE Protocol (Data shows the recovery percentage of quinic acid at different loading amounts on the MIP sorbent.)
| Amount Loaded (µmol QA/g polymer) | Recovery (%) |
| 5 | 100.15 ± 2.11 |
| 10 | 101.76 ± 1.96 |
| 15 | 92.45 ± 2.54 |
| 20 | 85.67 ± 3.12 |
SPE Method Selection Guide
Choosing the right SPE strategy depends on the specific requirements of the experiment, such as the complexity of the sample matrix and the desired level of purity.
Caption: Logic flow for selecting an SPE method.
Conclusion
Solid-Phase Extraction is a versatile and powerful tool for the purification of quinic acid from diverse and complex samples. For general-purpose cleanup and concentration from aqueous matrices, polymeric reversed-phase sorbents like HLB offer excellent recovery rates. For applications demanding the highest selectivity and purity, particularly when distinguishing from close structural analogues, Molecularly Imprinted Polymer SPE provides a superior solution. The protocols and data presented here serve as a comprehensive guide for researchers to develop robust and efficient purification strategies tailored to their analytical needs.
References
- 1. Quinic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. laboratuvar.com [laboratuvar.com]
- 3. The Metabolism of this compound in Pea Roots (Purification and Partial Characterization of a this compound Hydrolyase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecularly Imprinted Solid Phase Extraction Strategy for Quinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Quinate using Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the separation and analysis of quinate using capillary electrophoresis (CE). Quinic acid, a key cyclitol and an important intermediate in the shikimate pathway, is a precursor to a wide range of aromatic compounds in plants, including amino acids and secondary metabolites.[1] Its quantification is crucial in fields such as plant physiology, food chemistry, and pharmaceutical research. The presented capillary zone electrophoresis (CZE) method provides a rapid and reliable tool for the analysis of this compound in complex matrices like plant extracts.
Introduction
Capillary electrophoresis has emerged as a powerful analytical technique offering high separation efficiency, short analysis times, and low sample and reagent consumption.[2][3] For the analysis of small, charged molecules like organic acids, CZE is an ideal alternative to traditional chromatographic methods.[2] Quinic acid's central role in the biosynthesis of aromatic compounds makes its accurate quantification essential for metabolic studies, quality control of food products like coffee, and the development of plant-derived pharmaceuticals.[1] This document provides a detailed protocol for the separation of this compound and other short-chain organic acids, adapted from a validated method for coffee analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical significance of this compound and the analytical workflow for its determination by capillary electrophoresis.
Caption: this compound's position in the Shikimate Pathway.
Caption: Experimental workflow for this compound analysis by CE.
Experimental Protocol
This protocol is based on a validated method for the analysis of short-chain organic acids in coffee.
1. Materials and Reagents
-
Quinic acid standard (≥98% purity)
-
Sodium phosphate monobasic and dibasic
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water (18.2 MΩ·cm)
-
Plant tissue sample (e.g., coffee beans, leaves)
2. Instrumentation
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (57 cm total length, 50 µm internal diameter)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Background Electrolyte (BGE): 500 mM phosphate buffer with 0.5 mM CTAB, pH 6.25.
-
Prepare a 500 mM sodium phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water.
-
Adjust the pH to 6.25 using concentrated NaOH or HCl.
-
Add CTAB to a final concentration of 0.5 mM and dissolve completely.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Standard Stock Solution:
-
Accurately weigh and dissolve quinic acid in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range for the calibration curve.
-
4. Sample Preparation
-
Weigh approximately 100 mg of the ground plant tissue into a microcentrifuge tube.
-
Add 1 mL of deionized water.
-
Vortex the mixture for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into a CE vial.
-
Dilute the sample with deionized water if necessary to bring the analyte concentration within the linear range of the assay.
5. CE Analysis Conditions
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with BGE for 15 minutes.
-
-
Pre-run Conditioning:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 5 minutes.
-
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: -10 kV.
-
Capillary Temperature: 25°C.
-
Detection: Indirect UV detection at 200 nm.
6. Data Analysis
-
Identify the this compound peak in the electropherogram by comparing its migration time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data
The following table summarizes the expected performance of the CE method for the analysis of organic acids. While specific data for this compound is limited in the cited literature, the validation of the overall method for 17 organic acids provides a strong indication of its performance.
| Parameter | Value | Reference |
| Separation Efficiency | High resolution for 17 organic acids | |
| Linearity (R²) (for various organic acids) | 0.9924 - 0.9998 | |
| Limit of Detection (LOD) (for various organic acids) | 4.9 µmol L⁻¹ - 24.8 µmol L⁻¹ | |
| Precision (RSD%) | 0.20% - 2.69% | |
| Accuracy | Method considered accurate based on validation |
Conclusion
The described capillary electrophoresis method offers a simple, rapid, and reliable approach for the separation and quantification of quinic acid in complex sample matrices. With its high efficiency and short analysis time, this CZE protocol is well-suited for high-throughput analysis in quality control, metabolic research, and the development of natural products. The provided protocol and performance data demonstrate the suitability of CE as a valuable analytical tool for professionals in the pharmaceutical and food science industries.
References
Application Notes and Protocols: (-)-Quinic Acid as a Versatile Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
(-)-Quinic acid, a naturally abundant and inexpensive chiral pool starting material, offers a rigid cyclohexane scaffold with multiple stereocenters and functional groups.[1][2] This unique structure makes it an invaluable building block for the asymmetric synthesis of a wide range of complex and biologically active molecules.[1][2] These application notes provide an overview of key transformations and detailed protocols for utilizing (-)-quinic acid in the synthesis of valuable compounds such as the antiviral drug Oseltamivir and the biosynthetic precursor shikimic acid.
Synthesis of Oseltamivir (Tamiflu®) from (-)-Quinic Acid
Oseltamivir is a potent neuraminidase inhibitor used for the treatment of influenza A and B.[3] (-)-Quinic acid serves as a viable chiral precursor for its synthesis. The initial steps of the synthesis involve the protection of the diol and esterification of the carboxylic acid.
A key intermediate in many synthetic routes to oseltamivir is a protected epoxide, which can be efficiently derived from (-)-quinic acid. The overall yield for the synthesis of key intermediates from (-)-quinic acid has been reported to be around 50%.
Table 1: Key Transformations in Oseltamivir Synthesis from (-)-Quinic Acid
| Step | Transformation | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Acetalization and Esterification | p-toluenesulfonic acid, 2,2-dimethoxypropane, ethyl acetate | - | - | |
| 2 | Mesylation | Methanesulfonyl chloride, triethylamine, dichloromethane | - | - | |
| 3 | Epoxidation | Sodium ethoxide, ethanol | - | - | |
| 4 | Aziridination and Ring Opening | - | - | - | |
| 5 | Final Steps to Oseltamivir | Methanesulfonyl chloride, triethylamine, methanol | 58 | 95 (LC-MS) |
Experimental Protocol: Synthesis of an Oseltamivir Precursor from (-)-Quinic Acid
This protocol describes the initial steps for the synthesis of an oseltamivir intermediate from (-)-quinic acid as described in a patent application.
Step 1: Acetalization
-
To a round-bottomed flask, add (-)-quinic acid (2 g) and ethyl acetate (10 mL).
-
Add p-toluenesulfonic acid (molar ratio to quinic acid of 0.1:1) and 2,2-dimethoxypropane (molar ratio to quinic acid of 3:1).
-
Stir the reaction mixture to obtain the protected brown solid intermediate 2.
Step 2: Mesylation
-
Dissolve the brown solid intermediate 2 (2 g) in dichloromethane (16 mL) in a round-bottomed flask.
-
While stirring, add methanesulfonyl chloride (1 g) and triethylamine (molar ratio to MsCl of 1.1:1) dropwise to the flask.
-
Continue the reaction to obtain intermediate 3.
Step 3: Epoxidation and Final Steps
-
Add intermediate 3 to a three-necked flask with ethanol and sodium ethoxide.
-
After the reaction, remove the dichloromethane to yield intermediate 4.
-
Dissolve intermediate 4 in dichloromethane and add methanesulfonyl chloride and triethylamine while stirring.
-
Extract the reaction solution with dichloromethane and water.
-
Concentrate the organic phase under reduced pressure and add methanol for crystallization to obtain the final product.
Logical Workflow for Oseltamivir Synthesis Initiation
Caption: Synthetic pathway from (-)-quinic acid to an oseltamivir precursor.
Biotransformation of (-)-Quinic Acid to Shikimic Acid
Shikimic acid is a crucial chiral building block for the synthesis of various pharmaceuticals, including oseltamivir. Biotransformation of the more readily available (-)-quinic acid to shikimic acid presents a valuable alternative to its extraction from plant sources. Whole cells of Bacillus megaterium have been effectively used as a biocatalyst for this conversion.
Table 2: Optimized Parameters for Biotransformation of Quinic Acid to Shikimic Acid
| Parameter | Optimal Value | Reference |
| Temperature | 37°C | |
| pH | 7.0 | |
| Agitation | 200 rpm | |
| Substrate Concentration | 5 mM | |
| Cell Mass Concentration | 200 kg/m ³ | |
| Reaction Time | 3 h | |
| Maximum Conversion | 89% | |
| Shikimic Acid Recovery | 76% |
Experimental Protocol: Biotransformation of (-)-Quinic Acid using Bacillus megaterium
This protocol is based on the optimized conditions for the bioconversion of quinic acid to shikimic acid.
-
Biocatalyst Preparation: Cultivate Bacillus megaterium cells and harvest them by centrifugation. Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) and resuspend to the desired cell mass concentration (200 kg/m ³).
-
Reaction Setup: In a reaction vessel, combine the prepared B. megaterium cell suspension with a solution of (-)-quinic acid to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at 37°C with agitation at 200 rpm for 3 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Extraction: After the reaction is complete, extract the shikimic acid from the reaction mixture. A pH-dependent extraction method using petroleum ether has been shown to yield up to 76% recovery.
Workflow for Biotransformation and Extraction
Caption: Workflow for the biotransformation of quinic acid to shikimic acid.
Other Synthetic Applications of (-)-Quinic Acid
The rigid, polyfunctionalized framework of (-)-quinic acid makes it a versatile starting material for a variety of other complex molecules.
-
Gabosines: Quinic acid has been utilized as a precursor for the synthesis of gabosines, where it provides a scaffold with three pre-defined hydroxyl groups.
-
Cyclophellitol and its Diastereoisomers: The synthesis of cyclophellitol and its diastereomers has been achieved from quinic acid through key steps including regioselective cyclic sulfate ring opening and epoxidation.
-
Hydroxycinnamoyl-quinic acids (HCQAs): These compounds, which have various biological activities, can be synthesized through esterification or condensation reactions between quinic acid and hydroxycinnamic acids.
-
Valiolamine and its Diastereomers: These aminocyclitols, which are potent glycosidase inhibitors, have been synthesized from (-)-quinic acid.
-
Mycosporines: The asymmetric synthesis of mycosporine I and mycosporin-gly has been accomplished starting from (-)-quinic acid.
The diverse reactivity of the hydroxyl and carboxylic acid groups, combined with the fixed stereochemistry of the cyclohexane ring, allows for the stereocontrolled introduction of new functionalities and the construction of complex molecular architectures.
References
Metabolic Engineering of Microbes for Quinate Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinic acid, a versatile chiral molecule, serves as a key precursor for the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu®), as well as other valuable chemicals. Microbial fermentation using metabolically engineered microorganisms presents a promising and sustainable alternative to traditional plant extraction methods for quinic acid production. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli and Corynebacterium glutamicum, two prominent industrial microorganisms, for the efficient production of quinate from renewable feedstocks like glucose. We cover strain engineering strategies, detailed fermentation protocols, and analytical methods for quantification.
Introduction
The shikimate pathway is a central metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids and other important compounds. Quinic acid is an intermediate in the catabolism of this compound and shikimate in some bacteria and can be produced from the shikimate pathway intermediate 3-dehydrothis compound. Metabolic engineering efforts have focused on redirecting carbon flux towards the shikimate pathway and blocking competing pathways to enhance the accumulation of desired products. This document outlines the key strategies and detailed methodologies to achieve high-titer production of this compound in microbial hosts.
Data Presentation: this compound Production in Engineered Microbes
While extensive research has focused on the production of shikimate and other aromatic compounds, specific data for high-level this compound production from glucose is still emerging. The following table summarizes representative quantitative data for the production of shikimate pathway-related compounds in engineered E. coli and C. glutamicum to provide a benchmark for this compound production efforts.
| Microorganism | Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli | dSA10 | Overexpression of feedback-resistant aroG, non-PTS glucose uptake, deletion of pykF, fusion of aroD and aroE, repressed aroK, quorum sensing circuit | Glucose | 60.31 (Shikimate) | 0.30 (Shikimate) | 0.94 (Shikimate) | [1] |
| C. glutamicum | SHI-5 | Deletion of qsuD, qsuB, pyk, overexpression of aroE, aroB, aroF, aroG | Glucose | 37.3 (Shikimate) | - | - | [2][3] |
| C. glutamicum | ANT-9 | Feedback-resistant trpEG, deletion of nagD, qsuD | Glucose + Xylose | 5.9 (Anthranilate) | - | - | [4] |
| C. glutamicum | DPA-5 | Overexpression of dpaAB, deletion of lysE | Glucose | 2.5 (Dipicolinic Acid) | - | - | [5] |
Signaling Pathways and Experimental Workflows
Engineered this compound Biosynthesis Pathway from Glucose
The metabolic engineering strategy for this compound production from glucose involves enhancing the carbon flux into the shikimate pathway and blocking the conversion of the precursor 3-dehydrothis compound (DHQ) to downstream products. Key interventions include the overexpression of enzymes leading to DHQ and the deletion of genes that consume DHQ or pull precursors away from the pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Shikimate Metabolic Pathway Engineering in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of Corynebacterium glutamicum for the production of anthranilate from glucose and xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening Quinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinate dehydrogenase (QDH, EC 1.1.1.24) is an oxidoreductase that catalyzes the reversible conversion of L-quinate to 3-dehydrothis compound, utilizing NAD(P)+ as a cofactor.[1] This enzyme plays a role in the shikimate and this compound pathways, which are essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites.[2] The absence of the shikimate pathway in mammals makes its enzymes, including those related to this compound metabolism, attractive targets for the development of novel antimicrobial agents and herbicides. The structural and functional similarity between this compound dehydrogenase and shikimate dehydrogenase (SDH) suggests potential for cross-reactivity of inhibitors and provides a basis for inhibitor design. This document provides detailed protocols for screening and characterizing inhibitors of this compound dehydrogenase.
Signaling and Metabolic Pathway
This compound dehydrogenase is a key enzyme at the intersection of this compound and shikimate metabolism. In some organisms, it facilitates the entry of this compound into the shikimate pathway by converting it to 3-dehydrothis compound, a common intermediate. The shikimate pathway ultimately leads to the production of chorismate, the precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.
Figure 1: Simplified diagram of the this compound and shikimate pathways, highlighting the position of this compound Dehydrogenase (QDH).
Data Presentation: Known Inhibitors of Dehydrogenases
While specific, potent inhibitors of this compound dehydrogenase are not extensively documented in publicly available literature, some compounds have been shown to inhibit dehydrogenases more broadly. The following table summarizes data for quinaldate, a known inhibitor of several dehydrogenases.
| Compound | Target Enzyme(s) | Inhibition Type | Ki | Reference |
| Quinaldate (quinoline-2-carboxylate) | Alcohol Dehydrogenase, Lactate Dehydrogenase | Mixed | 4.5 mM (Alcohol Dehydrogenase), 7.5 mM (Lactate Dehydrogenase) | [3] |
Note: The high Ki values suggest that quinaldate is a relatively weak inhibitor. Further research is required to identify and characterize potent and selective inhibitors of this compound dehydrogenase.
Experimental Protocols
Expression and Purification of Recombinant this compound Dehydrogenase
Objective: To produce a sufficient quantity of purified QDH for use in screening assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the QDH gene with a purification tag (e.g., 6x-His)
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
Protocol:
-
Transform the QDH expression vector into a suitable E. coli expression strain.
-
Inoculate a starter culture of LB broth with a single colony and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged QDH with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Analyze the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme in aliquots at -80°C.
High-Throughput Screening (HTS) for this compound Dehydrogenase Inhibitors
Objective: To identify potential inhibitors of QDH from a large compound library using a primary screening assay. A common method for assaying dehydrogenase activity is to monitor the production of NADH or NADPH, which absorbs light at 340 nm.[4]
Figure 2: High-Throughput Screening (HTS) workflow for identifying QDH inhibitors.
Materials:
-
Purified this compound dehydrogenase
-
L-Quinate (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.5)
-
Compound library dissolved in DMSO
-
384-well, UV-transparent microplates
-
Microplate reader with 340 nm absorbance detection capability
Protocol:
-
Assay Preparation:
-
Prepare a stock solution of L-quinate in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Dilute the purified QDH to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
-
Compound Dispensing:
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate.
-
Include appropriate controls:
-
Positive control (no inhibition): DMSO only.
-
Negative control (100% inhibition): A known inhibitor (if available) or no enzyme.
-
-
-
Enzyme Addition:
-
Add a defined volume of the diluted QDH solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of L-quinate and NAD+ to each well.
-
-
Signal Detection:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (kinetic assay) or measure the absorbance at a fixed time point (endpoint assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Signalcompound - Signalbackground) / (Signalpositive control - Signalbackground)] * 100
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
IC50 Determination for Hit Compounds
Objective: To determine the potency of the hit compounds identified in the primary screen.
Figure 3: Workflow for determining the IC50 value of a QDH inhibitor.
Protocol:
-
Prepare a series of dilutions of the hit compound (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Perform the QDH activity assay as described in the HTS protocol, using the different concentrations of the inhibitor.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Mechanism of Inhibition Studies
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of the confirmed inhibitors.
Protocol:
-
Perform the QDH activity assay with varying concentrations of the substrate (L-quinate) at several fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation for different inhibition models.
-
Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the identification and characterization of inhibitors of this compound dehydrogenase. A robust high-throughput screening assay, followed by detailed characterization of hit compounds, will facilitate the discovery of novel molecules with potential applications in agriculture and medicine. Given the essential nature of the shikimate and this compound pathways in many pathogens and plants, inhibitors of QDH represent a promising avenue for the development of new therapeutic and herbicidal agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinate Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of quinate (quinic acid) from complex biological matrices.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound extraction experiments.
Issue 1: Low Recovery of this compound During Solid-Phase Extraction (SPE)
Low recovery is a frequent challenge in SPE protocols. Here’s a systematic approach to diagnose and resolve the issue.
Q: My this compound recovery is consistently low. What are the potential causes and how can I fix this?
A: Low recovery of this compound can arise from several factors throughout the SPE workflow. It's crucial to determine at which step the analyte is being lost by collecting and analyzing fractions from each stage (loading, washing, and elution).[1][2]
Troubleshooting Steps:
-
Inappropriate Sorbent Selection or Overload:
-
Problem: The chosen SPE sorbent may not be optimal for retaining this compound from your specific sample matrix, or the sorbent capacity might be exceeded.[3][4]
-
Solution: For a polar compound like quinic acid, a strong anion exchange (SAX) sorbent can be effective by utilizing its negative charge for retention.[3] Alternatively, reversed-phase sorbents (e.g., C18) can be used with careful pH adjustment to ensure this compound is in a neutral, retainable form. If you suspect overloading, try reducing the sample volume or using a larger SPE cartridge.
-
-
Incorrect pH of Sample and Solvents:
-
Problem: The pH plays a critical role in the retention and elution of ionizable compounds like this compound.
-
Solution: For SAX columns, the sample pH should be at least two units above the pKa of quinic acid to ensure it is deprotonated and binds to the sorbent. Conversely, for reversed-phase columns, the pH should be adjusted to below the pKa to neutralize the molecule and increase its retention. The pH of the wash solvent should be maintained to keep the analyte bound, while the elution solvent's pH should be adjusted to neutralize the analyte for its release.
-
-
Ineffective Washing or Elution Steps:
-
Problem: The wash solvent may be too strong, prematurely eluting the this compound, or the elution solvent may be too weak to desorb it completely.
-
Solution:
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not displace the this compound. For molecularly imprinted polymers (MIPs) used for this compound extraction, acetonitrile has been shown to be an effective wash solvent as this compound is insoluble in it.
-
Elution: Ensure the elution solvent is strong enough to disrupt the analyte-sorbent interaction. For SAX, this might involve a significant change in pH or an increase in ionic strength. For reversed-phase, a higher percentage of organic solvent is typically needed. Increasing the elution volume in increments can also help determine if insufficient solvent was the issue.
-
-
Issue 2: Degradation of this compound During Extraction and Storage
This compound and its derivatives can be susceptible to degradation under certain conditions.
Q: How can I minimize the degradation of this compound during my experiments?
A: this compound stability is influenced by temperature, pH, and light.
Preventative Measures:
-
Temperature Control: Avoid high temperatures during extraction and storage, as this can lead to isomerization and degradation of this compound and its esters, like chlorogenic acid. Whenever possible, process samples at low temperatures.
-
pH Management: Extreme pH values can promote the hydrolysis of this compound esters. Maintain a mildly acidic to neutral pH during extraction and in the final extract unless the protocol for a specific sorbent requires a different pH.
-
Light Protection: Store extracts and standard solutions in amber vials or in the dark to prevent light-induced degradation.
-
Storage Conditions: For long-term storage, keep extracts at low temperatures (e.g., -20°C or -80°C). Studies on caffeoylquinic acids suggest that mono-acyl forms are generally more stable than di-acyl forms under the same storage conditions.
Issue 3: Matrix Effects in LC-MS Quantification
Co-eluting compounds from the matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement in mass spectrometry.
Q: I am observing significant matrix effects in my LC-MS analysis of this compound. How can I mitigate this?
A: Mitigating matrix effects is crucial for accurate quantification.
Mitigation Strategies:
-
Improve Sample Cleanup: Optimize your SPE or liquid-liquid extraction protocol to remove interfering substances more effectively. This could involve testing different sorbents or solvent systems.
-
Chromatographic Separation: Adjust your HPLC/UHPLC method to chromatographically separate this compound from the interfering matrix components. This might involve changing the mobile phase composition, gradient, or column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this is only feasible if the analyte concentration is high enough for detection after dilution.
-
Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C-quinic acid). This standard will experience the same matrix effects as the analyte, allowing for accurate correction.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for extracting this compound from plant material? A1: The choice of solvent depends on the specific plant matrix and the extraction technique. For general solid-liquid extraction, aqueous ethanol or methanol solutions are commonly used as they are effective at solubilizing polar compounds like this compound. For instance, a 70% ethanol solution has been shown to be optimal for extracting caffeoylquinic acids from chicory roots at 30°C.
Q2: Can I use advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) for this compound? A2: Yes, MAE and UAE are efficient modern techniques for extracting natural products. They can significantly reduce extraction time and solvent consumption. Optimization of parameters such as solvent composition, temperature, and time is necessary to achieve the best results.
Q3: My extract is a complex mixture. How can I selectively extract this compound? A3: Molecularly Imprinted Solid-Phase Extraction (MISPE) is a highly selective technique. It uses custom-made polymers with binding sites that are specific to the structure of this compound, allowing for its selective separation from structurally similar compounds. One study reported a recovery of over 81% of quinic acid from a coffee bean extract using a MISPE strategy.
Q4: What are the common interfering compounds when extracting this compound from plant matrices? A4: Common interfering compounds include other organic acids, sugars, pigments, and in the case of coffee, compounds like caffeic acid and chlorogenic acid. The degree of interference will depend on the plant source and the complexity of the matrix.
Data Presentation: Comparison of this compound Extraction Methods
The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction methods for this compound and related compounds.
Table 1: Molecularly Imprinted Solid-Phase Extraction (MISPE) of Quinic Acid from Coffee Bean Extract
| Parameter | Condition | Recovery (%) | Reference |
| Loading Solvent | Methanol | High | |
| Water | Low | ||
| Wash Solvent | Acetonitrile | 101.76 ± 1.96 | |
| Elution Solvent | 10% Acetic Acid in Water (2 mL) | Optimal | |
| Overall Recovery | Optimized MISPE Method | 81.918 ± 3.027 |
Table 2: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) of Caffeoylquinic Acids
| Method | Matrix | Solvent | Temperature (°C) | Time (min) | Yield of 3-O-Caffeoylquinic Acid (mg/g DM) | Reference |
| UAE | Chicory Roots | 70% Ethanol | 70 | < 6 | 5.0 ± 0.11 | |
| UAE | Chicory Roots | Water | 90 | Fast | 6.22 ± 0.18 |
Experimental Protocols
Protocol 1: Molecularly Imprinted Solid-Phase Extraction (MISPE) for Quinic Acid
This protocol is based on a study for the selective extraction of quinic acid from coffee bean extract.
-
Cartridge Preparation: Pack an SPE cartridge with 40 mg of the molecularly imprinted polymer (MIP) specific for quinic acid.
-
Conditioning: Condition the cartridge by passing 2 mL of absolute ethanol through it.
-
Sample Loading: Reconstitute the sample extract in an ethanol:water mixture (e.g., 97:3 v/v). Load 2 mL of the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of acetonitrile to remove non-specifically bound compounds.
-
Elution: Elute the retained quinic acid with 2 mL of 10% acetic acid in water.
-
Analysis: Analyze the eluted fraction using a suitable analytical method, such as UHPLC-MS/MS.
Mandatory Visualizations
Signaling and Metabolic Pathways
References
Technical Support Center: Quinate Quantification in Biological Samples
Welcome to the technical support center for the quantification of quinate in biological samples. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in quantifying this compound in biological samples?
A1: The primary challenges include:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3][4][5]
-
Isomeric Interference: Quinic acid has eight stereoisomers which can occur naturally or be formed during sample processing. These isomers may co-elute and have similar mass-to-charge ratios, making it difficult to quantify a specific isomer accurately without proper chromatographic separation.
-
Endogenous this compound Levels: Biological samples often contain baseline levels of this compound, which complicates the preparation of a true blank matrix for calibration standards.
-
Sample Preparation Complexity: The intricate nature of biological matrices necessitates robust sample preparation protocols to effectively remove interfering substances and ensure efficient extraction of this compound.
-
Analyte Stability: this compound may be unstable during sample collection, processing, and storage, potentially leading to underestimation of its concentration.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove a significant portion of the matrix components before analysis.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation of this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected similarly by signal suppression or enhancement.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as close as possible to your actual samples (e.g., analyte-free plasma).
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, although it is more labor-intensive.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the this compound concentration remains within the quantifiable range.
Q3: How do I address the issue of isomeric interference when quantifying a specific this compound isomer?
A3: Addressing isomeric interference is crucial for accurate quantification:
-
High-Resolution Chromatography: Employing a high-efficiency HPLC or UHPLC column with an optimized gradient elution can help to chromatographically resolve different this compound isomers.
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Tandem Mass Spectrometry (MS/MS): While isomers often have the same precursor ion, their fragmentation patterns in MS/MS might differ. Developing a method that relies on unique fragment ions for each isomer can aid in their differentiation and quantification.
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Synthesis of Isomer Standards: Synthesizing and characterizing all possible stereoisomers can help in developing a robust LC-MS method for their separation and individual quantification.
Q4: What is the best approach for calibration when my biological samples have endogenous levels of this compound?
A4: When dealing with endogenous analytes, standard calibration curves prepared in a simple solvent are not appropriate. The following approaches are recommended:
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Surrogate Matrix Approach: Use a matrix that is similar to the sample matrix but does not contain the analyte. Examples include stripped serum (serum treated to remove small molecules), artificial matrices, or a matrix from a different species that lacks the analyte. It's crucial to demonstrate that the matrix effects in the surrogate matrix are comparable to the actual sample matrix.
-
Surrogate Analyte (Isotope Dilution) Approach: This is often the preferred method. A stable isotope-labeled version of this compound is used as a surrogate analyte to create the calibration curve in the actual biological matrix. The endogenous, unlabeled this compound is quantified against this curve.
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Standard Addition Method: As mentioned earlier, this method can be used on a per-sample basis to account for both matrix effects and endogenous levels.
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Background Subtraction: In this method, the response of the unspiked sample (containing the endogenous analyte) is subtracted from the response of the spiked calibrators. However, this approach can have limitations in terms of accuracy and precision at the lower end of the curve.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with HPLC Column | Use a column with end-capping. Adjust mobile phase pH to ensure this compound is in a single ionic state. |
| Inappropriate Mobile Phase | Optimize the organic modifier and buffer concentration. Consider using an ion-pairing agent if necessary, although this can complicate MS detection. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated Guard Column or Column | Replace the guard column. If the problem persists, flush or replace the analytical column. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction protocol. Use an automated liquid handler if available. |
| Matrix Effects | Implement strategies to mitigate matrix effects as described in the FAQs (Q2). Evaluate matrix effects by comparing the response of a post-extraction spiked sample to a neat standard. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix at different storage temperatures and through freeze-thaw cycles. Add stabilizers if necessary. |
| Instrumental Variability | Check the performance of the LC-MS/MS system, including pump performance, injector precision, and detector stability. |
Issue 3: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent, pH, and mixing time for LLE. For SPE, evaluate different sorbents, wash, and elution solvents. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces. |
| Analyte Degradation | Process samples at low temperatures and minimize exposure to light if this compound is found to be labile. |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation
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Sample Thawing: Thaw frozen plasma samples on ice.
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Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
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Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., ¹³C₆-quinic acid in methanol).
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Protein Precipitation: Add 400 µL of ice-cold acetonitrile.
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Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound levels in different biological matrices to provide an example of expected concentrations. Actual values can vary significantly based on diet, health status, and other factors.
| Biological Matrix | Analyte | Concentration Range (ng/mL) | Analytical Method | Reference |
| Human Plasma | Quinic Acid | 5 - 50 | LC-MS/MS | Fictional Study A |
| Human Urine | Quinic Acid | 100 - 1000 | LC-MS/MS | Fictional Study B |
| Rat Brain Tissue | Quinic Acid | 1 - 10 (ng/g) | LC-MS/MS | Fictional Study C |
Visualizations
Caption: A typical experimental workflow for this compound quantification.
References
Technical Support Center: Improving HPLC Resolution of Quinate Isomers
Welcome to the technical support center for the chromatographic resolution of quinate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to the separation of this compound isomers.
Q1: My this compound isomer peaks are broad and show poor resolution. What are the initial troubleshooting steps?
A1: Poor resolution of this compound isomer peaks can stem from several factors. A systematic approach to troubleshooting is crucial. Start by assessing the following:
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Peak Shape: Observe if the peaks are broad, tailing, or fronting. Poor peak shape is a common contributor to low resolution.
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Retention Time: Note if the retention times are consistent between runs. Drifting retention times can indicate system instability.
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Resolution (Rs): A resolution value of Rs ≥ 1.5 is generally considered baseline separation. If your value is lower, optimization is needed.
Q2: How can I improve the separation of closely eluting or co-eluting this compound isomers?
A2: Co-elution is a frequent challenge when separating structurally similar isomers like quinates. To improve separation, you need to enhance the selectivity, efficiency, or retention of your method. Consider the following strategies:
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Mobile Phase Optimization:
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Adjusting the Organic Solvent: The choice and concentration of the organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity. Methanol can offer different selectivity compared to acetonitrile due to its hydrogen bonding capabilities.
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Modifying the Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound isomers.[1][2] Adjusting the pH can alter the ionization state of the analytes and residual silanol groups on the stationary phase, thereby influencing retention and peak shape.[1][2][3] For acidic compounds, using a mobile phase pH at least 2 units below their pKa can improve retention and peak shape.
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Using Additives: Small amounts of additives like formic acid or acetic acid are commonly used to improve peak shape and selectivity.
-
-
Stationary Phase Selection:
-
Column Chemistry: If optimizing the mobile phase is insufficient, switching to a different column chemistry can provide alternative selectivity. Phenyl-hexyl columns, for instance, can offer different interactions compared to standard C18 columns.
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Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology provide higher efficiency, leading to sharper peaks and better resolution.
-
-
Temperature and Flow Rate:
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Column Temperature: Optimizing the column temperature can affect selectivity and the viscosity of the mobile phase. Experiment with different temperatures (e.g., 30°C, 40°C) to find the optimal condition.
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, although it will extend the analysis time.
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Q3: I am observing significant peak tailing with my this compound isomer peaks. What are the common causes and solutions?
A3: Peak tailing for acidic compounds like this compound isomers is often caused by secondary interactions with the stationary phase.
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Secondary Interactions with Silanols: Unwanted interactions with residual silanol groups on silica-based columns are a primary cause.
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Solution: Lowering the mobile phase pH can help to suppress the ionization of silanol groups. Using a mobile phase additive like triethylamine (TEA) can also mask these active sites. Modern, high-purity silica columns (Type B) are less prone to this issue.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Reduce the sample concentration or injection volume.
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-
Mismatched Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak shape issues.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase.
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Q4: My retention times are drifting from one injection to the next. What could be the cause?
A4: Retention time instability can be caused by several factors:
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Inadequate Column Equilibration: This is a common issue, especially in Hydrophilic Interaction Liquid Chromatography (HILIC). Ensure the column is thoroughly equilibrated with the mobile phase before each injection. For HILIC, a longer equilibration time (e.g., 10-20 column volumes) is often necessary.
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Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation for every run.
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Column Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.
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Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate variations and retention time drift.
Q5: What are the key considerations for separating this compound enantiomers (chiral separation)?
A5: Separating enantiomers requires a chiral environment, which can be achieved in several ways:
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Chiral Stationary Phases (CSPs): This is the most common approach. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used.
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.
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Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Data Presentation
The following tables summarize quantitative data for the separation of caffeoylquinic acid (CQA) isomers under different HPLC conditions.
Table 1: HPLC-PDA Separation of Caffeoylquinic Acid Isomers
| Compound | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LLOQ (µg/mL) |
| 5-caffeoylquinic acid | 11.2 | 0.98 - 196.85 | 0.28 | 0.94 |
| 3-caffeoylquinic acid | 14.5 | 1.11 - 221.85 | 0.32 | 1.06 |
| 4-caffeoylquinic acid | 15.8 | 0.96 - 192.85 | 0.27 | 0.91 |
| 1,3-dicaffeoylquinic acid | 23.4 | 1.13 - 225.10 | 0.32 | 1.07 |
| 3,4-dicaffeoylquinic acid | 25.1 | 0.88 - 175.45 | 0.25 | 0.83 |
| 3,5-dicaffeoylquinic acid | 26.3 | 1.10 - 220.30 | 0.31 | 1.04 |
| 4,5-dicaffeoylquinic acid | 28.9 | 1.03 - 205.15 | 0.29 | 0.98 |
Table 2: Precision and Repeatability for the Assay of Seven CQAs
| Compound | Precision (RSD, n=6) % | Repeatability (RSD, n=6) % |
| 5-CQA | 0.42 | 1.21 |
| 3-CQA | 0.45 | 1.35 |
| 4-CQA | 0.51 | 1.38 |
| 1,3-diCQA | 0.56 | 1.40 |
| 3,4-diCQA | 0.48 | 1.29 |
| 3,5-diCQA | 0.52 | 1.33 |
| 4,5-diCQA | 0.49 | 1.27 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the separation of this compound isomers.
Protocol 1: Reversed-Phase HPLC Method for Caffeoylquinic Acid Isomers
This protocol outlines a validated RP-HPLC method for the simultaneous determination of seven CQA isomers.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: Agilent Zorbax Eclipse SB-C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in water
-
-
Gradient Elution:
-
0 min: 10% A
-
10 min: 15% A
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11 min: 25% A
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25 min: 25% A
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26 min: 10% A
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40 min: 10% A
-
-
Flow Rate: 0.8 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 327 nm
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Injection Volume: 10 µL
2. Standard and Sample Preparation:
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Standard Stock Solutions: Prepare individual stock solutions of each CQA isomer in methanol.
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Working Standard Solutions: Prepare a mixed standard solution by diluting the stock solutions with methanol to achieve the desired concentrations for calibration curves.
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Sample Preparation (e.g., from plant material):
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Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., 70% ethanol) using ultrasonication or other appropriate methods.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.
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Protocol 2: Chiral HPLC Method for Quinic Acid Enantiomers (via Derivatization)
This protocol describes a general approach for the chiral separation of acidic enantiomers like quinic acid by converting them into diastereomers.
1. Derivatization to Diastereomers:
-
React the racemic quinic acid sample with an enantiomerically pure chiral derivatizing agent (CDA). For a carboxylic acid like quinic acid, a chiral amine (e.g., (R)-(+)-1-phenylethylamine) can be used to form diastereomeric salts.
-
The reaction should be carried out under conditions that ensure complete conversion without racemization of the analyte or the CDA.
2. HPLC Analysis of Diastereomers:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: A standard achiral reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer). The pH and organic content should be optimized to achieve separation of the diastereomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV detection at a wavelength where the derivatized quinic acid absorbs.
3. Post-Analysis:
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The separated diastereomers can be collected, and the chiral auxiliary can be removed to yield the pure enantiomers of quinic acid.
Mandatory Visualization
Caption: Troubleshooting workflow for improving HPLC resolution of this compound isomers.
Caption: General workflow for HILIC method development for this compound isomer separation.
References
Quinate Derivatization for GC-MS: Technical Support Center
Welcome to the technical support center for quinate derivatization. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of quinic acid.
Frequently Asked Questions (FAQs)
Q1: What is derivatization, and why is it necessary for analyzing this compound by GC-MS?
A1: Derivatization is a chemical process that modifies an analyte to make it more suitable for a specific analytical method. Quinic acid is a polar compound with low volatility, containing multiple hydroxyl and carboxylic acid groups. These characteristics make it unsuitable for direct analysis by GC-MS. Derivatization converts this compound into a more volatile and thermally stable compound by replacing the active hydrogen atoms on its functional groups.[1][2][3] This process improves peak shape, resolution, and overall sensitivity of the analysis.[1][4]
Q2: What are the most common derivatization reagents used for this compound analysis?
A2: The most common method for derivatizing compounds like this compound, which contain hydroxyl and carboxyl groups, is silylation. This involves replacing active hydrogens with a trimethylsilyl (TMS) group. Frequently used silylating reagents include:
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MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide): A strong and highly volatile silylating agent.
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A highly reactive and widely used silylating agent.
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TMCS (Trimethylchlorosilane): Often added as a catalyst (e.g., in a 1% concentration with BSTFA or MSTFA) to increase the reactivity of the silylating agent, especially for hindered functional groups.
Q3: What is the two-step derivatization process often recommended for organic acids?
A3: A robust, two-step derivatization is often employed to prevent the formation of multiple derivative peaks from a single analyte.
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Methoximation: The sample is first treated with methoxyamine hydrochloride (MeOx) in a solvent like pyridine. This step converts any aldehyde and keto groups into their methoxime derivatives. For quinic acid, this stabilizes the molecule and prevents potential tautomerization (isomerization) during the subsequent silylation step, which could otherwise lead to multiple peaks.
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Silylation: Following methoximation, a silylating reagent like MSTFA is added to replace the active hydrogens on the hydroxyl and carboxyl groups with TMS groups, rendering the molecule volatile for GC analysis.
Q4: How critical is moisture control during the derivatization process?
A4: Moisture control is absolutely critical. Silylating reagents are highly sensitive to water. Any moisture present in the sample, solvent, or reaction vessel can decompose the derivatization reagent and the newly formed TMS derivatives, leading to incomplete reactions and significantly lower analytical signals. It is essential to use anhydrous solvents, thoroughly dry sample extracts before adding reagents, and store reagents under dry conditions, for instance, in a desiccator.
Experimental Protocol: Two-Step Derivatization of this compound
This protocol is a general guideline based on established methods for metabolomics analysis. Optimization may be required depending on the sample matrix and instrumentation.
Materials:
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Dried sample extract containing this compound
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Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
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N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% TMCS (optional, as catalyst)
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Anhydrous pyridine
-
Thermomixer or heating block
-
GC-MS vials with inserts
Procedure:
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Sample Preparation: Ensure the sample extract is completely dry. This is often achieved by evaporation under a stream of nitrogen or by lyophilization (freeze-drying).
-
Methoximation:
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Add 20-50 µL of the MeOx solution to the dried sample extract.
-
Vortex briefly to ensure the pellet is dissolved.
-
Incubate the mixture at a controlled temperature (e.g., 30-37°C) for 60-90 minutes with agitation.
-
-
Silylation:
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After the methoximation step, add 80-100 µL of MSTFA (with optional 1% TMCS).
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Vortex the mixture again.
-
Incubate at a controlled temperature (e.g., 30-37°C) for 30-60 minutes with agitation.
-
-
Analysis:
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After cooling to room temperature, centrifuge the sample if any precipitate is present.
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Transfer the supernatant to a GC-MS vial with an insert for analysis.
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An equilibration time of a few hours before injection can sometimes allow for more complete derivatization of slower-reacting compounds.
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Example Derivatization Parameters
The following table summarizes example reaction conditions found in the literature. Researchers should optimize these parameters for their specific application.
| Parameter | Condition 1 | Condition 2 |
| Sample State | Completely Dry | Completely Dry |
| Methoximation Reagent | 20 µL MeOx in Pyridine | MeOx in Pyridine |
| Methoximation Time | 60 min | 90 min |
| Methoximation Temp. | 30°C | 37°C |
| Silylation Reagent | 80 µL MSTFA | MSTFA |
| Silylation Time | 30 min | 30 min |
| Silylation Temp. | 30°C | 37°C |
| Equilibration Time | 4 hours | Not specified |
| Reference |
Troubleshooting Guide
Problem: My dried sample extract will not dissolve in the silylating reagent.
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Cause: Some dried biological extracts have poor solubility directly in silylating agents like MSTFA or BSTFA.
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Solution: First, dissolve the dried residue in a suitable anhydrous solvent, such as pyridine. Ensure the sample is fully dissolved by vortexing before adding the silylating reagent.
Problem: I am seeing no peaks or very small, noisy peaks for my this compound derivative.
-
Possible Causes & Solutions:
-
Incomplete Derivatization: The reaction may not have gone to completion. Increase the reaction time, temperature, or the amount of derivatizing reagent. Using a catalyst like TMCS can also improve reaction efficiency.
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Moisture Contamination: Water in your sample or reagents has likely degraded the TMS derivatives. Ensure all glassware is oven-dried, use anhydrous solvents, and completely dry your sample before derivatization.
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Injector Port Adsorption: The active sites in the GC inlet liner can adsorb polar underivatized molecules. Use a deactivated liner and ensure the derivatization is complete.
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GC-MS System Issues: Check for leaks in the system, verify carrier gas flow, and ensure the MS source is clean and the detector is functioning correctly.
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Problem: My chromatogram shows multiple peaks for a single this compound standard.
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Cause: This is often due to the formation of different isomers (tautomers) during derivatization.
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Solution: Implement a two-step derivatization process. Use methoxyamine hydrochloride (MeOx) to stabilize the carbonyl groups before the silylation step. This "locks" the molecule into a single form, preventing the formation of multiple TMS-derivatives.
Problem: The chromatographic peaks for my this compound derivative are broad or tailing.
-
Possible Causes & Solutions:
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Incomplete Derivatization: Residual underivatized or partially derivatized this compound will interact strongly with the GC column and inlet, causing tailing. Re-optimize your derivatization protocol (time, temperature, reagent ratio).
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Active Sites in the GC System: The GC inlet liner, column, or connections may have active sites that cause analyte adsorption. Use a properly deactivated liner and ensure the column is in good condition.
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Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try diluting your sample.
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Low Carrier Gas Flow Rate: An insufficient flow rate can cause peak broadening. Verify and adjust the flow rate as needed.
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Problem: My results have poor reproducibility.
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Possible Causes & Solutions:
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Variable Reaction Times: Inconsistent timing for derivatization steps or varying wait times before injection can introduce variability. Automated, on-line derivatization systems can improve reproducibility compared to manual methods.
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Temperature Fluctuations: Ensure the heating block or thermomixer maintains a consistent temperature during incubation.
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Pipetting Errors: Inconsistent volumes of reagents or internal standards will lead to variable results. Calibrate your pipettes and use careful technique.
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Sample Degradation: TMS derivatives can be unstable over time, especially if exposed to moisture. Analyze samples as soon as possible after derivatization.
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Visualized Workflows
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: A typical two-step workflow for the derivatization of this compound for GC-MS analysis.
Caption: A decision-making flowchart for troubleshooting common GC-MS derivatization issues.
References
stability of quinate during sample preparation and storage
Welcome to the technical support center for quinate stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation, storage, and troubleshooting to ensure the accurate quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound during experimental procedures.
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound and its derivatives is primarily influenced by three main factors: temperature, pH, and light exposure. Elevated temperatures can accelerate degradation, while neutral to alkaline pH conditions can promote isomerization and hydrolysis, particularly for this compound derivatives like caffeoylquinic acids (CQAs).[1] Exposure to light, especially UV light, can also lead to degradation.
Q2: What are the recommended storage conditions for this compound samples and standards?
A2: For optimal stability, this compound samples and standards should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage.[2] Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil. It is also advisable to minimize freeze-thaw cycles by preparing single-use aliquots. For aqueous solutions, short-term storage at 4°C is acceptable, but for periods longer than a day, freezing is recommended.
Q3: How does pH affect the stability of this compound and its derivatives during sample preparation?
A3: this compound derivatives, such as caffeoylquinic acids (CQAs), are more stable under acidic conditions.[1] As the pH increases towards neutral and alkaline, the rate of isomerization and degradation significantly increases. Therefore, it is recommended to maintain a slightly acidic pH during extraction and sample processing to minimize degradation.
Q4: Are there any specific considerations for handling biological samples containing this compound?
A4: Yes. When working with biological matrices like plasma or urine, it is crucial to process the samples promptly after collection to minimize enzymatic degradation.[3] Immediate cooling of the sample on ice and subsequent centrifugation at low temperatures (e.g., 4°C) is recommended. For long-term storage of biological samples, freezing at -80°C is the preferred method.[4]
Q5: Can the choice of solvent impact this compound stability?
A5: While temperature and pH are the most critical factors, the solvent can also play a role. For long-term storage of stock solutions, DMSO is a commonly used solvent, with storage at -20°C or -80°C recommended. For derivatives like CQAs, some studies have noted instability in methanol during storage at room temperature, especially when exposed to light. Therefore, it is crucial to use high-purity solvents and to store solutions under appropriate temperature and light-protected conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable this compound in the final extract. | Degradation during sample preparation. | - Process samples on ice or at 4°C.- Use pre-chilled solvents.- Maintain a slightly acidic pH during extraction.- Protect samples from light at all stages. |
| Inefficient extraction. | - Optimize the extraction solvent system.- Ensure thorough homogenization and vortexing.- For solid-phase extraction (SPE), ensure proper conditioning and elution steps. | |
| High variability between replicate samples. | Inconsistent sample handling. | - Standardize the time between sample collection and processing.- Ensure consistent temperature and light exposure for all samples.- Use precise and calibrated pipettes. |
| Freeze-thaw instability. | - Prepare single-use aliquots to avoid multiple freeze-thaw cycles. | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products or isomers. | - This indicates sample instability. Review and optimize your sample preparation and storage conditions (temperature, pH, light protection).- Use a stability-indicating analytical method that can resolve this compound from its potential degradants. |
| Contamination. | - Use high-purity solvents and reagents.- Ensure all glassware and equipment are thoroughly clean.- Run solvent blanks to identify sources of contamination. | |
| Gradual decrease in this compound concentration in stored standards. | Long-term storage instability. | - Verify the recommended storage conditions for your standard (temperature, solvent, light protection).- Prepare fresh stock solutions more frequently.- Aliquot stock solutions to minimize the number of times the main stock is brought to room temperature. |
Quantitative Data Summary
The following tables summarize the stability of caffeoylquinic acids (CQAs), which are esters of this compound. This data provides insights into the potential stability of this compound itself under various conditions.
Table 1: Thermal Stability of Di-acyl Caffeoylquinic Acids in 50% (v/v) Aqueous Methanol after 7 Days
| Compound | Storage Condition | % Degradation |
| 3,5-diCQA | Room Temperature | 7.03 |
| 3,4-diCQA | Room Temperature | 7.82 |
| 4,5-diCQA | Room Temperature | 10.08 |
| All di-CQAs | 4°C | Relatively Stable |
Table 2: pH-Dependent Degradation of 5-O-caffeoylquinic acid (5-CQA) in Aqueous Solution at 37°C
| pH | Stability |
| 5.0 - 5.5 | More stable |
| > 6.0 | Degradation rate increases with increasing pH |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
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Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 N NaOH.
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Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 N NaOH.
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Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 N HCl.
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Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a defined period, protected from light.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.
-
Cool to room temperature.
-
Dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at defined time points.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC or LC-MS method.
Visualizations
Caption: Recommended workflow for this compound sample handling and storage.
Caption: Factors contributing to this compound instability and their consequences.
References
- 1. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low recovery of quinate during extraction
Welcome to the Technical Support Center for quinate (quinic acid) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of this compound from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its extraction challenging?
This compound, or quinic acid, is a cyclic polyol and a key biochemical intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic compounds in plants and microorganisms. Its high polarity and presence in complex matrices like plant tissues and biological fluids make its selective and high-recovery extraction a significant challenge.
Q2: Which extraction techniques are most suitable for this compound?
The choice of extraction technique depends on the sample matrix, desired purity, and available equipment. Common methods include:
-
Solid-Phase Extraction (SPE): Often considered a highly effective method for cleaning up complex samples and concentrating the analyte. Anion exchange cartridges are particularly useful for isolating acidic compounds like this compound.[1][2][3]
-
Liquid-Liquid Extraction (LLE): A fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases.[4] While versatile, it can be less efficient for highly polar compounds like this compound and may require derivatization.
-
Advanced Methods: Techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can enhance extraction efficiency and reduce solvent consumption and time, particularly from solid samples like plant bark.[5]
Q3: How can I improve the recovery of this compound during my extraction?
Several factors can be optimized:
-
pH Adjustment: The pH of the sample and solvents is critical, especially for ion-exchange SPE and LLE. For anion exchange SPE, the sample pH should be adjusted to be at least 2 units above the pKa of this compound (~3.5) to ensure it is deprotonated and can bind to the sorbent.
-
Solvent Selection: The choice of extraction and elution solvents should be based on the polarity of this compound and the chosen extraction method. For LLE, polar solvents are necessary, while for SPE, a combination of conditioning, washing, and eluting solvents of varying polarities and pH is used.
-
Sample Pre-treatment: Homogenization of solid samples and filtration or centrifugation of liquid samples are crucial first steps. For some samples, a pre-extraction cleanup step may be necessary to remove interfering substances.
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound is a common issue that can arise at various stages of the extraction process. This guide provides a systematic approach to identifying and resolving the root causes.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery in SPE | Inappropriate sorbent selection. | For an acidic compound like this compound, a strong anion exchange (SAX) sorbent is often a good choice. Reversed-phase (C18) can also be used with careful pH control. |
| Incomplete elution. | Ensure the elution solvent has the correct pH and solvent strength to disrupt the interaction between this compound and the sorbent. For SAX, an acidic eluent is typically used. For C18, a higher percentage of organic solvent may be needed. | |
| Sorbent overload. | Reduce the sample volume or dilute the sample before loading. Alternatively, use an SPE cartridge with a larger sorbent mass. | |
| Low Recovery in LLE | Incorrect solvent polarity. | This compound is highly polar. Ensure your organic solvent has sufficient polarity to partition the this compound from the aqueous phase. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume. |
| Unfavorable pH. | Adjust the pH of the aqueous phase to suppress the ionization of this compound (pH < 3.5), making it more soluble in the organic phase. | |
| General Issues | Analyte degradation. | This compound can be susceptible to degradation under harsh conditions (e.g., high temperatures, extreme pH). Use milder extraction conditions where possible. Consider adding antioxidants if oxidative degradation is suspected. |
| Inaccurate quantification. | Verify the accuracy and calibration of your analytical method (e.g., HPLC, GC-MS). Ensure the method is validated for linearity, accuracy, and precision. |
Experimental Protocols
Below are detailed methodologies for two common this compound extraction procedures.
Protocol 1: Solid-Phase Extraction (SPE) using a Strong Anion Exchange (SAX) Cartridge
This protocol is suitable for extracting this compound from aqueous samples such as plant extracts or biological fluids.
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the SAX cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sorbent Equilibration:
-
Pass 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 5.0) through the cartridge.
-
-
Sample Loading:
-
Adjust the sample pH to at least 2 units above the pKa of this compound (e.g., pH 5.5-6.0).
-
Load the pre-treated sample onto the cartridge at a slow and consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the equilibration buffer to remove unretained matrix components.
-
(Optional) Wash with a weak organic solvent (e.g., 5% methanol in the equilibration buffer) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of an acidic solution (e.g., 2% formic acid in methanol).
-
Collect the eluate for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general framework for LLE of this compound. Optimization of solvents and pH will be necessary based on the specific sample matrix.
-
Sample Preparation:
-
To a known volume of the aqueous sample, add a suitable internal standard.
-
Acidify the sample with an appropriate acid (e.g., HCl) to a pH below 3.5.
-
-
Extraction:
-
Add an equal volume of a polar organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Collection:
-
Carefully transfer the organic layer to a clean tube.
-
-
Repeat Extraction:
-
Repeat the extraction process (steps 2-3) on the remaining aqueous phase two more times, combining the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Data Presentation: Comparison of Extraction Methods
The following table summarizes reported recovery rates for this compound and related organic acids using different extraction techniques.
| Extraction Method | Sample Matrix | Analyte | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (Anion Exchange) | Honey | Organic Acids | 62.9 - 99.4 | |
| Solid-Phase Extraction (Anion Exchange) | Urine | Organic Acids | High (90-100 for many compounds) | |
| Solid-Phase Extraction (MIP) | Coffee Extract | Quinic Acid | ~82 | |
| Liquid-Liquid Extraction | Urine | Organic Acids | 77.4 | |
| Microwave-Assisted Extraction (MAE) | Cinchona officinalis Bark | Quinine | Yield: 3.93 ± 0.11 mg/g | |
| Ultrasound-Assisted Extraction (UAE) | Cinchona officinalis Bark | Quinine | Yield: 2.81 ± 0.04 mg/g |
Note: Recovery can be highly dependent on the specific sample matrix and optimization of the protocol.
Visualizations
Experimental Workflow for this compound SPE
Caption: Workflow for Solid-Phase Extraction of this compound.
Logical Relationship for Troubleshooting Low Recovery
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Assays for Quinate Dehydrogenase
Welcome to the Technical Support Center for quinate dehydrogenase (QDH) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your this compound dehydrogenase assays.
Question 1: I am not observing any enzymatic activity, or the activity is very low. What are the possible causes and solutions?
Possible Causes:
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Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or degradation.
-
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the specific this compound dehydrogenase being studied.
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Missing or Incorrect Cofactors: this compound dehydrogenase requires a specific nicotinamide cofactor (NAD⁺ or NADP⁺) for its activity.[1][2][3] The absence of the correct cofactor or the use of the wrong one will result in no activity.
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Substrate Issues: The this compound substrate may have degraded, or its concentration may be too low.
-
Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme.
Solutions:
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Verify Enzyme Activity: Use a positive control with known activity to confirm that the assay components and conditions are suitable.
-
Optimize Assay Conditions:
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pH: Most this compound dehydrogenases have an optimal pH in the alkaline range, typically between 8.5 and 9.5.[4] Prepare fresh buffer and verify its pH.
-
Temperature: Ensure the assay is performed at the optimal temperature for your specific enzyme. Most enzyme assays are sensitive to temperature fluctuations.[5]
-
-
Check Cofactor: Confirm that you are using the correct cofactor (NAD⁺ or NADP⁺) at an appropriate concentration. Some QDH enzymes are strictly NAD(H) dependent.
-
Substrate Quality and Concentration: Use a fresh stock of L-quinate. If the substrate concentration is too far below the Michaelis constant (Km), the reaction rate will be low.
-
Sample Purity: Ensure that the enzyme preparation and other reagents are free from inhibitors.
Question 2: The background absorbance at 340 nm is high or unstable. What could be the reason?
Possible Causes:
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NAD(P)H Degradation: The reduced cofactors, NADH and NADPH, are unstable, especially in acidic conditions and at higher temperatures.
-
Contaminating Enzymes: The enzyme preparation may be contaminated with other dehydrogenases that can reduce NAD(P)⁺ in the presence of other substrates in the sample.
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Non-enzymatic Reduction of NAD(P)⁺: Some compounds can non-enzymatically reduce the cofactor, leading to an increase in absorbance at 340 nm.
-
Precipitation in the Cuvette: The formation of a precipitate in the assay mixture can cause light scattering and result in a high background signal.
Solutions:
-
Control for NAD(P)H Instability: Run a blank reaction containing all components except the enzyme to measure the rate of NAD(P)H degradation. Subtract this rate from your sample readings. Keep NAD(P)H solutions on ice and prepare them fresh.
-
Use a Control without Substrate: To check for contaminating enzyme activities, run a control reaction with the enzyme and NAD(P)⁺ but without the this compound substrate.
-
Ensure Reagent Purity: Use high-purity reagents and water to minimize non-enzymatic reactions.
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Check for Precipitation: Visually inspect the cuvette for any turbidity. If precipitation occurs, you may need to adjust the buffer composition or the concentrations of the assay components.
Question 3: My results are not reproducible. What factors could be contributing to this variability?
Possible Causes:
-
Inaccurate Pipetting: Small errors in pipetting volumes of enzyme, substrate, or cofactor can lead to significant variations in the final results.
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Inconsistent Incubation Times: Variation in the timing of reagent addition and measurement can affect the calculated reaction rates.
-
Temperature Fluctuations: Inconsistent temperature control during the assay can lead to variable enzyme activity.
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Improper Mixing: Failure to properly mix the reaction components can result in localized concentration differences and inconsistent reaction rates.
Solutions:
-
Calibrate Pipettes: Ensure that all pipettes are properly calibrated.
-
Standardize Workflow: Develop a consistent and precise workflow for adding reagents and starting the reaction.
-
Use a Temperature-Controlled Spectrophotometer: Maintain a constant temperature throughout the assay.
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Ensure Thorough Mixing: Gently mix the contents of the cuvette after adding all components.
Quantitative Data Summary
The kinetic parameters and optimal conditions for this compound dehydrogenase can vary significantly depending on the source organism. The following tables provide a summary of reported values for comparison.
Table 1: Kinetic Parameters for this compound Dehydrogenase
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Cofactor | Reference |
| Corynebacterium glutamicum | This compound | 130 ± 10 | 11.2 ± 0.3 | NAD⁺ | |
| Corynebacterium glutamicum | Shikimate | 1100 ± 100 | 8.9 ± 0.4 | NAD⁺ | |
| Populus trichocarpa (Poptr2) | This compound | 118.4 ± 14.2 | 0.43 ± 0.02 | NAD⁺ | |
| Populus trichocarpa (Poptr3) | This compound | 154.2 ± 21.7 | 0.51 ± 0.03 | NAD⁺ |
Table 2: Optimal Conditions for this compound Dehydrogenase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Cofactor Preference | Reference |
| Populus trichocarpa | 8.5 - 9.5 | Not Reported | NAD⁺ | |
| Camellia sinensis | ~8.5 | 30 | NADP⁺ | |
| Gluconobacter oxydans | ~6.5 | Not Reported | PQQ |
Experimental Protocols
Standard Spectrophotometric Assay for this compound Dehydrogenase
This protocol describes a standard method for measuring this compound dehydrogenase activity by monitoring the increase in absorbance at 340 nm due to the production of NAD(P)H.
Materials:
-
Purified this compound dehydrogenase enzyme
-
L-Quinic acid solution (substrate)
-
NAD⁺ or NADP⁺ solution (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5-9.5)
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Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of L-quinic acid in ultrapure water.
-
Prepare a stock solution of NAD⁺ or NADP⁺ in the assay buffer.
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The final concentrations in the assay will need to be optimized, but typical ranges are 0.1-10 mM for L-quinate and 0.1-1 mM for the cofactor.
-
-
Set up the Spectrophotometer:
-
Set the wavelength to 340 nm.
-
Set the temperature to the desired value (e.g., 25°C or 30°C).
-
-
Prepare the Reaction Mixture:
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In a cuvette, add the following in order:
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Assay Buffer
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NAD⁺ or NADP⁺ solution
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L-Quinic acid solution
-
-
Mix gently by inverting the cuvette.
-
-
Initiate the Reaction:
-
Add the this compound dehydrogenase enzyme solution to the cuvette to start the reaction.
-
Immediately mix the contents of the cuvette.
-
-
Measure Absorbance:
-
Place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm over time (e.g., every 10-15 seconds for 3-5 minutes).
-
-
Calculate Enzyme Activity:
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)
-
Where ε (the molar extinction coefficient) for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
-
Controls:
-
No-Enzyme Control: A reaction mixture containing all components except the enzyme to check for non-enzymatic reduction of the cofactor.
-
No-Substrate Control: A reaction mixture containing all components except the L-quinic acid to check for contaminating dehydrogenase activities in the enzyme preparation.
Visualizations
Signaling Pathway of this compound Dehydrogenase
Caption: Reaction catalyzed by this compound Dehydrogenase.
Experimental Workflow for QDH Assay
Caption: Standard workflow for a QDH enzymatic assay.
Troubleshooting Logic for Low/No QDH Activity
Caption: Troubleshooting decision tree for low QDH activity.
References
interference from structural isomers in quinate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of quinate, with a specific focus on interference from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common structural isomers of this compound that can interfere with my analysis?
A1: Quinic acid has eight possible stereoisomers that can act as potential interferents in your analysis.[1] Some of the commonly encountered isomers include epi-quinic acid, muco-quinic acid, and scyllo-quinic acid. Additionally, other closely related compounds that may cause interference include:
-
Shikimic acid: A precursor in the biosynthesis of aromatic amino acids, it shares a similar core structure with this compound.
-
Chlorogenic acid isomers: These are esters of quinic acid with hydroxycinnamic acids like caffeic acid, forming compounds such as 3-O-caffeoylquinic acid, 4-O-caffeoylquinic acid, and 5-O-caffeoylquinic acid.[2]
Q2: Which analytical techniques are best suited for separating this compound from its isomers?
A2: Several advanced analytical techniques can be employed to achieve the separation and quantification of this compound from its interfering isomers:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that can separate isomers based on their chromatographic behavior and differentiate them through their unique fragmentation patterns in the mass spectrometer.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for this compound analysis, often requiring derivatization to increase the volatility of the analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isomers.[4] It can distinguish between isomers based on the chemical environment of their protons and carbons, providing unambiguous identification.
Q3: How can I confirm the identity of this compound and its isomers in my samples?
A3: Confirmation of the identity of this compound and its isomers typically involves a combination of chromatographic and spectroscopic techniques. The most reliable approach is to compare the retention times and mass spectra of the peaks in your sample with those of certified reference standards. In the absence of standards, tentative identification can be made by comparing experimental data with literature values for fragmentation patterns and elution order.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
| Problem | Possible Cause | Recommended Solution |
| Poor peak separation between this compound and its isomers. | Inadequate chromatographic resolution. | Optimize the LC method by adjusting the mobile phase composition, gradient profile, or switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or biphenyl column for enhanced aromatic selectivity). Consider using a longer column or a smaller particle size for increased efficiency. |
| Co-elution of this compound with an unknown interfering peak. | The interfering compound may be a structural isomer or another matrix component. | Employ high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predicted elemental composition of the interfering peak. Perform MS/MS fragmentation to elucidate its structure and compare it with known isomers of this compound. |
| Inconsistent quantification results. | Matrix effects (ion suppression or enhancement) in LC-MS/MS. | Utilize a stable isotope-labeled internal standard for this compound to compensate for matrix effects. Perform a matrix effect study by comparing the response of the analyte in a pure solvent versus the sample matrix. If significant matrix effects are observed, improve the sample preparation procedure to remove interfering components. |
| Difficulty in distinguishing between isomers with identical mass spectra. | The isomers are stereoisomers that produce very similar fragmentation patterns. | In such cases, chromatographic separation is key. If baseline separation cannot be achieved, consider derivatization to introduce structural differences that can be exploited by the analytical technique. Chiral chromatography may be necessary for the separation of enantiomers. |
Quantitative Data Summary
The following table summarizes typical analytical performance data for the quantification of this compound using LC-MS/MS.
| Analytical Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 0.5 ng/mL | |
| Limit of Quantification (LOQ) | 0.009 to 0.123 µg/L | |
| Linearity Range | > 10,000-fold | |
| Relative Standard Deviation (RSD) | < 5% |
Experimental Protocols
LC-MS/MS Method for the Separation of this compound Isomers
This protocol provides a general framework for the separation of this compound and its isomers. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix. A common approach involves extraction with an acidified aqueous solvent followed by cleanup on a cation-exchange solid-phase extraction cartridge.
2. LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is a common starting point. For enhanced separation of aromatic isomers, a phenyl-based stationary phase can be beneficial.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds. An example gradient is:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for the analysis of acidic compounds like this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its isomers. The exact m/z values will depend on the specific isomers being targeted. For this compound, a common transition is m/z 191 -> 85.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the target analytes.
Visualizations
Shikimate Pathway
The shikimate pathway is the primary metabolic route for the biosynthesis of aromatic amino acids in plants and microorganisms, where this compound is an important intermediate.
Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.
Analytical Workflow for this compound Isomer Analysis
This workflow outlines the logical steps for the analysis of this compound and its structural isomers.
Caption: A typical workflow for the analysis of this compound and its isomers.
References
- 1. Synthesis, Structure, and Tandem Mass Spectrometric Characterization of the Diastereomers of Quinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Improving the Sensitivity of Quinate Detection Methods
Welcome to the technical support center for quinate detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common analytical methods for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric/colorimetric assays.[1][2][3][4] HPLC is often preferred for its sensitivity and selectivity, particularly when coupled with UV or fluorescence detection.[5] GC-MS is also a powerful technique, often requiring derivatization of the analyte. Spectrophotometric methods are generally simpler but may have lower sensitivity and be more susceptible to interference.
Q2: What is the typical sensitivity I can expect from these methods?
A2: The sensitivity of this compound detection methods can vary significantly depending on the technique, instrumentation, and sample matrix. HPLC methods can achieve limits of detection (LOD) in the low µg/mL range. For instance, one HPLC method reported a limit of detection for quinic acid at 10 µg/mL. GC-MS methods can offer higher sensitivity, with LODs reported in the ng/mL or even lower range. Spectrophotometric assays are generally less sensitive than chromatographic methods.
Q3: How can I improve the sensitivity of my this compound detection assay?
A3: Improving the sensitivity of your assay can be approached in several ways. For HPLC, optimizing the mobile phase composition, choosing a more sensitive detector (e.g., fluorescence over UV), and employing pre-concentration or derivatization techniques can enhance sensitivity. For GC-MS, optimizing the derivatization reaction and using selected ion monitoring (SIM) can significantly improve sensitivity. For all methods, proper sample preparation to remove interfering substances is crucial. Additionally, bead-based assays with signal amplification technologies can lead to substantial improvements in sensitivity.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: I am seeing a low signal-to-noise ratio in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?
A: A low signal-to-noise ratio can be caused by several factors. Here's a step-by-step troubleshooting guide:
-
Check Detector Wavelength: Ensure your UV detector is set to the optimal wavelength for this compound. While a range of wavelengths can be used, detection at 215 nm has been reported for quinic acid.
-
Mobile Phase Composition: The mobile phase composition is critical. An improperly prepared or degraded mobile phase can lead to baseline noise. Ensure fresh, high-purity solvents and reagents are used. For this compound analysis, a mobile phase of sulfuric acid and methanol (95:5 v/v) has been used.
-
Column Contamination: A contaminated guard or analytical column can cause baseline noise and poor peak shape. Flush the column with a strong solvent or replace the guard column if necessary.
-
Flow Rate Fluctuation: Inconsistent flow from the pump can lead to baseline pulsation. Degas the mobile phase and purge the pump to remove air bubbles.
-
Detector Lamp: An aging detector lamp can result in decreased sensitivity and increased noise. Check the lamp's energy output and replace it if it's below the manufacturer's recommended level.
Q: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing in HPLC can be caused by several factors related to the column, mobile phase, or sample.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Adding a small amount of a competing base to the mobile phase or using an end-capped column can mitigate this.
-
Column Degradation: A void at the head of the column or channel formation in the packing material can cause peak tailing. Reversing the column and flushing it may help, but column replacement is often necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your column and analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am getting poor derivatization efficiency for this compound. How can I improve it?
A: Incomplete derivatization is a common issue in GC-MS analysis of polar compounds like this compound.
-
Reagent Purity and Freshness: Ensure your derivatizing reagents (e.g., acetic anhydride and pyridine) are fresh and have not been exposed to moisture, which can deactivate them.
-
Reaction Conditions: Optimize the reaction time and temperature. Some derivatization reactions require heating to proceed to completion.
-
Sample Dryness: The presence of water in the sample can interfere with the derivatization reaction. Ensure your sample extract is completely dry before adding the derivatizing reagents.
-
Catalyst: Some derivatization reactions require a catalyst. Ensure the correct catalyst is being used at the appropriate concentration.
Q: My GC-MS sensitivity for this compound is low. What are some strategies to enhance it?
A: Low sensitivity in GC-MS can be addressed at several stages of the analytical process.
-
Injection Volume: Increasing the injection volume can increase the amount of analyte introduced into the system, but be cautious of overloading the column.
-
Splitless Injection: If you are using a split injection, switching to a splitless injection mode will introduce more of your sample onto the column, thereby increasing sensitivity.
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range, use SIM mode to monitor only a few characteristic ions of your derivatized this compound. This significantly increases the dwell time on the ions of interest, leading to a much better signal-to-noise ratio.
-
Source Cleaning: A dirty ion source can lead to poor ionization efficiency and reduced sensitivity. Regular cleaning of the ion source is essential for maintaining optimal performance.
Spectrophotometry
Q: I am experiencing high background absorbance in my spectrophotometric assay for this compound. What could be the problem?
A: High background absorbance can mask the signal from your analyte and reduce the accuracy of your measurements.
-
Blank Correction: Ensure you are using a proper blank solution that contains all the components of your sample except for this compound. This will help to subtract the background absorbance from your sample readings.
-
Interfering Substances: Your sample matrix may contain substances that absorb at the same wavelength as your this compound-reagent complex. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove these interferences.
-
Cuvette Contamination: Dirty or scratched cuvettes can scatter light and increase absorbance readings. Clean your cuvettes thoroughly or use new, disposable cuvettes for each measurement.
-
Reagent Stability: Some reagents used in colorimetric assays can degrade over time, leading to increased background color. Prepare fresh reagents for each experiment.
Data Presentation
Table 1: Comparison of this compound Detection Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference(s) |
| HPLC-UV | 10 µg/mL | 30 µg/mL | Good selectivity, widely available | Moderate sensitivity | |
| HPLC-Fluorescence | 4 ng/mL | - | High sensitivity and selectivity | Requires fluorescent analyte or derivatization | |
| GC-MS | 12.2 µg/L | 40.6 µg/L | High sensitivity and structural information | Requires derivatization, complex sample prep | |
| GC-FID | <5 ng per assay | - | Good for quantification without mass spec | Less selective than MS | |
| Thin Layer Chromatography (TLC) | 0.2 mg/mL | - | Simple, low cost | Low sensitivity and resolution |
Experimental Protocols
HPLC-UV Method for this compound Detection
This protocol is based on the method described for the determination of quinic acid in bee products.
1. Sample Preparation:
- Dilute the sample in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Separon SGX C18 and Polymer IEX H-form (on-line coupled)
- Mobile Phase: 9 mmol/L Sulphuric acid: Methanol (95:5 v/v)
- Flow Rate: 0.8 mL/min
- Detection: UV at 215 nm
- Injection Volume: 20 µL
3. Calibration:
- Prepare a series of standard solutions of quinic acid in the mobile phase.
- Inject the standards and construct a calibration curve by plotting peak area versus concentration.
GC-MS Method for this compound Detection (with Derivatization)
This protocol is adapted from methods described for the analysis of related compounds.
1. Sample Extraction:
- Perform a liquid-liquid extraction of the sample.
- Follow with a solid-phase extraction (SPE) for cleanup and concentration.
2. Derivatization:
- Evaporate the cleaned extract to dryness under a stream of nitrogen.
- Add 200 µL of pyridine and 100 µL of acetic anhydride to the dried residue.
- Allow the reaction to proceed at room temperature, protected from light, for 4 hours.
3. GC-MS Conditions:
- Column: A suitable capillary column for the analysis of derivatized organic acids (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless.
- Temperature Program: Optimize the temperature program to ensure good separation of the derivatized this compound from other components.
- MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Select characteristic ions for the derivatized this compound.
Mandatory Visualizations
Caption: A typical experimental workflow for this compound analysis using HPLC.
Caption: A logical workflow for troubleshooting low sensitivity in this compound detection.
References
Technical Support Center: Method Development for Quinate Analysis in Fermented Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of quinate in fermented products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound in fermented products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis Troubleshooting
| Question | Possible Causes | Solutions |
| 1. Why am I seeing poor peak shape (e.g., fronting, tailing, or split peaks) for my this compound standard or sample? | Column Overload: Injecting too high a concentration of the analyte.[1] Inappropriate Sample Solvent: The solvent used to dissolve the sample is stronger than the mobile phase.[2] Column Contamination: Buildup of matrix components on the column frit or packing material.[2][3] Column Void: A void or channel has formed at the head of the column.[2] | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. Column Cleaning/Guard Column: Flush the column with a strong solvent. Regularly replace the guard column to protect the analytical column. Column Replacement: If a void is suspected, the column may need to be replaced. |
| 2. My this compound peak is co-eluting with other compounds in the sample. | Inadequate Chromatographic Resolution: The chosen mobile phase or column is not providing sufficient separation. Matrix Interference: Other organic acids or compounds in the fermented product have similar retention times. | Optimize Mobile Phase: Adjust the pH, ionic strength, or organic modifier concentration of the mobile phase. For reversed-phase chromatography, a lower pH can improve the retention of organic acids. Change Column: Consider a column with a different selectivity, such as a mixed-mode or ion-exchange column. Gradient Elution: Employ a gradient elution program to improve the separation of complex mixtures. |
| 3. I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS analysis. | Co-eluting Matrix Components: Compounds from the fermented product matrix are co-eluting with this compound and affecting its ionization. High Concentration of Salts or Sugars: Fermented products can contain high levels of salts and sugars that interfere with the ionization process. | Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components. Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects. |
| 4. My retention times are drifting or inconsistent. | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. Temperature Fluctuations: The column temperature is not stable. Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. | Prepare Fresh Mobile Phase: Prepare mobile phase accurately and keep reservoirs covered to prevent evaporation. Use a Column Oven: Maintain a constant and controlled column temperature. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase between injections. |
GC-MS Analysis Troubleshooting
| Question | Possible Causes | Solutions |
| 1. I am getting incomplete derivatization of this compound. | Suboptimal Reaction Conditions: Incorrect temperature, time, or reagent-to-sample ratio for the derivatization reaction. Presence of Water: Moisture in the sample or reagents can interfere with silylation reactions. Degraded Derivatization Reagent: The derivatizing agent has lost its activity. | Optimize Derivatization Protocol: Experiment with different reaction times, temperatures, and reagent volumes. Ensure Anhydrous Conditions: Dry the sample extract completely before adding the derivatization reagent. Use anhydrous solvents and store reagents under dry conditions. Use Fresh Reagent: Open a new vial of the derivatization reagent. |
| 2. I am observing multiple peaks for my derivatized this compound standard. | Formation of Different Derivatives: Silylation can sometimes result in the formation of multiple derivatives with different numbers of silyl groups attached. Isomerization: The derivatization process may cause isomerization of the analyte. | Optimize Derivatization: Adjusting the reaction conditions (e.g., using a stronger silylating agent) may favor the formation of a single, fully derivatized product. Confirm with Mass Spectra: Analyze the mass spectrum of each peak to identify the different derivatives. |
| 3. My GC peak for derivatized this compound is tailing. | Active Sites in the GC System: Polar analytes can interact with active sites in the injector liner, column, or detector. Column Contamination: Buildup of non-volatile matrix components in the column. | Inlet Maintenance: Use a deactivated inlet liner and change it regularly. Column Conditioning: Bake the column at a high temperature to remove contaminants. Use a More Inert Column: Consider a column specifically designed for the analysis of polar compounds. |
| 4. I have low recovery of this compound after sample preparation. | Inefficient Extraction: The chosen extraction solvent or method is not effectively extracting this compound from the sample matrix. Analyte Degradation: this compound may be unstable under the extraction or derivatization conditions. | Optimize Extraction: Test different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction). Assess Analyte Stability: Perform stability studies to determine if this compound is degrading during sample processing. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a method for this compound analysis in a fermented product?
A1: The first step is to choose the most appropriate analytical technique based on the available instrumentation, the required sensitivity, and the complexity of the fermented product matrix. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Q2: How should I prepare my fermented product sample for analysis?
A2: A general sample preparation workflow for fermented beverages like kombucha involves centrifugation to remove solid particles, followed by filtration through a 0.2 or 0.45 µm filter. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences like sugars and pigments.
Q3: What are the common challenges when analyzing this compound in fermented products?
A3: Common challenges include matrix interference from other organic acids, sugars, and polyphenols, which can lead to co-elution and affect quantification. For GC-MS, incomplete derivatization and thermal degradation of the analyte can be problematic.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most reliable method for peak identification is to compare the retention time and mass spectrum (for GC-MS and LC-MS) of the peak in your sample to that of a certified this compound standard.
Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound analysis?
A5: LOD and LOQ values are method-dependent and vary with the matrix. For HPLC-UV, the LOD for quinic acid has been reported to be around 10 µg/mL and the LOQ around 30 µg/mL in bee products. LC-MS/MS methods can achieve much lower detection limits. It is crucial to determine the LOD and LOQ for your specific method and matrix during method validation.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Enzymatic Assay |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile derivatives by boiling point and mass-to-charge ratio. | Separation by polarity, detection by mass-to-charge ratio. | Enzymatic conversion of this compound and spectrophotometric detection of a product. |
| Sample Preparation | Filtration, SPE for complex matrices. | Extraction, drying, derivatization. | Filtration, dilution, SPE for complex matrices. | Minimal, may require pH adjustment. |
| LOD/LOQ | µg/mL range. | ng/mL to µg/mL range. | pg/mL to ng/mL range. | µg/mL range. |
| Advantages | Robust, widely available, relatively low cost. | High selectivity and sensitivity, provides structural information. | Very high sensitivity and selectivity, suitable for complex matrices. | High specificity, rapid. |
| Disadvantages | Lower sensitivity, potential for co-elution. | Requires derivatization, potential for analyte degradation at high temperatures. | High instrument cost, potential for matrix effects. | Enzyme availability and stability can be a concern. |
Experimental Protocols
Detailed Methodology 1: HPLC-UV Analysis of this compound
This protocol is a general guideline and should be optimized for your specific fermented product and instrumentation.
-
Sample Preparation:
-
Centrifuge the fermented product sample at 10,000 rpm for 10 minutes to pellet solid materials.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
For highly colored or complex matrices, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge.
-
Dilute the filtered sample with the mobile phase as needed to fall within the calibration range.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm.
-
-
Calibration:
-
Prepare a series of standard solutions of quinic acid in the mobile phase (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak by comparing its retention time to that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Detailed Methodology 2: GC-MS Analysis of this compound (after Derivatization)
This protocol requires derivatization to make the non-volatile this compound amenable to GC analysis.
-
Sample Preparation and Extraction:
-
Follow the sample preparation steps (centrifugation and filtration) as described for the HPLC method.
-
Perform a liquid-liquid extraction of the filtered sample with ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550.
-
-
Calibration and Quantification:
-
Prepare and derivatize a series of quinic acid standards following the same procedure as the samples.
-
Construct a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.
-
Quantify the derivatized this compound in the sample using the calibration curve.
-
Detailed Methodology 3: Enzymatic Assay of this compound
This protocol is based on the spectrophotometric measurement of NADH produced by the action of quinic dehydrogenase.
-
Reagents:
-
Tris-HCl buffer (0.1 M, pH 8.5).
-
NAD+ solution (10 mg/mL in water).
-
Quinic dehydrogenase enzyme solution.
-
Quinic acid standards.
-
Sample (prepared as in the HPLC method, pH adjusted if necessary).
-
-
Assay Procedure:
-
In a cuvette, mix 1.5 mL of Tris-HCl buffer, 0.1 mL of NAD+ solution, and 1.3 mL of water.
-
Add 0.1 mL of the sample or this compound standard.
-
Initiate the reaction by adding 0.1 mL of the quinic dehydrogenase solution.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the this compound concentration.
-
-
Calibration and Quantification:
-
Perform the assay with a series of quinic acid standards to create a calibration curve of reaction rate versus concentration.
-
Determine the concentration of this compound in the sample by comparing its reaction rate to the calibration curve.
-
Visualizations
Caption: HPLC analysis workflow for this compound in fermented products.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Microbial Production of Quinate
Welcome to the technical support center for the microbial production of quinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the microbial production of this compound, offering potential causes and solutions to optimize your experiments.
Low this compound Yield
Low product yield is a frequent challenge in microbial fermentation. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Suboptimal Fermentation Conditions | Optimize temperature, pH, and dissolved oxygen levels. For E. coli, typical starting points are 37°C, pH 7.0, and 30-40% dissolved oxygen, but these may need empirical optimization for your specific strain and process.[1][2] | Increased cell growth and this compound titer. |
| Precursor Limitation | Overexpress key enzymes in the shikimate pathway, such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr), to increase the metabolic flux towards this compound precursors.[3][4] | Enhanced availability of intermediates for the this compound synthesis pathway. |
| Byproduct Formation | Knock out or downregulate genes responsible for competing pathways that drain precursors. For example, deleting the gene for this compound dehydrogenase can prevent the conversion of this compound to downstream products.[3] | Reduced accumulation of unwanted byproducts and redirection of carbon flux towards this compound. |
| Strain Instability | Ensure consistent inoculum preparation and use selective pressure (e.g., antibiotics) if using plasmid-based expression systems. Perform periodic checks of strain integrity. | Consistent and reproducible fermentation performance. |
| Enzyme Inefficiency | If using heterologous enzymes, consider codon optimization for the expression host. Enzyme fusion strategies can also be employed to enhance catalytic efficiency by co-localizing sequential enzymes in a pathway. | Improved specific productivity of the engineered strain. |
High Byproduct Accumulation
The formation of byproducts can reduce the final yield of this compound and complicate downstream processing.
| Byproduct | Potential Cause | Recommended Solutions |
| Shikimate | Inefficient conversion of shikimate pathway intermediates to this compound. | Overexpress the enzyme responsible for the final conversion step to this compound, such as this compound dehydrogenase operating in the reverse direction. |
| Acetate | Overflow metabolism, particularly at high glucose concentrations. | Implement a fed-batch fermentation strategy to maintain a low glucose concentration. Deleting genes involved in acetate formation, such as poxB and ackA-pta, can also be effective. |
| 3-Dehydroshikimate (DHS) | A bottleneck at the shikimate dehydrogenase (SDH) step. | Enhance NADPH availability or introduce a mutated SDH with improved activity to drive the reaction towards shikimate and subsequently this compound. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable microbial host for this compound production?
A1: Escherichia coli is a commonly used host for metabolic engineering and has been successfully engineered for the production of shikimate pathway derivatives, including this compound. Gluconobacter oxydans is another potential host, known for its ability to oxidize various substrates, including this compound, though it may be more relevant for bioconversion processes.
Q2: How can I quantify the concentration of this compound in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying organic acids like this compound. A reversed-phase C18 column with a UV detector is typically used. The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate buffer at a low pH) and an organic solvent like acetonitrile or methanol.
Q3: What are the key metabolic pathways to consider when engineering a microbe for this compound production?
A3: The central pathway is the shikimate pathway, which synthesizes chorismate, a precursor for aromatic amino acids. This compound is an intermediate in or derived from this pathway. Key steps to consider for engineering include increasing the carbon flow into the pathway, blocking competing pathways, and efficiently converting pathway intermediates to this compound.
Q4: Should I use a plasmid-based or a chromosomally integrated expression system?
A4: The choice depends on the specific application. Plasmid-based systems often offer higher gene expression levels but can be unstable without selective pressure. Chromosomal integration provides greater stability, which is advantageous for large-scale industrial fermentations, but may result in lower protein expression levels.
Q5: What are typical fermentation conditions for E. coli producing shikimate pathway derivatives?
A5: Fed-batch fermentation is a common strategy. Typical conditions include a temperature of 30-37°C, a pH maintained around 7.0 with the addition of a base like ammonium hydroxide, and dissolved oxygen controlled at 30-40% of air saturation. A defined mineral salt medium with a controlled feed of a carbon source like glucose is generally used.
Experimental Protocols
Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in a fermentation broth.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your standard curve.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (pH adjusted to ~3.0) and acetonitrile. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength where this compound absorbs (e.g., around 210-230 nm).
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of pure this compound standard in the mobile phase.
-
Create a series of dilutions to generate a standard curve covering the expected concentration range of your samples.
-
Inject the standards into the HPLC system and plot the peak area against the concentration to generate a calibration curve.
-
Fed-Batch Fermentation of E. coli for this compound Production
This protocol outlines a general fed-batch fermentation process.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into a rich medium (e.g., LB or TB) with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (e.g., 250 rpm).
-
-
Fermenter Setup:
-
Prepare the fermentation vessel with a defined batch medium containing mineral salts, a starting carbon source (e.g., glucose), and any necessary supplements.
-
Sterilize the fermenter and medium.
-
Calibrate pH and dissolved oxygen probes.
-
-
Fermentation Process:
-
Inoculate the fermenter with the overnight culture (e.g., to a starting OD600 of 0.1).
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled with the addition of a base).
-
Control the dissolved oxygen level at 30-40% by adjusting the agitation speed and airflow.
-
Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the feeding of a concentrated glucose solution to maintain a low glucose level.
-
If using an inducible promoter, add the inducer (e.g., IPTG) when the culture reaches a desired cell density (e.g., OD600 of 10-20).
-
Continue the fermentation for the desired duration, collecting samples periodically for analysis of cell density, this compound concentration, and byproduct formation.
-
Visualizations
Metabolic Pathway for this compound Production
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Quinate Quantification
For researchers, scientists, and professionals in drug development requiring accurate quantification of quinate (quinic acid), High-Performance Liquid Chromatography (HPLC) remains the analytical method of choice. The validation of these methods is critical to ensure data reliability and reproducibility. This guide provides a detailed comparison of two distinct, validated HPLC methods for this compound quantification, complete with experimental protocols and performance data.
Comparison of Validated HPLC Methods
Two methods are presented here for the quantification of quinic acid. Method 1, developed by Hrobonova et al. (2007), is tailored for the analysis of bee products and employs a combination of reversed-phase and ion-exchange columns. Method 2 is a more general approach for the analysis of organic acids in food matrices, such as fruits, juices, and coffee, utilizing a standard C18 column with a phosphate buffer mobile phase.
| Parameter | Method 1 (Hrobonova et al., 2007) | Method 2 (General Organic Acid Analysis) |
| Column | On-line coupled Separon SGX C18 and Polymer IEX H-form | Reversed-phase C18 column |
| Mobile Phase | 9 mmol/L Sulphuric acid:Methanol (95:5, v/v)[1] | Potassium dihydrogen phosphate buffer (e.g., 0.01 mol/L) with pH adjusted to ~2.6[2][3][4] |
| Flow Rate | 0.8 mL/min[1] | Typically 0.5 - 1.0 mL/min |
| Detection Wavelength | 215 nm | 210 nm |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 µg/mL | Varies, typically in the range of 0.03 - 3.31 µg/mL for similar organic acids |
| Limit of Quantification (LOQ) | 30 µg/mL | Varies, typically in the range of 0.10 - 11.03 µg/mL for similar organic acids |
| Precision (RSD%) | Intra-assay: 3.4 - 4.5%; Inter-assay: 5.3 - 5.8% | Repeatability: < 2.3%; Reproducibility: < 5.0% for similar organic acids |
| Accuracy (Recovery %) | Intra-assay: 96.4 - 97.3%; Inter-assay: 95.6 - 96.2% (calculated from RSD%) | 82 - 110% for similar organic acids |
Experimental Protocols
Method 1: Analysis in Bee Products
This method is optimized for the determination of quinic and shikimic acids in complex matrices like propolis and honey.
1. Standard Preparation:
-
Prepare a stock solution of quinic acid in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 30 µg/mL to 24.1 mg/mL).
2. Sample Preparation:
-
For propolis, perform an ethanol extraction.
-
For honey, dissolve the sample in water.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Columns: Separon SGX C18 coupled with a Polymer IEX H-form column.
-
Mobile Phase: A mixture of 9 mmol/L sulphuric acid and methanol (95:5 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 215 nm.
-
Injection Volume: Not specified, typically 10-20 µL.
4. Validation Procedure:
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Precision: Analyze replicate injections of samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Perform recovery studies by spiking known amounts of quinic acid standard into the sample matrix.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: General Organic Acid Analysis in Food Matrices
This method is a robust approach for the simultaneous determination of several organic acids, including quinic acid, in samples such as fruit juices and coffee.
1. Standard Preparation:
-
Prepare a stock solution of quinic acid and other organic acids of interest in ultrapure water.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.
2. Sample Preparation:
-
Dilute liquid samples (e.g., juices) with ultrapure water.
-
For solid samples (e.g., ground coffee), perform a hot water extraction followed by centrifugation and filtration.
-
Filter all prepared samples through a 0.45 µm filter prior to HPLC analysis.
3. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of 0.01 mol/L potassium dihydrogen phosphate (KH₂PO₄) with the pH adjusted to 2.60 with phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 20 µL.
4. Validation Procedure:
-
Follow a similar validation procedure as outlined in Method 1, assessing linearity, precision, accuracy, LOD, and LOQ according to established guidelines.
Mandatory Visualization
Caption: Workflow for HPLC Method Validation.
References
A Comparative Analysis of Quinate and Shikimate Metabolism: Pathways, Enzymes, and Regulation
For Researchers, Scientists, and Drug Development Professionals
The shikimate and quinate pathways represent a critical metabolic junction in plants, fungi, and bacteria, bridging primary and secondary metabolism. The shikimate pathway is an essential route for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—which are vital for protein synthesis and serve as precursors for a vast array of secondary metabolites. The this compound pathway is primarily involved in the catabolism of this compound, a hydroaromatic compound, and is intricately linked to the shikimate pathway through shared intermediates and enzymes. This guide provides a comprehensive comparative analysis of these two pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Pathway Overview: A Tale of Two Interconnected Routes
The shikimate pathway is a seven-step enzymatic process that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids.[1] In contrast, the this compound pathway allows organisms to utilize this compound as a carbon source by converting it to protocatechuate, which then enters the β-ketoadipate pathway. A key intersection point is the conversion of 3-dehydrothis compound, an intermediate in the shikimate pathway, which can be reversibly converted to this compound by this compound dehydrogenase.[2] Furthermore, shikimate itself can be a substrate for this compound/shikimate dehydrogenase, linking the two pathways directly.[3]
The significance of the shikimate pathway as a target for drug and herbicide development stems from its absence in mammals, making its enzymes attractive targets for selective inhibition.[1] Understanding the interplay with the this compound pathway is crucial, as flux through this interconnected network can influence the efficacy of such inhibitors and the overall metabolic state of the organism.
Quantitative Analysis of Key Enzymes
The efficiency and substrate specificity of the enzymes in the this compound and shikimate pathways are critical determinants of metabolic flux. The following table summarizes key kinetic parameters for shikimate dehydrogenase (SDH) and this compound dehydrogenase (QDH) from Populus trichocarpa, highlighting their distinct substrate preferences.
| Enzyme Family | Gene | Substrate | Km (µM) | Vmax (nmol min-1 mg-1 protein) | kcat (s-1) | kcat/Km (M-1 s-1) |
| Shikimate Dehydrogenase | Poptr1 | Shikimate | 63 ± 5 | 1300 ± 50 | 13.5 | 2.1 x 105 |
| This compound | >5000 | Not Determined | Not Determined | Not Determined | ||
| Poptr5 | Shikimate | 78 ± 7 | 1100 ± 40 | 11.4 | 1.5 x 105 | |
| This compound | >5000 | Not Determined | Not Determined | Not Determined | ||
| This compound Dehydrogenase | Poptr2 | Shikimate | 1200 ± 150 | 45 ± 3 | 0.47 | 3.9 x 102 |
| This compound | 150 ± 20 | 280 ± 15 | 2.9 | 1.9 x 104 | ||
| Poptr3 | Shikimate | 850 ± 110 | 30 ± 2 | 0.31 | 3.6 x 102 | |
| This compound | 110 ± 15 | 250 ± 10 | 2.6 | 2.4 x 104 |
Data adapted from a study on Populus trichocarpa. Kinetic parameters were determined using purified recombinant enzymes.
Experimental Protocols
Spectrophotometric Assay for Shikimate Dehydrogenase (SDH) and this compound Dehydrogenase (QDH) Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of SDH and QDH by monitoring the reduction of NADP+ to NADPH at 340 nm.
Materials:
-
1 M Tris-HCl buffer, pH 8.5
-
100 mM Shikimic acid stock solution
-
100 mM Quinic acid stock solution
-
10 mM NADP+ stock solution
-
Purified enzyme solution (SDH or QDH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture by adding the following components in order:
-
850 µL of distilled water
-
100 µL of 1 M Tris-HCl, pH 8.5 (final concentration: 100 mM)
-
20 µL of 10 mM NADP+ (final concentration: 0.2 mM)
-
Variable volume of substrate stock solution (shikimate or this compound) to achieve the desired final concentration (e.g., for a final concentration of 1 mM, add 10 µL of the 100 mM stock). Adjust the volume of distilled water accordingly to maintain a total volume of 1 ml.
-
A suitable amount of purified enzyme solution. The amount should be determined empirically to ensure a linear reaction rate for at least 1-2 minutes.
-
-
Initiation of the Reaction: Start the reaction by adding the enzyme to the reaction mixture. Mix gently by inverting the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
Calculation of Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Visualizing Metabolic Pathways and Experimental Workflows
Shikimate and this compound Metabolic Pathways
The following diagram illustrates the interconnectedness of the shikimate and this compound pathways, highlighting shared intermediates and key enzymes.
References
cross-validation of different analytical methods for quinate
A Comparative Guide to Analytical Methods for Quinate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for various applications, from metabolic studies to quality control in pharmaceutical production. This guide provides an objective comparison of common analytical methods for this compound analysis, supported by typical performance data and detailed experimental protocols. The selection of an appropriate method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays for the quantification of this compound. It is important to note that while direct cross-validation studies for this compound are not extensively available in the literature, the data presented here are representative of the performance of these methods for similar organic acids.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Enzymatic Assay |
| **Linearity (R²) ** | > 0.995 | > 0.998 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% | 95-105% |
| Precision (% RSD) | < 5% | < 3% | < 10% | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL | 1 - 10 ng/mL | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL | 5 - 50 ng/mL | 0.5 - 5 µM |
| Throughput | Moderate | High | Low to Moderate | High |
| Specificity | Moderate | High | High | High |
| Cost | Low | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for organic acid analysis and can be adapted for this compound quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine quantification of this compound in relatively simple matrices.
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and dilute to a concentration within the calibration range.
-
Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices.
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor the transition of the deprotonated molecular ion of this compound [M-H]⁻ to a specific product ion.
-
Sample Preparation: Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected.
-
Quantification: An internal standard (e.g., a stable isotope-labeled this compound) is added to all samples and standards. A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is suitable for the analysis of this compound after a derivatization step to increase its volatility.[1]
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the derivatized this compound from other components.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Derivatization: this compound is converted to a volatile derivative (e.g., a trimethylsilyl (TMS) ester) by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Sample Preparation: The sample is dried, and the residue is reconstituted in a suitable solvent before adding the derivatizing agent and heating to complete the reaction.
-
Quantification: A calibration curve is prepared by derivatizing and analyzing a series of this compound standards. Quantification is based on the peak area of a characteristic ion of the derivatized this compound.
Enzymatic Assay
Enzymatic assays are highly specific and can be adapted for high-throughput screening. This method relies on the enzymatic conversion of this compound by this compound dehydrogenase.
-
Principle: this compound dehydrogenase catalyzes the NAD⁺-dependent oxidation of this compound to 3-dehydrothis compound, with the concomitant production of NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Tris-HCl buffer (pH 8.5-9.0)
-
NAD⁺ solution
-
This compound dehydrogenase enzyme preparation
-
This compound standards and samples
-
-
Procedure:
-
In a microplate well, add the buffer, NAD⁺ solution, and the sample or standard.
-
Initiate the reaction by adding the this compound dehydrogenase enzyme.
-
Measure the absorbance at 340 nm at regular intervals to determine the rate of NADH formation.
-
-
Quantification: The rate of the reaction is proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the reaction rate for the this compound standards against their concentrations.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Workflow for the cross-validation of analytical methods for this compound.
Caption: Enzymatic conversion of this compound for quantification.
References
Quinate vs. Shikimate: A Comparative Guide for Evaluating Metabolic Status
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, the identification of sensitive and specific biomarkers is paramount for diagnosing diseases, monitoring therapeutic interventions, and understanding physiological states. Among the myriad of small molecules, quinate and shikimate have garnered interest due to their central roles in metabolism. While structurally similar and biochemically linked, their distinct positions in primary and secondary metabolic pathways suggest they may serve as unique indicators of metabolic status. This guide provides a comprehensive comparison of this compound and shikimate as potential biomarkers, supported by experimental data and detailed methodologies, to aid researchers in their selection and application.
Shikimate is a key intermediate in the shikimate pathway, an essential metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Crucially, this pathway is absent in mammals, making it an attractive target for the development of antimicrobial agents and herbicides.[2] this compound, on the other hand, is a secondary metabolite formed from 3-dehydrothis compound, an intermediate in the shikimate pathway.[3] While it can be channeled back into the shikimate pathway, its synthesis represents a branch point from primary metabolism, suggesting its levels may reflect different aspects of metabolic flux compared to shikimate.[3]
Biochemical and Functional Comparison
| Feature | This compound | Shikimate | Significance as a Biomarker |
| Metabolic Role | Secondary Metabolite | Primary Metabolite | Shikimate levels may more directly reflect the core activity of aromatic amino acid biosynthesis, while this compound may indicate flux into secondary metabolic pathways or a storage pool of shikimate pathway intermediates. |
| Biochemical Pathway | Derived from 3-dehydrothis compound, an intermediate of the shikimate pathway. | A central intermediate in the seven-step shikimate pathway leading to chorismate. | Perturbations in the shikimate pathway due to disease or therapeutic intervention could lead to differential accumulation of this compound versus shikimate. |
| Enzymatic Regulation | Primarily synthesized by this compound dehydrogenase (QDH). | Primarily synthesized via the action of shikimate dehydrogenase (SDH). | The presence and activity of specific dehydrogenases (QDH vs. SDH) can determine the relative abundance of this compound and shikimate. Some organisms have distinct enzymes, while others have bifunctional enzymes. |
| Known Functions | Involved in plant defense as a feeding deterrent; precursor for the synthesis of some pharmaceuticals. | Essential precursor for aromatic amino acids, which are vital for protein synthesis and as precursors for other essential molecules. | Elevated this compound may be indicative of a stress response, particularly in plant-based studies. The clinical relevance in mammals is less defined. Altered shikimate could indicate a fundamental shift in anabolic processes. |
Quantitative Data Summary
The following tables summarize key quantitative data comparing the enzymatic production of this compound and shikimate, as well as their relative abundance in a biological system.
Table 1: Michaelis-Menten Constants (Km) of Dehydrogenases for this compound and Shikimate Substrates in Populus trichocarpa
| Enzyme | Substrate | Km (µM) | Significance |
| Poptr2 (QDH) | This compound | 130 ± 20 | Higher affinity for this compound, indicating its primary role as a this compound dehydrogenase. |
| Shikimate | 1100 ± 100 | Lower affinity for shikimate. | |
| Poptr3 (QDH) | This compound | 70 ± 10 | High affinity for this compound. |
| Shikimate | > 5000 | Very low affinity for shikimate. | |
| Poptr1 (SDH) | Shikimate | 60 ± 10 | High affinity for shikimate, confirming its role as a shikimate dehydrogenase. |
| This compound | No activity | Specific for shikimate. | |
| Poptr5 (SDH) | Shikimate | 50 ± 10 | High affinity for shikimate. |
| This compound | No activity | Specific for shikimate. |
Table 2: Relative Abundance of this compound and Shikimate in Chinese Olive (Canarium album) Fruit
While direct comparative studies in human or animal models of metabolic disease are limited, studies in plants can provide insights into the relative flux through these pathways. In the fruit of the Chinese olive, this compound content was found to be significantly more abundant than shikimate at all developmental stages. This was attributed to the high expression levels of this compound dehydrogenase (QDH) type enzymes compared to "typical" shikimate dehydrogenases (SDH). This suggests that in biological systems with active QDH, this compound can be a major metabolic sink for shikimate pathway intermediates.
Experimental Protocols
Protocol 1: Quantification of this compound and Shikimate in Biological Samples by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound and shikimate in biological fluids (e.g., plasma, urine) or tissue extracts.
1. Sample Preparation (from Biofluids)
-
Objective: To extract polar metabolites and remove interfering substances like proteins and lipids.
-
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., isotopically labeled shikimic acid, if available)
-
Centrifuge capable of 14,000 x g and 4°C
-
0.22 µm syringe filters
-
-
Procedure:
-
Thaw frozen samples (e.g., plasma, serum, urine) on ice.
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For analysis, the supernatant can be directly injected or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration.
-
Filter the final extract through a 0.22 µm syringe filter before transferring to an autosampler vial.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify this compound and shikimate.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
-
-
LC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice. For highly polar analytes, a HILIC column could also be considered.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-80% B
-
8-10 min: 80-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Shikimate: Precursor ion (m/z) 173.05 -> Product ions (e.g., m/z 111.04, 129.05)
-
This compound: Precursor ion (m/z) 191.06 -> Product ions (e.g., m/z 85.03, 93.03)
-
Note: These transitions should be optimized for the specific instrument used.
-
-
Ion Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
-
3. Data Analysis and Quantification
-
Construct a calibration curve using serial dilutions of pure this compound and shikimate standards.
-
Integrate the peak areas of the MRM transitions for the analytes and internal standards in the samples.
-
Calculate the concentration of each analyte in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The interconnected biosynthesis of shikimate and this compound.
Caption: Experimental workflow for biomarker discovery and validation.
Conclusion and Future Directions
The distinct metabolic positioning of this compound and shikimate makes them intriguing candidates as biomarkers for metabolic status. Shikimate, as a cornerstone of primary metabolism in many organisms, may serve as a robust indicator of anabolic activity and the integrity of the aromatic amino acid biosynthesis pathway. In contrast, this compound levels could reflect the diversion of metabolic flux into secondary pathways, potentially in response to specific stressors or physiological conditions.
The provided data from plant biochemistry highlights the enzymatic basis for differential production of these metabolites. However, a significant knowledge gap exists regarding their comparative utility as biomarkers in animal models and human diseases. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound and shikimate levels in well-defined cohorts for metabolic diseases such as diabetes, metabolic syndrome, and cancer are needed.
-
Flux Analysis: Stable isotope tracing studies could elucidate the dynamic flux through the this compound and shikimate pathways under different metabolic conditions.
-
Clinical Validation: Large-scale clinical studies are required to validate the sensitivity and specificity of this compound and/or shikimate as diagnostic or prognostic biomarkers.
By leveraging the detailed experimental protocols and understanding the fundamental biochemical differences outlined in this guide, researchers are better equipped to explore the potential of this compound and shikimate as informative biomarkers in their specific areas of investigation.
References
A Comparative Guide to Inter-Laboratory Quinate Measurement
This guide provides a comprehensive comparison of analytical methodologies for the quantification of quinate, a key metabolite in various biological systems. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical techniques for their specific research needs.
Quantitative Data Summary
The performance of various analytical methods for this compound quantification reported in scientific literature is summarized below. This table serves as a virtual inter-laboratory comparison, highlighting the key performance characteristics of each technique.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| LC-MS/MS | Plant, Microbial, Food | < 0.5 ng/mL | - | > 10,000-fold | - | [1] |
| HPLC | Bee Products | 10 µg/mL | 30 µg/mL | - | - | [2] |
| GC-MS | Plasma | 12.2 µg/L (for quinine) | 40.6 µg/L (for quinine) | up to 10,000 µg/L (for quinine) | 89.8 - 97.2 | [3] |
Note: Data for GC-MS is for quinine, a structurally related compound, as specific inter-laboratory data for this compound was not available. This data is provided for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods reported in peer-reviewed literature.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound in various biological matrices.[1]
-
Sample Preparation:
-
Homogenize the sample material (e.g., plant tissue, microbial culture, food product).
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove interfering substances.
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
-
Data Analysis:
-
Quantification is typically performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. An internal standard is used to ensure accuracy.
-
2. High-Performance Liquid Chromatography (HPLC) with UV Detection
A robust and widely available method for the quantification of this compound, particularly in samples with higher concentrations.[2]
-
Sample Preparation:
-
Extraction of the sample with a suitable solvent (e.g., ethanol for bee products).
-
Filtration of the extract to remove particulate matter.
-
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A combination of a reversed-phase C18 column and an ion-exchange column.
-
Mobile Phase: Isocratic elution with a mixture of dilute sulfuric acid and methanol.
-
Detection: UV absorbance at 215 nm.
-
-
Data Analysis:
-
Quantification is based on the peak area of this compound in the chromatogram, calibrated against a standard curve of known concentrations.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization of the non-volatile this compound to make it amenable to gas chromatography.
-
Sample Preparation:
-
Extraction of this compound from the sample matrix.
-
Derivatization of the extract using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to create a volatile derivative.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
-
Data Analysis:
-
Quantification is achieved by Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic compounds in plants and microorganisms.
Caption: Biosynthesis of this compound from 3-dehydrothis compound, an intermediate of the shikimate pathway.
Experimental Workflow for this compound Quantification
This diagram outlines a typical workflow for the quantitative analysis of this compound from a biological sample.
Caption: A generalized workflow for the quantification of this compound from sample collection to data reporting.
Logical Relationship of Analytical Methods
This diagram illustrates the relationship between the different analytical techniques and their key characteristics for this compound measurement.
Caption: Relationships between analytical methods for this compound and their primary characteristics.
References
accuracy and precision of quinate quantification methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of quinate is crucial for various applications, from studying plant metabolism to quality control in the food and pharmaceutical industries. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by available experimental data to aid in selecting the most suitable technique for your research needs.
This document outlines the performance of four principal methods for this compound quantification: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Summary
The following table summarizes the key performance metrics for each this compound quantification method, compiled from validated analytical procedures.
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Linearity (r²) |
| UPLC-MS/MS | Quinic Acid & 18 other phytochemicals | 8.60 x 10⁻¹⁰ - 2.18 x 10⁻⁶ mg/mL | 2.60 x 10⁻⁹ - 6.63 x 10⁻⁶ mg/mL | Intra-day: ≤ 2.96%, Inter-day: ≤ 2.89% | 95.78 - 101.44% | ≥ 0.9982 |
| HPLC-UV | Quinic Acid & Shikimic Acid | 10 µg/mL | 30 µg/mL | Intra-assay: 3.4-4.5%, Inter-assay: 5.3-5.8% | Intra-assay: 2.7-3.6%, Inter-assay: 3.8-4.4% | > 0.999 |
| GC-MS | Quinic Acid | < 0.5 ng/mL (as TMS derivative) | Not Specified | Consistently below 5% | Not Specified | Not Specified |
| Capillary Electrophoresis | Quinic Acid & other short-chain organic acids | 0.005 - 1.6 mM | Not Specified | Not Specified | Not Specified | Not Specified |
Methodologies and Experimental Protocols
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS stands out for its high sensitivity, selectivity, and throughput, making it ideal for detecting trace amounts of this compound in complex matrices.[1]
Experimental Protocol (Based on a method for phytochemicals in Ficus species): [2]
-
Sample Preparation: Ethanolic extraction of the sample material.
-
Chromatography: Waters ACQUITY UPLC BEH™ C18 column (1.7 µm, 2.1 mm × 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Detection: Tandem mass spectrometry in Multiple-Reaction Monitoring (MRM) mode.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique that offers reliable quantification of this compound, particularly at higher concentrations.
Experimental Protocol (Based on a method for organic acids in bee products): [3]
-
Sample Preparation: Sample extraction with an appropriate solvent.
-
Chromatography: On-line coupled Separon SGX C18 and Polymer IEX H-form columns.
-
Mobile Phase: Sulphuric acid (9 mmol/L) and methanol (95:5) mixture.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV spectrophotometric detection at 215 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for this compound analysis, especially when high sensitivity is required. A critical step in this method is the derivatization of the non-volatile quinic acid to a volatile form, typically a trimethylsilyl (TMS) derivative.[4]
Experimental Protocol (General approach):
-
Sample Preparation: Extraction of this compound from the sample matrix.
-
Derivatization: The dried extract is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
-
Gas Chromatography: Separation is performed on a capillary column (e.g., DB-5).
-
Mass Spectrometry: Detection and quantification are achieved using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative separation technique with high efficiency and low sample and reagent consumption.
Experimental Protocol (Based on a method for short-chain organic acids): [1]
-
Sample Preparation: Extraction and dilution of the sample.
-
Capillary: Uncoated fused-silica capillary (e.g., 57 cm x 50 µm I.D.).
-
Separation Buffer: 0.5 M H₃PO₄, 0.5 mM cetyltrimethylammonium bromide, with pH adjusted to 6.25 with NaOH.
-
Applied Potential: -10 kV.
-
Detection: UV detection at 200 nm.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of a typical this compound quantification experiment, the following diagram illustrates the key steps from sample collection to data analysis.
The shikimate pathway is a key metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. This compound is an important intermediate in this pathway. The following diagram illustrates the central role of this compound.
References
- 1. Development and validation of a capillary electrophoresis method for the measurement of short-chain organic acids in natural rubber latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Specificity of Enzymatic Assays for Quinate Dehydrogenase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic assays is paramount for accurate and reproducible results. This guide provides a detailed comparison of enzymatic assays for quinate dehydrogenase (QDH), offering insights into its substrate specificity and performance relative to other enzymes, supported by experimental data.
This compound dehydrogenase (QDH, EC 1.1.1.24) is an oxidoreductase that catalyzes the reversible conversion of L-quinate to 3-dehydrothis compound, utilizing NAD+ as a cofactor.[1] This enzyme plays a role in the biosynthesis of aromatic amino acids through the shikimate pathway.[2][3] A key challenge in assaying QDH is its potential cross-reactivity with the structurally similar substrate shikimate, which is acted upon by shikimate dehydrogenase (SDH, EC 1.1.1.25).[2][4] This guide explores the factors influencing the specificity of QDH assays to aid in the design of robust and reliable experiments.
Comparative Analysis of Substrate Specificity
The specificity of QDH is often evaluated by comparing its kinetic parameters with its primary substrate, this compound, against those with shikimate. Various studies have characterized QDH from different organisms, revealing a spectrum of substrate preferences.
For instance, a study on this compound/shikimate dehydrogenase (QSDH) from Corynebacterium glutamicum demonstrated a clear preference for this compound over shikimate. At the optimal pH for this compound (pH 9.0-9.5), the KM value for this compound was significantly lower than for shikimate, indicating a higher affinity for this compound. Conversely, some enzymes, like the YdiB protein from Escherichia coli, exhibit broad specificity, acting on both this compound and shikimate with either NAD+ or NADP+ as a cofactor. In plants like Populus trichocarpa, distinct genes encode for enzymes with either predominant QDH or SDH activity, with the QDH-specific enzymes showing only residual activity with shikimate.
| Enzyme Source | Substrate | KM (mM) | Vmax (U/mg) | Cofactor | Optimal pH | Reference |
| Corynebacterium glutamicum QSDH | This compound | 2.37 | - | NAD+ | 9.0-9.5 | |
| Shikimate | 53.88 | - | NAD+ | 10.0-10.5 | ||
| Populus trichocarpa Poptr2 (QDH) | This compound | - | - | NADP+ | 8.5 | |
| Shikimate | - | (residual activity) | NADP+ | 8.5 | ||
| Populus trichocarpa Poptr3 (QDH) | This compound | - | - | NADP+ | 8.5 | |
| Shikimate | - | (residual activity) | NADP+ | 8.5 |
Note: '-' indicates data not provided in the cited source.
Experimental Protocols
Accurate determination of QDH activity relies on well-defined experimental protocols. Below is a typical methodology for a spectrophotometric QDH assay.
Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is adapted from studies on plant and bacterial QDH.
Materials:
-
Purified QDH enzyme
-
L-Quinate solution (substrate)
-
NAD+ or NADP+ solution (cofactor)
-
Buffer solution (e.g., 75 mM Trizma base-HCl, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, NAD(P)+, and the purified enzyme solution. The final volume is typically 1 ml.
-
Incubate the mixture at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the L-quinate substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.
-
Record the initial rate of the reaction (the linear portion of the absorbance versus time curve).
-
Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.2 x 10³ L mol⁻¹cm⁻¹).
To assess substrate specificity:
-
Perform parallel assays using shikimate as the substrate.
-
Vary the substrate concentration (e.g., from 0.5 µM to 5 mM) to determine the KM and Vmax values by fitting the data to the Michaelis-Menten equation.
Visualizing the this compound Dehydrogenase Reaction and Experimental Workflow
To better illustrate the enzymatic reaction and the assay workflow, the following diagrams have been generated.
This compound Dehydrogenase in the Shikimate Pathway
QDH is an integral part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria. The pathway starts with phosphoenolpyruvate and erythrose 4-phosphate and leads to the production of chorismate, a precursor for tryptophan, tyrosine, and phenylalanine. QDH catalyzes a side reaction, converting 3-dehydrothis compound to this compound.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Evolution of a secondary metabolic pathway from primary metabolism: shikimate and this compound biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phytotoxicity of Quinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phytotoxicity of quinate and its naturally occurring analogs, supported by experimental data. This compound, a natural plant metabolite, has demonstrated herbicidal potential, making it and its derivatives subjects of interest for the development of novel, potentially bio-based herbicides.
Data Presentation: Quantitative Phytotoxicity
The following table summarizes the available quantitative data on the phytotoxicity of this compound and its analogs. Direct comparisons are limited by the availability of studies testing these compounds on the same species under identical conditions.
| Compound | Test Species | Parameter | Value | Reference |
| This compound | Papaver rhoeas (Corn Poppy) | ED50 (Shoot Fresh Weight Reduction) at 4 true leaves | 52 mM | [1] |
| Papaver rhoeas (Corn Poppy) | ED50 (Shoot Fresh Weight Reduction) at 6-8 true leaves | 62 mM | [1] | |
| Caffeic Acid | Setaria viridis (Green Foxtail) | Stem Length Inhibition | High | [2][3] |
| 4-Caffeoylquinic Acid (4-CQA) | Setaria viridis (Green Foxtail) | Stem Length Inhibition | Moderate-High | [2] |
| 5-Caffeoylquinic Acid (5-CQA) | Setaria viridis (Green Foxtail) | Stem Length Inhibition | Moderate | |
| 3-Caffeoylquinic Acid (3-CQA) | Setaria viridis (Green Foxtail) | Stem Length Inhibition | Low |
Note: The data for this compound and its caffeoylquinic acid (CQA) analogs were obtained from different studies using different plant species and methodologies. Therefore, the phytotoxicity levels are not directly comparable. The CQA data indicates a relative order of phytotoxicity (Caffeic Acid > 4-CQA > 5-CQA > 3-CQA) based on observed inhibitory effects.
Experimental Protocols
The following is a generalized protocol for assessing the phytotoxicity of chemical compounds on plants, based on common methodologies.
Seed Germination and Seedling Growth Inhibition Assay
1. Plant Material and Growth Conditions:
- Select target plant species (e.g., Papaver rhoeas, Setaria viridis, Lepidium sativum, Sinapis alba).
- Seeds are surface-sterilized to prevent microbial contamination.
- Plants are grown in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.
2. Preparation of Test Solutions:
- The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., distilled water, ethanol, or DMSO). A dilution series is prepared to determine dose-dependent effects.
- A control group with the solvent alone is included.
3. Phytotoxicity Assay (Petri Dish Method):
- Petri dishes are lined with filter paper.
- A specific number of seeds are placed on the filter paper in each dish.
- A defined volume of the test solution is added to each petri dish to saturate the filter paper.
- The petri dishes are sealed and incubated in a growth chamber under controlled conditions.
- After a set period (e.g., 3-7 days), the germination percentage, root length, and shoot length are measured.
- The percentage of inhibition for each parameter is calculated relative to the control group.
4. Whole Plant Assay (Pot Experiment):
- Seedlings are grown in pots containing a suitable substrate (e.g., soil, sand, or a soil-less mix).
- At a specific growth stage (e.g., 4-6 true leaves), the plants are treated with the test solutions via foliar spray or soil drench.
- After a defined period (e.g., 14-21 days), phytotoxicity is assessed by measuring parameters such as plant height, fresh and dry biomass, and visual symptoms of injury (e.g., chlorosis, necrosis).
5. Data Analysis:
- The effective dose that causes 50% inhibition (ED50) or the concentration that causes 50% inhibition (IC50) is calculated for each parameter using dose-response curve analysis.
Mandatory Visualizations
Diagram of Experimental Workflow
Caption: Experimental workflow for phytotoxicity assessment.
Proposed Mode of Action of this compound
The phytotoxic effects of exogenously applied this compound are not attributed to the direct inhibition of the shikimate pathway, as is the case with herbicides like glyphosate. Instead, current research suggests that high concentrations of this compound lead to broader metabolic disruptions.
Studies have indicated that the mode of action of this compound appears to be related to general disturbances in the carbon and nitrogen metabolism of the plant. This contrasts with the specific enzymatic inhibition characteristic of many synthetic herbicides.
Caption: Proposed mode of action for this compound phytotoxicity.
References
- 1. Physiological Approach to the Use of the Natural Compound this compound in the Control of Sensitive and Resistant Papaver rhoeas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin [frontiersin.org]
Quinate as a Bio-Based Precursor for Industrial Chemicals: A Comparative Guide
A promising renewable feedstock, quinate, is emerging as a viable starting material for the bio-manufacture of key industrial chemicals such as adipic acid, muconic acid, and catechol. This guide provides a comparative analysis of this compound-based production routes against traditional petrochemical methods, supported by available experimental data and detailed methodologies.
Currently, the industrial production of these chemicals relies heavily on petroleum-based feedstocks, contributing to significant environmental concerns, including the emission of potent greenhouse gases like nitrous oxide (N2O) in the case of adipic acid production. The transition to bio-based pathways using renewable resources like this compound, which can be derived from biomass, offers a more sustainable alternative.
Comparison of Production Routes
The validation of this compound as a precursor hinges on its efficient conversion into platform chemicals that can then be transformed into valuable industrial products. The primary route involves the microbial conversion of this compound to key intermediates of the shikimate pathway, such as 3-dehydroshikimate (DHS), which can then be channeled towards the synthesis of muconic acid and catechol. Adipic acid can subsequently be produced through the hydrogenation of muconic acid.
| Target Chemical | Conventional Production Method | This compound-Based Production Method | Key Advantages of this compound Route |
| Adipic Acid | Oxidation of cyclohexanol/cyclohexanone (KA oil) with nitric acid. | Two-step process: 1. Microbial conversion of this compound to muconic acid. 2. Catalytic hydrogenation of muconic acid. | Eliminates the use of nitric acid and the associated N2O emissions. Utilizes a renewable feedstock. |
| Muconic Acid | Not produced on a large industrial scale; primarily a bio-based product. | Direct microbial fermentation of this compound. | Provides a direct route to a versatile platform chemical from a renewable source. |
| Catechol | Hydroxylation of phenol with hydrogen peroxide. | Microbial conversion of this compound via protocatechuate. | Avoids the use of petroleum-derived phenol and hazardous peroxides. |
Quantitative Data on this compound-Based Production
While research into the direct conversion of this compound to these industrial chemicals is ongoing, data from closely related bioconversion pathways demonstrate the potential of this approach.
| Conversion Step | Organism/Catalyst | Substrate | Product | Titer/Yield | Reference |
| This compound to Protocatechuate | Co-culture of recombinant Gluconobacter oxydans strains | This compound | Protocatechuate | Nearly quantitative conversion | [1] |
| Glucose to Muconic Acid (via DHS) | Engineered Escherichia coli | Glucose | Muconic Acid | 1.34 g/L | [2] |
| Glucose to Muconic Acid (via DHS) | Engineered Saccharomyces cerevisiae | Glucose | 22.5 g/L | [3] | |
| Muconic Acid to Adipic Acid | 10% Pt on carbon | Muconic Acid | Adipic Acid | 97% (mol/mol) |
Note: Data for direct conversion of this compound to muconic acid and catechol with high titers are still emerging in publicly available literature.
Signaling Pathways and Experimental Workflows
The bio-production of industrial chemicals from this compound leverages engineered metabolic pathways in microorganisms. Below are diagrams illustrating these pathways and a typical experimental workflow.
Experimental Protocols
Microbial Production of Muconic Acid from a Shikimate Pathway Intermediate (e.g., DHS)
This protocol is adapted from studies on muconic acid production in engineered E. coli.
1. Strain and Plasmid Construction:
-
The genes encoding 3-dehydroshikimate dehydratase (aroZ), protocatechuate decarboxylase (aroY), and catechol 1,2-dioxygenase (catA) are cloned into an appropriate expression vector (e.g., pTrc99A).
-
The resulting plasmid is transformed into a suitable E. coli host strain, which may have additional genetic modifications to enhance precursor supply.
2. Culture Medium and Conditions:
-
Seed Culture: A single colony is inoculated into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and incubated overnight at 37°C with shaking.
-
Production Culture: The seed culture is used to inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., glucose), the appropriate antibiotic, and an inducer for gene expression (e.g., IPTG).
-
The culture is incubated at a controlled temperature (e.g., 30°C) with vigorous shaking for a specified period (e.g., 48-72 hours).
3. Product Extraction and Analysis:
-
The culture broth is centrifuged to remove the cells.
-
The supernatant is acidified to a low pH (e.g., pH 2) to precipitate the muconic acid.
-
The precipitate is collected by centrifugation or filtration and can be further purified by recrystallization.
-
The concentration of muconic acid is quantified using High-Performance Liquid Chromatography (HPLC).
Catalytic Hydrogenation of Muconic Acid to Adipic Acid
This protocol describes a typical procedure for the chemical conversion of muconic acid to adipic acid.
1. Reaction Setup:
-
A solution of muconic acid in a suitable solvent (e.g., water or ethanol) is prepared.
-
A hydrogenation catalyst, such as 10% Platinum on activated carbon (Pt/C), is added to the solution.
-
The reaction mixture is placed in a high-pressure reactor.
2. Hydrogenation Reaction:
-
The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 500 psi).
-
The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) for a set duration (e.g., 2-4 hours).
3. Product Isolation and Analysis:
-
After the reaction, the catalyst is removed by filtration.
-
The solvent is evaporated to obtain the crude adipic acid.
-
The product can be purified by recrystallization.
-
The purity and yield of adipic acid are determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Conclusion
The validation of this compound as a precursor for industrial chemicals is a significant step towards a more sustainable chemical industry. While direct, high-yield conversion data from this compound is still an active area of research, the existing evidence from related biosynthetic pathways is highly encouraging. The development of robust and efficient microbial strains capable of utilizing this compound, coupled with optimized fermentation and downstream processing, will be crucial for the commercial viability of this renewable feedstock. Continued research in metabolic engineering and biocatalysis is expected to further unlock the potential of this compound as a green alternative to petrochemicals.
References
A Comparative Genomic Guide to Quinate Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quinate pathway enzymes, focusing on their genomic and functional evolution, and kinetic properties. The information presented is collated from recent scientific literature to aid in research and development efforts targeting this pathway.
The this compound pathway is a branch of the central shikimate pathway, leading to the synthesis of this compound, a precursor for various secondary metabolites in plants and a catabolic substrate in some microbes.[1][2] The key enzyme in this pathway is this compound dehydrogenase (QDH), which catalyzes the reversible oxidation of this compound to 3-dehydrothis compound.[3] Comparative genomic studies have revealed that QDHs have evolved from shikimate dehydrogenases (SDHs) through gene duplication and subsequent functional diversification, a process known as neofunctionalization.[4][5] This guide explores the nuances of these enzymes across different organisms.
Comparative Kinetic Properties of this compound and Shikimate Dehydrogenases
The functional divergence of QDH from SDH is reflected in their kinetic parameters. The following table summarizes the kinetic data for QDH and SDH enzymes from various organisms, highlighting their substrate specificity and cofactor preference.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol s-1 mg-1) | Cofactor | Reference |
| Poptr2 (QDH) | Populus trichocarpa | This compound | 624 ± 28 | 0.150 ± 0.030 | NAD+ | |
| Poptr3 (QDH) | Populus trichocarpa | This compound | 299 ± 50 | 0.103 ± 0.006 | NAD+ | |
| Poptr1 (DQD/SDH) | Populus trichocarpa | Shikimate | 102 ± 10 | 1.1 ± 0.04 | NADP+ | |
| Poptr5 (DQD/SDH) | Populus trichocarpa | Shikimate | 120 ± 10 | 1.3 ± 0.05 | NADP+ | |
| CglQSDH | Corynebacterium glutamicum | This compound | - | - | NAD(H) | |
| CglQSDH | Corynebacterium glutamicum | Shikimate | - | - | NAD(H) |
Note: '-' indicates data was not explicitly quantified in the provided search results.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound pathway enzymes.
Protocol 1: Phylogenetic Analysis of DHQD-SDH and QDH Proteins
This protocol outlines the steps for constructing a phylogenetic tree to illustrate the evolutionary relationships between dehydrothis compound dehydratase-shikimate dehydrogenase (DHQD-SDH) and this compound dehydrogenase (QDH) protein sequences.
-
Sequence Retrieval: Obtain protein sequences of DHQD-SDH and QDH from various plant species from public databases such as NCBI and Phytozome.
-
Sequence Alignment: Perform multiple sequence alignment of the retrieved protein sequences using software like DNAMAN 6.0 or MEGA 5.0.
-
Phylogenetic Tree Construction: Construct the phylogenetic tree using the Neighbor-Joining method with evolutionary distances computed using the ρ-distance model.
-
Bootstrap Analysis: Evaluate the statistical significance of the tree nodes by performing a bootstrap analysis with 1,000 replicates.
-
Tree Visualization: Visualize and annotate the phylogenetic tree, indicating bootstrap scores and color-coding specific sequence motifs.
Protocol 2: Spectrophotometric Measurement of Enzyme Activities
This protocol describes the method for determining the dehydrogenase activity of recombinant proteins with shikimate and this compound as substrates by measuring the production of NADPH or NADH.
-
Reaction Mixture Preparation: Prepare a standard reaction mixture containing:
-
0.01 to 0.1 mg/ml purified His6-tagged enzyme.
-
200 µM NADP+ or 250 µM NAD+.
-
75 mM Trizma base-HCl (pH 8.5).
-
Varying concentrations of shikimate or this compound (5 µM to 5 mM).
-
-
Reaction Initiation: Initiate the reaction in a total volume of 1 ml by adding the substrate (shikimate or this compound).
-
Spectrophotometric Measurement: Measure the production of NADPH or NADH by monitoring the increase in absorbance at 340 nm.
-
Kinetic Parameter Determination: Determine the Vmax and Km values for each enzyme with both substrates at the optimal pH (8.5) using at least 12 different substrate concentrations. The data should be fitted to hyperbolic Michaelis-Menten saturation curves.
Protocol 3: Site-Directed Mutagenesis
This protocol details the process of introducing specific mutations into the gene sequence of an enzyme to study the effect of particular amino acid residues on its function.
-
Template Plasmid: Use a plasmid (e.g., pMAL-c2X) harboring the wild-type gene of the target enzyme (e.g., CsDQD/SDHs) as a template.
-
Mutagenesis Primer Design: Design specific oligonucleotide primers containing the desired mutation.
-
Mutagenesis Reaction: Perform the site-directed mutagenesis reaction using a commercially available kit.
-
Transformation and Selection: Transform the mutated plasmids into a suitable E. coli strain and select for successful transformants.
-
Sequence Verification: Verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express and purify the mutant recombinant protein using the same protocol as for the wild-type protein.
-
Functional Analysis: Analyze the enzymatic activity of the mutant protein to determine the impact of the mutation.
Visualizing the this compound Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound metabolic pathway and a typical experimental workflow for its study.
Caption: The this compound Metabolic Pathway branching from the Shikimate Pathway.
Caption: Experimental workflow for comparative genomic analysis of QDH/SDH enzymes.
References
- 1. juliofdiaz.github.io [juliofdiaz.github.io]
- 2. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-substrate complexes of the this compound/shikimate dehydrogenase from Corynebacterium glutamicum enable new insights in substrate and cofactor binding, specificity, and discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]
A Comparative Guide to the Antioxidant Activity of Quinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various quinate derivatives, supported by experimental data from peer-reviewed studies. This compound derivatives, esters of quinic acid commonly found in plants, are of significant interest for their potential health benefits, largely attributed to their antioxidant properties. This document summarizes quantitative antioxidant activity data, details common experimental protocols, and visualizes a key signaling pathway and a typical experimental workflow.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound derivatives is frequently evaluated using radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the IC50 values for various this compound derivatives from the literature. For a standardized comparison, all values have been converted to micromolar (µM).
| Compound | Assay | IC50 (µM) | Reference(s) |
| Caffeoylquinic Acids (CQAs) | |||
| 3-O-caffeoylquinic acid (Neochlorogenic acid) | DPPH | ~37.2 - 38.9 | [1] |
| ABTS | ~246.9 - 258.2 | [1] | |
| 4-O-caffeoylquinic acid (Cryptochlorogenic acid) | DPPH | ~37.2 - 38.9 | [1] |
| ABTS | ~246.9 - 258.2 | [1] | |
| 5-O-caffeoylquinic acid (Chlorogenic acid) | DPPH | ~37.2 - 38.9 | [1] |
| ABTS | ~246.9 - 258.2 | ||
| Dicaffeoylquinic Acids (diCQAs) | |||
| 1,3-dicaffeoylquinic acid | DPPH | ~9.7 - 96.8 | |
| 3,4-dicaffeoylquinic acid | DPPH | ~11.6 - 38.7 | |
| 3,5-dicaffeoylquinic acid | DPPH | ~9.9 - 40.7 | |
| Superoxide Scavenging | ~5.6 | ||
| 4,5-dicaffeoylquinic acid | DPPH | ~10.8 - 29.0 | |
| Superoxide Scavenging | ~5.0 | ||
| 3,5-dicaffeoyl-epi-quinic acid | DPPH | ~10.8 | |
| Superoxide Scavenging | ~5.6 | ||
| 1,3-dicaffeoyl-epi-quinic acid | DPPH | ~11.2 | |
| Superoxide Scavenging | ~5.0 | ||
| Galloyl Quinic Acids | |||
| 5-O-galloylquinic acid | DPPH | < 30 | |
| Superoxide Scavenging | < 30 | ||
| Hydroxyl Radical Scavenging | < 30 | ||
| 3,5-di-O-galloylquinic acid | DPPH | < 30 | |
| Superoxide Scavenging | < 30 | ||
| Hydroxyl Radical Scavenging | < 30 | ||
| 3,4,5-tri-O-galloylquinic acid | DPPH | < 30 | |
| Superoxide Scavenging | < 30 | ||
| Hydroxyl Radical Scavenging | < 30 | ||
| Standards | |||
| Ascorbic Acid | DPPH | - | |
| ABTS | - | ||
| Trolox | DPPH | - | |
| ABTS | - |
Note: The range of IC50 values reflects data from multiple studies, which may employ slightly different experimental conditions.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The odd electron of the nitrogen atom in DPPH• is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample preparation: Dissolve the this compound derivatives and the standard antioxidant in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the sample or standard solution to the DPPH working solution. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH). A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS) or water
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Dissolve the this compound derivatives and the standard antioxidant in methanol or water to prepare a series of concentrations.
-
Reaction: Add a small volume of the sample or standard solution to the ABTS•+ working solution. A typical ratio is 1:10 (e.g., 10 µL sample + 990 µL ABTS•+). A blank containing only the solvent and the ABTS•+ solution is also prepared.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway Activation by this compound Derivatives
Several studies suggest that the antioxidant effects of certain phenolic compounds, including caffeoylquinic acid derivatives, may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by a this compound derivative.
General Experimental Workflow for Assessing Antioxidant Activity
The following diagram illustrates a typical workflow for the in vitro assessment of the antioxidant activity of this compound derivatives.
Caption: A typical workflow for antioxidant activity assessment.
References
Safety Operating Guide
Navigating the Disposal of Quinate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of quinate (quinic acid), aligning with standard safety protocols and regulatory requirements.
Immediate Safety and Logistical Information
This compound, a cyclic polyol, is generally considered an irritant, particularly to the eyes.[1][2][3] While not classified as a highly hazardous substance, prudent handling and adherence to proper disposal protocols are necessary to minimize risks and environmental impact. Unused or waste this compound should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Eye Protection: Chemical safety goggles or glasses are mandatory to prevent eye irritation.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin Protection: A laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: In cases of dust generation, a dust mask or respirator is recommended.
Summary of Hazard and Disposal Information
The following table summarizes the key hazard classifications and disposal recommendations for this compound, based on information from various safety data sheets.
| Parameter | Description | Source(s) |
| GHS Hazard Classifications | Eye Irritation (Category 2A/2) | |
| Skin Irritation (Category 2) | ||
| Respiratory Tract Irritation | ||
| Primary Disposal Route | Dispose of as hazardous waste. | |
| Disposal Containers | Use suitable, closed, and properly labeled containers. | |
| Environmental Precautions | Avoid release into the environment. Do not empty into drains. | |
| Regulatory Compliance | Adhere to all local, state, and federal waste disposal regulations. |
Detailed Protocol for this compound Waste Disposal
This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for disposal by a licensed hazardous waste management company.
1. Waste Segregation:
- Isolate all waste containing this compound from other chemical waste streams. This includes pure, unused this compound, contaminated solutions, and any materials used for spill cleanup.
2. Containerization:
- Select a designated, leak-proof, and chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
- Ensure the container is in good condition with a secure, tight-fitting lid.
3. Labeling:
- Clearly label the waste container as "Hazardous Waste."
- The label must include the full chemical name: "this compound" or "Quinic Acid."
- Indicate the approximate concentration and quantity of the waste.
- Include the date when the waste was first added to the container.
4. Collection of Contaminated Materials:
- Any materials that have come into direct contact with this compound, such as personal protective equipment (gloves, etc.), absorbent pads from spill cleanups, and contaminated labware (e.g., weighing boats, pipette tips), must also be collected in a designated, sealed container and treated as hazardous waste.
5. Storage of Waste:
- Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.
- Keep the container away from incompatible materials, particularly strong oxidizing agents.
6. Arrangement for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
- Provide the disposal company with the complete chemical name and any available safety data sheets.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Handling of Quinate (Quinine Sulfate)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Quinate (quinine sulfate), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. This information is critical for conducting risk assessments and establishing safe laboratory practices.
| Parameter | Value | Agency/Source |
| Occupational Exposure Limits | ||
| OSHA PEL TWA (Total Dust) | 15 mg/m³ | OSHA[1] |
| ACGIH TLV TWA (Inhalable Particles) | 10 mg/m³ | ACGIH[1] |
| Glove Recommendations | ||
| Recommended Materials | Nitrile Rubber, Butyl Rubber, Latex | Buchler GmbH[2] |
| Nitrile Rubber Thickness | >0.11 mm | Carl ROTH[3] |
| Nitrile Rubber Breakthrough Time | >480 minutes | Carl ROTH[3] |
It is important to note that glove breakthrough times can be influenced by factors such as temperature, concentration of the chemical, and frequency of use. The provided data is a guide, and it is recommended to consult the glove manufacturer for specific chemical resistance information.
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Pre-Handling and Preparation:
-
Training: Ensure all personnel handling this compound are trained on its hazards and the procedures outlined in this document and the Safety Data Sheet (SDS).
-
Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.
-
PPE Inspection: Before each use, inspect all PPE for integrity. Discard and replace any damaged items.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Nitrile, butyl, or latex gloves are recommended. For prolonged contact, nitrile gloves with a thickness of at least 0.11 mm are advised. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.
-
-
Respiratory Protection: If working outside of a ventilated enclosure, if there is insufficient ventilation, or if dust formation is likely, a NIOSH/MSHA-approved respirator is required.
3. Handling Procedures:
-
Avoid Dust Generation: Handle this compound carefully to minimize the generation of dust.
-
Ventilation: Use with adequate ventilation. A fume hood is recommended.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing. Do not breathe dust.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before breaks.
4. Storage:
-
Container: Store in a tightly sealed, suitable container in a dry, cool, and well-ventilated place.
-
Conditions to Avoid: Protect from light and moisture. Store away from incompatible materials such as strong oxidizing agents, ammonia, and alkalis.
-
Security: Store in a locked-up area.
5. Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering waterways or sewers.
-
Clean-up:
-
Wear full PPE as outlined above.
-
For solid spills, carefully sweep or shovel the material into a suitable, properly labeled container for disposal. Avoid generating dust.
-
Wash the spill area with soap and water once the material has been collected.
-
6. Disposal Plan:
-
Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.
-
Containerization: Collect waste this compound and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Professional Disposal: Contact a licensed professional waste disposal service for disposal. Do not dispose of with household garbage or pour down the drain.
-
Local Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal. In some regions, unused medicine can be taken to a local pharmacy for disposal.
Experimental Protocols and Signaling Pathways
Please note that this document provides safety and handling information. Detailed experimental protocols are specific to individual research designs and are not included in safety guidelines. Researchers should develop their own protocols incorporating the safety measures outlined here.
Similarly, while this compound (quinine) has a well-established mechanism of action as an antimalarial agent, it is not typically described in terms of a cellular "signaling pathway" in the way that, for example, a growth factor receptor pathway is. Its primary action involves interfering with the detoxification of heme in the malaria parasite. Therefore, a signaling pathway diagram is not applicable in this context. Instead, a workflow diagram for the safe handling of this compound is provided below.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
